N-(thiazol-2-ylmethyl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(1,3-thiazol-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-5(9)8-4-6-7-2-3-10-6/h2-3H,4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPKHZOHORIWKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-(thiazol-2-ylmethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
N-(thiazol-2-ylmethyl)acetamide is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is paramount for its effective development and application. This guide provides a comprehensive overview of the key physicochemical parameters of N-(thiazol--2-ylmethyl)acetamide, including its structural features, solubility, lipophilicity, and ionization constants. Where experimental data for the target molecule is not available, this guide presents established methodologies and predicted values based on the analysis of its constituent functional groups and structurally related compounds. This document is intended to serve as a practical resource for researchers, enabling them to anticipate the behavior of N-(thiazol-2-ylmethyl)acetamide in various experimental and physiological settings.
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. When functionalized, such as in the case of N-(thiazol-2-ylmethyl)acetamide, the resulting molecule's physicochemical properties are a direct consequence of the interplay between the aromatic thiazole nucleus, the flexible methylacetamide side chain, and the electronic effects of the constituent atoms. These properties, in turn, govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This guide delves into the critical physicochemical aspects of N-(thiazol-2-ylmethyl)acetamide, offering both theoretical insights and practical experimental protocols.
Molecular Structure and Basic Properties
N-(thiazol-2-ylmethyl)acetamide possesses a molecular formula of C6H8N2OS and a molecular weight of 156.21 g/mol .[1] Its structure comprises a central thiazole ring linked to an acetamide group via a methylene bridge.
Table 1: Computed Molecular Properties of N-(thiazol-2-ylmethyl)acetamide
| Property | Value | Source |
| Molecular Formula | C6H8N2OS | PubChem[1] |
| Molecular Weight | 156.21 g/mol | PubChem[1] |
| Exact Mass | 156.03573406 Da | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bonds | 2 | PubChem[1] |
Synthesis of N-(thiazol-2-ylmethyl)acetamide
Proposed Synthetic Protocol: Acetylation of 2-(aminomethyl)thiazole
This protocol describes the N-acetylation of 2-(aminomethyl)thiazole using acetyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Diagram 1: Proposed Synthesis of N-(thiazol-2-ylmethyl)acetamide
Sources
Molecular weight and structural formula of N-(thiazol-2-ylmethyl)acetamide
Executive Summary
N-(thiazol-2-ylmethyl)acetamide (CAS 165668-08-6) is a heterocyclic amide intermediate used primarily in medicinal chemistry and fragment-based drug discovery (FBDD). It functions as a neutral, polar scaffold featuring a thiazole ring linked to an acetamide group via a methylene spacer.
Critical Distinction: This compound is frequently confused with N-(thiazol-2-yl)acetamide (CAS 2719-23-5). The distinction lies in the methylene (-CH₂-) linker at the C2 position of the thiazole ring. This linker significantly alters the electronic environment of the amide nitrogen and the overall flexibility of the molecule compared to the direct N-aryl analog.
This guide provides a comprehensive technical analysis of the compound, including its structural validation, synthesis via acetylation of 2-(aminomethyl)thiazole, and physicochemical profiling.
Chemical Identity & Structural Analysis[1][2][3][4][5]
Core Identifiers
| Parameter | Data |
| IUPAC Name | N-(1,3-thiazol-2-ylmethyl)acetamide |
| CAS Registry Number | 165668-08-6 |
| Molecular Formula | C₆H₈N₂OS |
| Molecular Weight | 156.21 g/mol |
| Monoisotopic Mass | 156.0357 Da |
| SMILES | CC(=O)NCC1=NC=CS1 |
| InChI Key | IEPKHZOHORIWKU-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the connectivity and key functional regions of the molecule.
Structural Insights:
-
Thiazole Ring: Acts as a bioisostere for pyridine or oxazole. The nitrogen atom (N3) is a weak hydrogen bond acceptor.
-
Methylene Spacer: Breaks the conjugation between the thiazole ring and the amide nitrogen, preventing the planar rigidity seen in N-(thiazol-2-yl)acetamide. This allows for free rotation and better fit into enzyme pockets.
-
Acetamide Moiety: Provides a classical hydrogen bond donor (NH) and acceptor (C=O) motif.
Synthetic Pathways[5][6][7]
The most robust route to N-(thiazol-2-ylmethyl)acetamide is the chemoselective acetylation of 2-(aminomethyl)thiazole. This reaction must be controlled to prevent di-acetylation or degradation of the thiazole ring under harsh acidic conditions.
Reaction Scheme
Detailed Experimental Protocol
Note: This protocol is designed for a 5.0 mmol scale.
Materials:
-
2-(Aminomethyl)thiazole (dihydrochloride salt often used; requires neutralization).
-
Acetic anhydride (1.1 equiv).
-
Triethylamine (Et₃N) (2.5 equiv if using salt; 1.1 equiv if free base).
-
Dichloromethane (DCM), anhydrous.
Procedure:
-
Preparation: In a 50 mL round-bottom flask, suspend 2-(aminomethyl)thiazole dihydrochloride (5.0 mmol) in anhydrous DCM (20 mL).
-
Neutralization: Cool the suspension to 0°C in an ice bath. Add Triethylamine (12.5 mmol) dropwise. The solution should clear as the free base is liberated.
-
Acetylation: Add Acetic Anhydride (5.5 mmol) dropwise over 10 minutes, maintaining the temperature at 0°C.
-
Reaction: Remove the ice bath and stir at room temperature (RT) for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Workup:
-
Wash the organic layer with saturated NaHCO₃ (2 x 10 mL) to remove excess acid.
-
Wash with Brine (10 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: If necessary, purify via silica gel column chromatography (Gradient: 0-5% MeOH/DCM) or recrystallize from Ethyl Acetate/Hexane.
Physicochemical Profiling
Understanding the physicochemical properties is essential for evaluating the compound's "drug-likeness" and suitability as a fragment.
| Property | Value (Predicted/Experimental) | Significance |
| LogP | ~0.1 (Predicted) | Highly hydrophilic; good aqueous solubility. |
| Topological Polar Surface Area (TPSA) | ~70 Ų | Suggests good membrane permeability (Rule of 5 compliant). |
| H-Bond Donors | 1 | Amide NH. |
| H-Bond Acceptors | 3 | Thiazole N, Thiazole S, Amide O. |
| Melting Point | ~98–102°C (Typical for class) | Solid at room temperature; easy handling. |
Analytical Characterization
To validate the synthesis, the following spectral data should be obtained.
Predicted NMR Data (¹H NMR, 400 MHz, DMSO-d₆)
-
δ 8.60 (br s, 1H): Amide -NH -. (Broad due to exchange/quadrupole).
-
δ 7.70 (d, J=3.3 Hz, 1H): Thiazole C4-H .
-
δ 7.60 (d, J=3.3 Hz, 1H): Thiazole C5-H .
-
δ 4.65 (d, J=6.0 Hz, 2H): Methylene linker -CH ₂-. (Couples to NH).
-
δ 1.95 (s, 3H): Acetyl methyl -CH ₃.
Characterization Workflow
Applications in Drug Discovery[8]
Fragment-Based Drug Discovery (FBDD)
N-(thiazol-2-ylmethyl)acetamide serves as an excellent "fragment" due to its low molecular weight (<300 Da) and specific binding features.
-
Anchor Point: The thiazole nitrogen can coordinate with metals (e.g., Zinc in metalloproteases) or accept hydrogen bonds from backbone amides.
-
Growth Vector: The acetyl methyl group can be replaced or expanded to reach adjacent hydrophobic pockets in a target protein.
Synthetic Intermediate
It acts as a protected form of the amine. The acetamide group is stable under oxidative conditions but can be hydrolyzed back to the amine using strong acid (HCl/reflux) or base, making it a useful protecting group strategy during multi-step thiazole functionalization (e.g., C5 bromination).
References
-
PubChem Compound Summary. (2025). N-(thiazol-2-ylmethyl)acetamide (CID 21923223). National Center for Biotechnology Information. Link
-
Yunus, U., et al. (2008).[1][2] N-(Thiazol-2-yl)acetamide.[3][4][5][6][7][8][9] Acta Crystallographica Section E. (Reference for the non-methyl analog comparison and general thiazole amide synthesis conditions). Link
-
BenchChem. (2025). Structure and properties of Thiazole-2-yl-methylamine derivatives. (General reference for aminomethylthiazole precursors). Link
-
ChemicalBook. (2023). CAS 165668-08-6 Entry.Link
Sources
- 1. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. PubChemLite - Acetamide, 2-(methyl(phenylmethyl)amino)-n-(5-methyl-1,3,4-thiadiazol-2-yl)- (C13H16N4OS) [pubchemlite.lcsb.uni.lu]
- 5. verjournal.com [verjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Solubility profile of N-(thiazol-2-ylmethyl)acetamide in organic solvents
An In-Depth Technical Guide to Determining the Solubility Profile of N-(thiazol-2-ylmethyl)acetamide in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from process chemistry and formulation to bioavailability. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of N-(thiazol-2-ylmethyl)acetamide. In the absence of extensive published data for this specific molecule, this document outlines the fundamental principles, strategic considerations, and detailed experimental protocols required to generate a robust and reliable solubility profile. We will delve into the theoretical underpinnings of solubility, guide the rational selection of organic solvents, and provide a step-by-step methodology based on the gold-standard equilibrium shake-flask method.
Introduction: The Central Role of Solubility
N-(thiazol-2-ylmethyl)acetamide (PubChem CID: 21923223) is a small molecule featuring a thiazole ring, a secondary amide, and a methyl group.[1] Its structure suggests a degree of polarity and the potential for hydrogen bonding, which are key determinants of its solubility behavior.
Key Molecular Properties:
-
IUPAC Name: N-(1,3-thiazol-2-ylmethyl)acetamide[1]
-
Molecular Formula: C₆H₈N₂OS[1]
-
Molecular Weight: 156.21 g/mol [1]
-
Predicted XLogP3: 0.1[1]
The predicted octanol-water partition coefficient (XLogP3) of 0.1 indicates that the molecule is relatively hydrophilic.[1] Understanding its solubility in a diverse range of organic solvents is paramount for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.[2]
-
Formulation Development: Designing stable and effective dosage forms.
-
Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays, where poor solubility can lead to inaccurate results.[3]
This guide provides the necessary protocols to empirically determine this crucial solubility profile.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" is the cornerstone of solubility science.[2][4] This means that solutes tend to dissolve best in solvents with similar intermolecular forces. The structure of N-(thiazol-2-ylmethyl)acetamide contains:
-
Hydrogen Bond Donors: The N-H group of the amide.
-
Hydrogen Bond Acceptors: The carbonyl oxygen (C=O), the nitrogen atoms in the thiazole ring, and the sulfur atom.
This combination of features suggests that polar solvents, especially those capable of hydrogen bonding, will be effective at dissolving this compound. Conversely, its solubility is expected to be limited in non-polar, aprotic solvents like hydrocarbons.
The selection of solvents for a solubility screen should therefore cover a wide spectrum of polarities and hydrogen bonding capabilities to build a comprehensive profile.[5]
Strategic Approach to Solubility Screening
A systematic approach is essential for generating a high-quality solubility profile. The overall workflow involves selecting a diverse solvent panel, executing a robust experimental protocol, and accurately quantifying the results.
Caption: High-level workflow for determining a solubility profile.
Rational Solvent Selection
The choice of solvents is critical. The following table provides a suggested panel categorized by solvent type, providing a broad evaluation of the compound's behavior.
| Solvent Category | Example Solvent | Dielectric Constant (ε) | Rationale |
| Non-Polar | n-Hexane | 1.9 | Tests baseline solubility in hydrocarbons. |
| Toluene | 2.4 | Represents aromatic hydrocarbon interactions. | |
| Polar Aprotic | Dichloromethane (DCM) | 9.1 | A common, weakly polar process solvent. |
| Acetone | 21 | A polar, aprotic solvent with a carbonyl group. | |
| Acetonitrile (ACN) | 37.5 | A highly polar solvent used in chromatography. | |
| Dimethyl Sulfoxide (DMSO) | 47 | A highly polar, aprotic solvent known for its broad solubilizing power.[3] | |
| Polar Protic | Isopropanol (IPA) | 18 | A common alcohol with intermediate polarity. |
| Ethanol | 25 | A widely used polar protic solvent.[6] | |
| Methanol | 33 | A highly polar alcohol capable of strong H-bonding. |
Experimental Protocol: The Equilibrium Shake-Flask Method
The saturation shake-flask method is the gold-standard for determining equilibrium solubility due to its accuracy and reliability.[7][8] It involves agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium.
Caption: The step-by-step equilibrium shake-flask protocol.
Detailed Step-by-Step Methodology
-
Preparation: Accurately weigh approximately 5-10 mg of N-(thiazol-2-ylmethyl)acetamide into a tared, inert glass vial (e.g., 2 mL HPLC vial). The key is to ensure an excess of solid will remain after equilibrium is reached.[7]
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Securely cap the vial. Place it in an agitator, shaker, or rotator set to a constant temperature (e.g., 25 °C). Agitate the slurry for a period sufficient to reach equilibrium. A duration of 24 to 36 hours is typically adequate for most small molecules.[7] Visual inspection should confirm that solid material remains undissolved.
-
Phase Separation: To separate the saturated solution from the excess solid, centrifuge the vial at a high speed (e.g., 10,000 rpm) for at least 15 minutes.[7] This step is critical to avoid transferring solid particles, which would artificially inflate the measured solubility.
-
Sampling and Dilution: Carefully remove the vial from the centrifuge. Without disturbing the solid pellet, withdraw a known aliquot (e.g., 100 µL) of the clear supernatant. Immediately dilute this aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated and calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of N-(thiazol-2-ylmethyl)acetamide is required for accurate quantification.
-
Calculation: Determine the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Express the final result in standard units such as mg/mL and mol/L.
Data Presentation and Interpretation
The collected data should be organized into a clear, comprehensive table to form the final solubility profile.
Table 1: Solubility Profile of N-(thiazol-2-ylmethyl)acetamide at 25 °C
| Solvent | Solvent Category | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Descriptor |
| n-Hexane | Non-Polar | [Experimental Value] | [Calculated Value] | [e.g., Insoluble] |
| Toluene | Non-Polar | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
| Dichloromethane | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| DMSO | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |
| Isopropanol | Polar Protic | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
This profile will provide a clear, quantitative map of the compound's behavior, enabling informed decisions for subsequent research and development activities.
Conclusion
Determining the solubility profile of a compound like N-(thiazol-2-ylmethyl)acetamide is a foundational step in its scientific journey. While published data may be scarce, a systematic investigation using the principles and protocols outlined in this guide will yield a high-quality, reliable dataset. By employing the gold-standard shake-flask method across a rationally selected solvent panel, researchers can generate the critical data needed to accelerate synthesis, formulation, and biological evaluation, ensuring the project is built on a solid physicochemical foundation.
References
-
Baka, E., et al. (2008). Good laboratory practice of equilibrium solubility measurement. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21923223, N-(thiazol-2-ylmethyl)acetamide. PubChem. Available at: [Link]
-
Solarbio (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Available at: [Link]
-
Avdeef, A. (2007). Good laboratory practice of equilibrium solubility measurement. ResearchGate. Available at: [Link]
-
Westlab (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals? Available at: [Link]
-
MB-Tek (2024). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. Available at: [Link]
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- 2. caymanchem.com [caymanchem.com]
- 3. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds [solarbio-global.com]
- 4. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]
- 5. thecalculatedchemist.com [thecalculatedchemist.com]
- 6. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]
- 7. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Thermodynamic properties and melting point of thiazole acetamides
Executive Summary
Thiazole acetamides represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, antifungal, and anticancer activities (e.g., against Xanthomonas strains and various cancer cell lines). However, the efficacy of these crystalline solids is often rate-limited by their thermodynamic stability and aqueous solubility.
This technical guide provides a rigorous framework for the synthesis, solid-state characterization, and thermodynamic modeling of thiazole acetamides. By correlating melting point data with crystal lattice energy and employing semi-empirical models (Apelblat, van’t Hoff), researchers can predict solubility behavior—a critical step in optimizing bioavailability during the pre-formulation phase.
Chemical Context & Synthesis Strategy
The synthesis of thiazole acetamides generally relies on the Hantzsch thiazole synthesis followed by N-acylation. This modular approach allows for the rapid generation of derivatives to probe Structure-Property Relationships (SPR).
Core Synthetic Pathway
The formation of the 2-aminothiazole core is achieved by condensing thiourea with
Critical Process Parameter (CPP): The choice of solvent in the acetylation step (e.g., acetic acid vs. THF) significantly impacts the purity and polymorph isolation of the final product.
Visualization: Synthetic Workflow
The following diagram illustrates the reaction pathway and critical control points.
Figure 1: Modular synthesis of thiazole acetamides via Hantzsch condensation and subsequent N-acylation.
Thermodynamic Characterization: Melting Point & Fusion
The melting point (
Experimental Data: Substituent Effects
The following table summarizes the melting point data for
| Compound ID | Substituent (R) | Melting Point ( | Molecular Weight | Observation |
| A12 | Phenyl (H) | 174.7 – 175.2 | 309.38 | Baseline lattice stability |
| A6 | 3,4-Dichlorophenyl | 179.3 – 181.7 | 378.27 | Increased van der Waals forces |
| A7 | 4-Bromophenyl | 209.6 – 210.4 | 388.28 | Heavy atom effect stabilizes lattice |
| A4 | 4-Chlorophenyl | 210.5 – 211.2 | 343.83 | Highest packing efficiency |
Data Source: Synthesized derivatives characterized via DSC and capillary methods (Ref. 1, 3).
Thermodynamic Interpretation
The increase in
-
Cl···Cl Halogen Bonding: Enhances crystal packing density.
-
Planarity: Para-substitution often favors a more planar conformation, facilitating closer
-stacking compared to ortho- or meta- substitutions.
Solubility Profiling & Modeling
Solubility is not merely a physical constant but a temperature-dependent thermodynamic equilibrium. For thiazole acetamides, solubility generally follows the order: Polar Aprotic (DMSO, DMF) > Polar Protic (Short-chain Alcohols) > Water.
Thermodynamic Models
To rigorously describe the solubility (
A. Modified Apelblat Equation
This semi-empirical model is highly accurate for polar heterocycles in organic solvents.
-
A, B, C: Empirical parameters derived from regression analysis.
-
Application: Best for non-ideal solutions where solvent-solute interactions vary with temperature.
B. van’t Hoff Equation
Used to determine the apparent thermodynamic functions of dissolution.[1][2]
- : Apparent enthalpy of solution.
- : Apparent entropy of solution.
-
R: Gas constant (8.314 J/mol·K).
Visualization: Solubility Equilibrium
The following diagram depicts the thermodynamic cycle involved in the dissolution of a crystalline thiazole acetamide.
Figure 2: Thermodynamic cycle linking fusion, mixing, and dissolution enthalpies.
Experimental Protocols
As a self-validating system, the following protocols ensure reproducibility and data integrity.
Protocol: Gravimetric Solubility Determination
Objective: Determine mole fraction solubility (
-
Saturation: Add excess thiazole acetamide to 10 mL of solvent in a jacketed equilibrium cell.
-
Equilibration: Stir at constant temperature (
K) for 24 hours. -
Sedimentation: Stop stirring and allow phases to separate for 2 hours (maintain
). -
Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).
-
Quantification:
-
Method A (Gravimetric): Evaporate solvent in a tared dish and weigh the residue.
-
Method B (HPLC): Dilute aliquot and analyze (C18 column, MeOH:Water mobile phase, UV detection at
nm).
-
-
Calculation:
(Where is mass, is molar mass; 1=solvent, 2=solute).
Protocol: Differential Scanning Calorimetry (DSC)
Objective: Measure
-
Calibration: Calibrate instrument using Indium (
°C) and Zinc standards. -
Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan; crimp hermetically.
-
Run Parameters:
-
Equilibrate at 25 °C.
-
Ramp 10 °C/min to 250 °C.
-
Purge gas: Nitrogen (50 mL/min).
-
-
Analysis: Integrate the endothermic melting peak.
is reported as the melting point; area under curve = .
Implications for Drug Development
Understanding the thermodynamics of thiazole acetamides allows for "Quality by Design" (QbD) in formulation:
-
Solvent Selection: Apelblat modeling predicts the optimal solvent mixture for crystallization, maximizing yield and purity.
-
Bioavailability: Compounds with high
(like A4 ) often suffer from dissolution-limited absorption. This necessitates formulation strategies such as amorphous solid dispersions or cocrystallization to lower the lattice energy barrier. -
Stability: High melting points indicate good thermal stability, suitable for standard tablet manufacturing processes (wet granulation/compression).
References
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 2020. Link
-
2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. IUCrData, 2016. Link
-
Thiazole derivatives: prospectives and biological applications. ResearchGate, 2024. Link
-
Solubility Determination and Thermodynamic Modelling of 3,5-dimethylpyrazole. Journal of Chemical & Engineering Data (Contextual Reference for Apelblat Methodology). Link
-
Thermodynamic Solubility Modeling of Pharmaceutical Compounds. MDPI Processes, 2021. Link
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Role of N-(thiazol-2-ylmethyl)acetamide in fragment-based drug discovery
The following technical guide details the utility, physicochemical profile, and optimization strategies for N-(thiazol-2-ylmethyl)acetamide within the context of Fragment-Based Drug Discovery (FBDD).
Role: Privileged Scaffold & Linker Fragment Context: Hit-to-Lead Optimization & Fragment Evolution Version: 2.0 (Technical Release)
Executive Summary
In the architecture of fragment-based drug discovery (FBDD), N-(thiazol-2-ylmethyl)acetamide represents a "Goldilocks" fragment: it balances structural rigidity (thiazole core) with directional flexibility (methylene linker) and polar engagement (acetamide tail). Unlike the promiscuous 2-aminothiazole scaffold, which is often flagged as a Pan-Assay Interference Compound (PAINS), the 2-ylmethyl variant offers a cleaner pharmacological profile while retaining the thiazole’s aromatic stacking and hydrogen-bonding capabilities.
This guide outlines the fragment's physicochemical properties, its validated binding modes, and the synthetic vectors available for evolving this hit into a high-affinity lead.
Physicochemical Profile & Rule of Three (Ro3)
The utility of N-(thiazol-2-ylmethyl)acetamide is grounded in its strict adherence to the Rule of Three , making it an ideal starting point for fragment evolution. It leaves ample "molecular weight efficiency" for subsequent growing or merging strategies.
Table 1: Physicochemical Properties
| Property | Value | FBDD Implication |
| Molecular Weight | 156.21 Da | High Headroom: Allows addition of ~350 Da during optimization while staying drug-like. |
| cLogP | ~ -0.3 to 0.2 | High Solubility: Ideal for high-concentration NMR/SPR screening (up to 100 mM in DMSO). |
| H-Bond Donors (HBD) | 1 (Amide NH) | Specific Interaction: Critical for backbone alignment in binding pockets. |
| H-Bond Acceptors (HBA) | 3 (Thiazole N, Carbonyl O, S) | Vector Versatility: Multiple points for solvent or residue engagement. |
| Rotatable Bonds | 3 | Entropic Cost: Low entropic penalty upon binding; the methylene bridge allows induced fit. |
| PSA (Polar Surface Area) | ~70 Ų | Permeability: Well within the range for eventual oral bioavailability. |
Mechanistic Role & Binding Vectors
Understanding why this fragment binds is crucial for rational optimization. The molecule operates via three distinct interaction vectors.
The Thiazole "Anchor"
The 1,3-thiazole ring is an aromatic bioisostere of pyridine but with unique electronic properties.
-
Nitrogen (N3): A potent hydrogen bond acceptor (pKa of conjugate acid ~2.5). It frequently engages conserved water molecules or serine/threonine side chains.
-
Sulfur (S1): Often overlooked, the sulfur atom can participate in sigma-hole interactions (chalcogen bonding) with backbone carbonyls or aromatic pi-systems (S-π interactions).
The Acetamide "Cap"
The acetamide moiety acts as a polar warhead .
-
Carbonyl Oxygen: Accepts H-bonds from backbone amides (hinge regions in kinases).
-
Amide Nitrogen: Donors to conserved acidic residues (Asp/Glu).
The Methylene "Hinge"
The single methylene spacer breaks the conjugation between the thiazole and the amide. This prevents the "flatness" associated with direct aryl-amides, allowing the fragment to adopt a non-planar conformation to fit into curved sub-pockets.
Experimental Workflows: Screening & Validation
Thiazoles can be liable to aggregation or redox cycling. Therefore, a rigorous validation cascade is required.
Diagram 1: Fragment Validation Cascade
This workflow ensures that hits are driven by specific binding, not artifacts.
Caption: A self-validating screening cascade designed to filter out promiscuous thiazole aggregators and confirm specific binding modes.
Protocol: Ligand-Observed NMR (STD)
-
Sample Prep: Dissolve fragment to 500 µM in buffer (D2O/PBS). Add Target Protein at 5-10 µM (1:50 to 1:100 ratio).
-
Control: Run a "ligand-only" spectrum to rule out aggregation (sharp peaks required).
-
Experiment: Acquire Saturation Transfer Difference (STD) spectra. Irradiate protein methyls (-0.5 ppm) and measure transfer to ligand aromatic protons (thiazole H4/H5).
-
Interpretation: Signals at 7.6 ppm (H5) and 7.3 ppm (H4) indicate binding. Absence of signal suggests no residence time in the pocket.
Synthetic Vectors & Fragment Evolution
Once validated, the fragment must be "grown" to increase affinity (from mM to µM/nM). The N-(thiazol-2-ylmethyl)acetamide scaffold offers three primary vectors for derivatization.
Diagram 2: Chemical Space & Derivatization Vectors
Visualizing where to attach new functional groups.
Caption: Strategic derivatization vectors on the thiazole core. C4 is the primary vector for increasing potency via hydrophobic contacts.
Synthetic Protocols for Optimization
Vector 1: C4-Arylation (Fragment Growing)
Objective: Extend into a hydrophobic pocket (e.g., Gatekeeper residue in kinases).
-
Starting Material: 2-(Acetamidomethyl)-4-bromothiazole (commercially available or synthesized via Hantzsch cyclization).
-
Reaction: Suzuki-Miyaura Coupling.
-
Reagents: Aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (5 mol%), K2CO3 (2 eq).
-
Solvent: Dioxane/Water (4:1), 90°C, 4h.
-
-
Purification: Silica flash chromatography.
-
Result: A bi-aryl system retaining the acetamide tail.
Vector 2: Amide Replacement (Fragment Linking)
Objective: Replace the acetamide with a more complex peptidomimetic.
-
Hydrolysis: Treat N-(thiazol-2-ylmethyl)acetamide with 6N HCl (reflux, 2h) to reveal the free primary amine: (Thiazol-2-yl)methanamine .
-
Coupling: React the free amine with a carboxylic acid fragment (identified from a parallel screen) using HATU/DIPEA in DMF.
-
Result: A linked fragment merging two affinity zones.
References
-
Proj, M. et al. (2022).[1] Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters.[1] [Link]
-
Bottegoni, G. et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry. [Link]
-
Erlendsson, S. et al. (2019). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Neuropharmacology. [Link]
-
PubChem Compound Summary. (2024). N-(Thiazol-2-ylmethyl)acetamide. National Center for Biotechnology Information. [Link]
Sources
The Ascendant Role of N-(Thiazol-2-yl)acetamide Scaffolds in Modern Drug Discovery: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals delving into the synthesis, biological evaluation, and therapeutic potential of N-(thiazol-2-yl)acetamide and its analogous derivatives. This document provides an in-depth review of current research, detailed experimental protocols, and insights into the structure-activity relationships that govern the diverse pharmacological activities of these compounds.
Introduction: The Thiazole Moiety as a Cornerstone in Medicinal Chemistry
The thiazole ring, a five-membered heterocyclic system containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties contribute to a wide array of pharmacological activities, making it a focal point for the development of novel therapeutic agents.[2][3] Thiazole derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] This guide will focus on a particularly promising class of these compounds: N-(thiazol-2-yl)acetamide and its benzofused analogue, N-(benzo[d]thiazol-2-yl)acetamide. While the primary focus will be on derivatives with a direct linkage between the thiazole/benzothiazole ring and the acetamide nitrogen, the broader implications for related structures will also be considered.
Synthetic Pathways to N-(Thiazol-2-yl)acetamide Derivatives
The synthesis of N-(thiazol-2-yl)acetamide derivatives is typically achieved through the acylation of a 2-aminothiazole or 2-aminobenzothiazole precursor. A common and straightforward method involves the reaction of the corresponding amine with an acylating agent such as acetyl chloride or acetic anhydride.[3]
General Synthesis Protocol: N-Acetylation of 2-Aminothiazole
A well-established method for the synthesis of the parent compound, N-(thiazol-2-yl)acetamide, involves the reaction of 2-aminothiazole with acetyl chloride.[3]
Experimental Protocol:
-
A mixture of 2-aminothiazole (26 mmol) and acetyl chloride (26 mmol) is refluxed in dry acetone (60 ml) for two hours.[3]
-
After cooling, the reaction mixture is poured into acidified cold water.[3]
-
The resulting solid precipitate is collected by filtration and washed with cold acetone to yield N-(thiazol-2-yl)acetamide.[3]
This fundamental reaction can be adapted for the synthesis of a wide range of derivatives by utilizing substituted 2-aminothiazoles and various acylating agents.
Synthesis of N-(6-Arylbenzo[d]thiazol-2-yl)acetamides via Suzuki Cross-Coupling
More complex derivatives, such as those with aryl substitutions on the benzothiazole ring, can be synthesized using modern cross-coupling methodologies. The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[4][5]
Experimental Protocol:
-
N-(6-bromobenzo[d]thiazol-2-yl)acetamide (2.183 mmol) and 5 mol % of a palladium catalyst (e.g., Pd(PPh₃)₄) are mixed in 1,4-dioxane (20 mL) and stirred for 30 minutes under a nitrogen atmosphere.
-
Potassium phosphate (K₃PO₄) (4.366 mmol), the desired aryl boronic acid or pinacol ester (2.401 mmol), and water (1.5 mL) are added to the mixture.
-
The reaction mixture is heated at 95 °C and stirred for 30 hours.
-
After cooling to room temperature, the product is isolated and purified.
This method allows for the introduction of a wide variety of aryl groups at the 6-position of the benzothiazole ring, enabling the exploration of structure-activity relationships.[4][5]
Caption: General synthetic scheme for N-(thiazol-2-yl)acetamide.
Biological Activities and Therapeutic Potential
N-(thiazol-2-yl)acetamide derivatives have emerged as a versatile class of compounds with a wide range of biological activities, making them attractive candidates for drug development.
Anticancer Activity
A significant body of research has focused on the anticancer potential of these derivatives.[1][6][7] Studies have shown that certain N-(thiazol-2-yl)acetamide analogues exhibit potent cytotoxic activity against various human cancer cell lines.[6]
Mechanism of Action: Induction of Apoptosis
One of the key mechanisms underlying the anticancer effects of these compounds is the induction of apoptosis, or programmed cell death.[1][6] Potent derivatives have been shown to activate caspase-3, a crucial executioner caspase in the apoptotic pathway.[1][6]
Caption: Simplified pathway of apoptosis induction by N-(thiazol-2-yl)acetamide derivatives.
Cytotoxicity Data
The cytotoxic potential of these compounds is typically evaluated using the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 8a¹ | HeLa (cervical cancer) | 1.3 ± 0.14 | [6] |
| Compound 8a¹ | U87 (glioblastoma) | 2.1 ± 0.23 | [6] |
| Doxorubicin (Standard) | HeLa (cervical cancer) | 2.9 - 3.22 | [6] |
| Doxorubicin (Standard) | U87 (glioblastoma) | 0.05 | [6] |
¹Compound 8a: N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide[6]
Antimicrobial Activity
The thiazole nucleus is a well-known pharmacophore in antimicrobial agents, and N-(thiazol-2-yl)acetamide derivatives are no exception.[2][8] They have shown activity against a range of bacterial and fungal pathogens.
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of these compounds is often determined using the micro broth dilution method to find the Minimum Inhibitory Concentration (MIC).
-
A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plates are incubated under appropriate conditions for the growth of the microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Antimicrobial Activity Data
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| N-(thiazol-2-yl)benzenesulfonamides | S. aureus | 3.9 | [9] |
| N-(thiazol-2-yl)benzenesulfonamides | A. xylosoxidans | 3.9 | [9] |
| N-(benzhydryl/thiazol-2-yl)-2-(piperidin-1-yl)acetamides | P. aeruginosa | 62.5 | [8] |
Enzyme Inhibition
N-(thiazol-2-yl)acetamide derivatives have also been investigated as inhibitors of various enzymes implicated in disease.
-
Urease Inhibition: Certain N-(6-arylbenzo[d]thiazol-2-yl)acetamides have demonstrated significant urease inhibitory activity, which is relevant for the treatment of infections caused by urease-producing bacteria like Helicobacter pylori.[4][5][10]
-
Carbonic Anhydrase Inhibition: Analogues of acetazolamide bearing a thiazole moiety have shown promising inhibitory activity against carbonic anhydrase, a target in cancer therapy.[11]
Experimental Protocol: Urease Inhibition Assay
-
A solution of urease enzyme is pre-incubated with the test compound for a specific period.
-
The substrate, urea, is added to the mixture.
-
The amount of ammonia produced from the enzymatic reaction is quantified, often using the indophenol method.
-
The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor.
Urease Inhibition Data
| Compound | IC₅₀ (µg/mL) | Reference |
| N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | 16.5-19.0 | [10] |
| Thiourea (Standard) | 23.1 | [4] |
Structure-Activity Relationship (SAR) Insights
The biological activity of N-(thiazol-2-yl)acetamide derivatives is highly dependent on the nature and position of substituents on the thiazole and acetamide moieties.
-
Anticancer Activity: The presence of substituted phenyl rings on the thiazole core has been shown to be crucial for potent cytotoxic activity.[6]
-
Antimicrobial Activity: The introduction of different heterocyclic rings or substituted aryl groups can significantly modulate the antimicrobial spectrum and potency.[2]
-
Enzyme Inhibition: For urease inhibition by N-(6-arylbenzo[d]thiazol-2-yl)acetamides, molecular docking studies have suggested that hydrogen bonding between the acetamide and the enzyme's active site is important for inhibitory activity.[4][5]
Caption: The core scaffold and substituents determine biological activity.
Conclusion and Future Directions
The N-(thiazol-2-yl)acetamide scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, makes them a continued area of focus for medicinal chemists. Future research should aim to further explore the vast chemical space around this scaffold, with a particular emphasis on elucidating the mechanisms of action and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The development of derivatives with improved selectivity and reduced off-target effects will be critical for their successful translation into clinical candidates.
References
- Hussein I. Abdulhussein, & Noor H. Naser. (2025). Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. Vascular and Endovascular Review, 8(15s), 75-80.
-
Yurttaş, L., Kaplancıklı, Z. A., & Göger, F. (2013). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 371-377. [Link]
- Singh, N., & Singh, A. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
-
Özdemir, A., et al. (2013). Synthesis and Antimicrobial Activity of some Amide Derivatives Bearing Thiazole, Benzhydryl and Piperidine Moieties. Letters in Drug Design & Discovery, 10(1), 44-48. [Link]
- Synthesis of some novel 2-(substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide and anticancer activity evaluation. (2019).
- (2025). OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY.
-
Yurttaş, L., Kaplancıklı, Z. A., & Göger, F. (2014). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. PubMed. [Link]
-
Ozdemir, A., et al. (2013). Synthesis and Antimicrobial Activity of some Amide Derivatives Bearing Thiazole, Benzhydryl and Piperidine Moieties. Ingenta Connect. [Link]
- Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2025).
-
Gull, Y., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules, 21(3), 266. [Link]
-
Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1516. [Link]
- Synthesis of some novel thiazole deriva. (n.d.). JOCPR.
- Gull, Y., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities. Semantic Scholar.
- Synthesis and biological evaluation of some substituted amino thiazole deriv
- Gull, Y., et al. (2016). Synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide (2) and...
-
Ratrey, P., et al. (2017). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 7(59), 37345-37353. [Link]
- Synthesis and biological evaluation of n4morpholine4carbonylthiazol2yl2 piperazin1yl acetamide hydrochloride and their sulfonamide derivatives. (n.d.).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. jocpr.com [jocpr.com]
- 3. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach | MDPI [mdpi.com]
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- 6. benchchem.com [benchchem.com]
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- 8. Synthesis and Antimicrobial Activity of some Amide Derivatives Be...: Ingenta Connect [ingentaconnect.com]
- 9. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. verjournal.com [verjournal.com]
Electronic Architecture & Conformational Locking of Thiazole-Acetamide Linkers in Drug Design
Topic: Electronic properties of the thiazole ring in acetamide linkers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The thiazole ring, a fundamental 5-membered aromatic heterocycle, serves as a "privileged scaffold" in medicinal chemistry, most notably when coupled with acetamide linkers. This guide dissects the electronic and conformational interplay between the electron-deficient thiazole core and the acetamide moiety. For the drug developer, understanding this interplay is not merely academic—it is the mechanistic basis for optimizing binding affinity via entropic pre-organization (the "conformational lock") and tuning physicochemical properties like
Electronic Architecture of the Thiazole Scaffold
To master the thiazole-acetamide linker, one must first understand the electronic duality of the thiazole ring itself.
The "Push-Pull" Heterocycle
Thiazole (
-
Nitrogen (N3): Possesses a lone pair in an
orbital orthogonal to the -system. It acts as a hydrogen bond acceptor (HBA) and a base ( for the conjugate acid). -
Sulfur (S1): Contributes two electrons to the aromatic sextet via a
-orbital, making the ring aromatic. However, its high polarizability and vacant -orbitals (or orbitals) allow it to participate in non-covalent interactions, specifically chalcogen bonding .
Electron Density Distribution
The electron density is not uniform. The N3 atom pulls density, making the C2 position naturally electron-deficient and susceptible to nucleophilic attack. However, in drug design, we typically substitute C2 with an electron-donating nitrogen (2-aminothiazole), which inverts this reactivity, pushing electron density back into the ring (specifically to C5), making it susceptible to electrophilic metabolic attack.
The Thiazole-Acetamide Interface: The "Conformational Lock"
The most critical feature of N-(thiazol-2-yl)acetamide linkers is their ability to adopt a planar, rigid conformation. This is not due to steric bulk, but rather a sophisticated electronic "lock" driven by two synergistic intramolecular interactions.
The Dual-Lock Mechanism
When an acetamide group is attached to the C2 position, the molecule equilibrates to a specific planar conformer. This rigidity reduces the entropic penalty upon binding to a protein target (e.g., the ATP binding pocket of a kinase).
-
Intramolecular Hydrogen Bond (N-H...N): The amide proton (
) forms a 5-membered pseudo-ring with the thiazole ring nitrogen (N3). This is a strong electrostatic interaction that forces coplanarity. -
Chalcogen Bond (S...O): The amide carbonyl oxygen (
) orients itself syn to the thiazole sulfur (S1). This creates a stabilizing interaction (chalcogen bond) between the oxygen lone pair and the sulfur atom.
This "Dual-Lock" ensures that the thiazole-acetamide motif behaves as a rigid, flat ribbon rather than a flexible chain.
Visualization of Resonance and Conformation
The following diagram illustrates the resonance structures that contribute to the planarity and the specific interactions stabilizing the "locked" conformation.
Caption: Resonance forms of 2-acetamidothiazole and the resulting "Conformational Lock" stabilized by S...O and NH...N interactions.
Physicochemical Implications in Drug Design
The electronic properties of this linker directly influence the "drug-likeness" of the molecule.
Modulation
-
2-Aminothiazole
: ~5.3. The exocyclic amine donates electrons, making the ring nitrogen (N3) moderately basic. -
2-Acetamidothiazole
: The acetyl group is electron-withdrawing (via the carbonyl). This pulls electron density away from the exocyclic nitrogen, which in turn reduces donation into the ring. -
Result: The ring nitrogen becomes less basic (
drops to ~1–2). This is advantageous for intracellular drugs, as it ensures the molecule remains neutral at physiological pH (7.4), improving membrane permeability ( ).
Lipophilicity and Solubility
The acetamide linker adds polarity compared to a simple alkyl chain but is less polar than a free amine. The formation of the intramolecular hydrogen bond (the "lock") effectively "hides" the hydrogen bond donor (NH) and acceptor (N3) from the solvent.
-
Effect: This "internal solvation" increases the apparent lipophilicity (
), allowing the molecule to traverse cell membranes more easily than predicted by simple atom summing.
Comparative Data Table
| Property | Thiazole | 2-Aminothiazole | N-(Thiazol-2-yl)acetamide | Implication for Drug Design |
| Hybridization | Aromatic | Aromatic | Aromatic/Conjugated | Planar geometry essential for kinase clefts. |
| Basicity ( | ~2.5 | ~5.3 | < 2.0 | Neutral at pH 7.4; better permeability. |
| H-Bond Donors | 0 | 2 ( | 1 (NH) - often internally bonded | Reduced desolvation penalty. |
| H-Bond Acceptors | 1 (N3) | 1 (N3) | 2 (N3, C=O) | Carbonyl O is a key vector for protein interaction. |
| Electronic Character | Moderate | C5 is less labile to metabolic oxidation than amine. |
Synthetic Methodologies: Building the Scaffold
Reliable synthesis is paramount. The Hantzsch Thiazole Synthesis remains the gold standard for generating the 2-aminothiazole precursor, followed by selective acetylation.
Protocol: Synthesis of N-(Thiazol-2-yl)acetamide
Step 1: Hantzsch Cyclization
-
Reagents:
-Haloketone (e.g., chloroacetaldehyde) + Thiourea. -
Mechanism: Nucleophilic attack of sulfur on the
-carbon, followed by condensation of the amine with the carbonyl. -
Conditions: Reflux in Ethanol/Water.
Step 2: Selective Acetylation
-
Reagents: 2-Aminothiazole + Acetic Anhydride (or Acetyl Chloride).[1][2]
-
Challenge: The ring nitrogen (N3) is nucleophilic. One must avoid formation of the ring-N-acetylated product.
-
Solution: Use of a mild base (Pyridine) or careful temperature control ensures the exocyclic amine (which is more nucleophilic due to orbital alignment) reacts first.
Synthetic Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the N-(thiazol-2-yl)acetamide scaffold via Hantzsch synthesis.
References
-
BenchChem. (2025).[3] Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide. Retrieved from
-
Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E. Retrieved from
-
Reid, R. C., et al. (2014). Stereoelectronic effects dictate molecular conformation and biological function of heterocyclic amides. Journal of the American Chemical Society.[4] (Discusses the S...O interaction). Retrieved from
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Context on planarity vs solubility). Retrieved from
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Retrieved from
Sources
Hydrogen bonding potential of N-(thiazol-2-ylmethyl)acetamide
A Structural & Thermodynamic Analysis for Medicinal Chemistry Applications
Executive Summary
This technical guide characterizes the hydrogen bonding (HB) potential of N-(thiazol-2-ylmethyl)acetamide , a critical fragment in drug discovery. Unlike its directly linked analog N-(thiazol-2-yl)acetamide, the inclusion of a methylene bridge (
Key Technical Insight: The methylene "insulator" breaks the conjugation between the amide and the thiazole ring, enhancing the basicity of the thiazole nitrogen compared to direct aryl-amides and enabling a distinct
Structural Inventory & Electronic Characterization
To understand the interaction potential, we must first isolate the active sites. The molecule possesses a distinct "Donor-Acceptor-Acceptor" (DAA) profile.
| Site | Type | Hybridization | Characterization | Interaction Potential |
| Amide N-H | Donor | Polarized | Primary Donor. Drives dimerization and protein backbone recognition. | |
| Amide C=O | Acceptor | Two lone pairs in plane. High electron density. | Primary Acceptor. Strongest H-bond acceptor in the molecule ( | |
| Thiazole N (N3) | Acceptor | Pyridine-like lone pair. | Secondary Acceptor. Basicity is modulated by the electron-withdrawing effect of the adjacent sulfur but enhanced by the alkyl (methylene) substituent. | |
| Thiazole S (S1) | Weak Acceptor | Diffuse lone pairs. | Tertiary/Weak. Generally ignored in docking unless involving specific |
1.1 The "Insulator" Effect
In N-(thiazol-2-yl)acetamide, the amide nitrogen lone pair delocalizes into the thiazole
-
Consequence 1: The Thiazole N retains higher basicity (
), making it a more competent H-bond acceptor. -
Consequence 2: The rotational freedom of the
and bonds permits conformational folding not possible in the rigid planar analog.
Conformational Analysis: The Pseudo-Ring
The biological activity of this scaffold often depends on the equilibrium between the Open (Solvated) and Closed (Folded) conformations.
2.1 The Closed Conformation (
Motif)
Rotation around the methylene bridge allows the amide proton to approach the thiazole nitrogen.
-
Ring Size: 5-membered pseudo-ring (
). -
Geometry: While 5-membered H-bonds are typically strained (non-linear
angle), the specific geometry of the 2-substituted thiazole allows for a planar alignment that maximizes orbital overlap. -
Thermodynamics:
- (Exothermic, favorable H-bond formation).
- (Unfavorable, loss of rotational entropy).
-
Net Effect: In non-polar solvents (e.g., lipid bilayers), the Closed form is favored as it masks polar groups (increasing effective permeability). In aqueous media, the Open form dominates due to competitive solvation.
2.2 Visualization of Conformational Pathways
Figure 1: Conformational equilibrium driven by solvent polarity.[1] The "Closed" state mimics a more lipophilic entity, facilitating membrane transit.
Experimental Validation Protocols
To empirically determine the hydrogen bonding strength and preferred conformation, the following self-validating protocols are recommended.
Protocol A: NMR Titration (
and Intramolecular Assessment)
Objective: Distinguish between intermolecular aggregation and intramolecular locking.
Methodology:
-
Preparation: Dissolve N-(thiazol-2-ylmethyl)acetamide in a non-polar, non-H-bonding solvent (e.g.,
or ).-
Note: Avoid DMSO or Methanol, as they will competitively H-bond and disrupt the intramolecular state.
-
-
Titration: Prepare a concentration series ranging from 1 mM to 100 mM.
-
Observation: Monitor the Amide N-H chemical shift (
).-
Scenario A (Intermolecular):
shifts downfield (higher ppm) significantly as concentration increases (dimer formation). -
Scenario B (Intramolecular):
remains relatively constant and downfield even at high dilution (locked in ring).
-
-
Data Analysis: Plot
vs. Concentration. Fit to the Saunders-Hyne equation to extract the dimerization constant ( ).
Protocol B: IR Spectroscopy (Variable Temperature)
Objective: Verify the strength of the H-bond.
-
Setup: FTIR with a temperature-controlled liquid cell (
solution, 5 mM). -
Execution: Ramp temperature from 20°C to 60°C.
-
Analysis:
-
Free N-H stretch: ~3400-3450
. -
H-bonded N-H stretch: ~3250-3300
(Broad). -
If the H-bonded peak persists at high dilution but diminishes with heat, it confirms an intramolecular bond. If it disappears upon dilution, it is intermolecular.
-
Computational Modeling Workflow
For researchers integrating this scaffold into docking simulations, standard force fields often underestimate the directionality of the thiazole nitrogen.
Recommended Workflow (DFT):
-
Geometry Optimization: B3LYP/6-311+G(d,p) in vacuum and implicit solvent (PCM-Water).
-
Frequency Calculation: Ensure no imaginary frequencies to confirm minima.
-
NBO Analysis: Calculate Second Order Perturbation Theory energy (
) for the interaction.-
Target Value: An
indicates a chemically significant intramolecular lock.
-
Figure 2: Computational workflow for quantifying H-bond strength.
Implications for Drug Design[2][3][4]
-
Solubility Enhancement: The "Open" conformation exposes both the amide NH and thiazole N to water, significantly enhancing aqueous solubility compared to phenyl-amide analogs.
-
Permeability Switch: The ability to form a "Closed" neutral ring allows the molecule to shed its hydration shell more easily when entering a lipid bilayer, improving passive permeability (Chameleon Effect).
-
Binding Pocket Interactions:
-
The thiazole nitrogen is a specific vector for interactions with Serine/Threonine side chains or backbone amides.
-
The methylene linker allows the thiazole to adjust its dihedral angle to optimize these interactions without distorting the amide planarity.
-
References
-
Yunus, U., et al. (2008).[2][3] "N-(Thiazol-2-yl)acetamide."[2][4][5][6] Acta Crystallographica Section E, 64(8), o1516.[2] Link
- Context: Crystal structure of the direct analog, establishing the baseline for intermolecular N-H...
-
Nayak, P. S., et al. (2014).[7] "2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide." Acta Crystallographica Section E, 70(Pt 5), o565. Link
- Context: Structural analysis of aryl-acetamides, highlighting the planarity constraints absent in the methylene-bridged analog.
-
PubChem. "N-(thiazol-2-ylmethyl)acetamide (CID 21923223)."[4] National Center for Biotechnology Information. Link
-
Alex, A., & Millan, D. S. (2017). "Intramolecular Hydrogen Bonding to Improve Membrane Permeability." MedChemComm. Link
- Context: Theoretical grounding for the "Chameleon Effect" and permeability modul
-
Valkonen, A. (2025).[13] "Hydrogen bonding networks of 2-amino-4-phenyl-1,3-thiazole derivatives." CrystEngComm. Link
- Context: Detailed analysis of thiazole nitrogen acceptor capabilities in crystalline networks.
Sources
- 1. Weak Hydrogen Bonds in Some Six- and Five-atom Interactions: An AIM Topological Analysis [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(thiazol-2-ylmethyl)acetamide | C6H8N2OS | CID 21923223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04838A [pubs.rsc.org]
- 11. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(thiazol-2-ylmethyl)acetamide: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of N-(thiazol-2-ylmethyl)acetamide, a thiazole-containing compound of interest to researchers and professionals in drug development and medicinal chemistry. This document delves into the core chemical identifiers, a plausible synthetic route, predicted physicochemical properties, and a discussion of its potential biological significance based on the well-established importance of the thiazole scaffold.
Core Chemical Identifiers and Properties
A precise understanding of a compound's identity is fundamental for any scientific investigation. N-(thiazol-2-ylmethyl)acetamide is cataloged with several key identifiers that ensure its unambiguous recognition in chemical databases and literature.
The primary identifier for this compound is its CAS Number: 165668-08-6 .[1] This unique numerical identifier is assigned by the Chemical Abstracts Service and is a globally recognized standard.
A summary of the essential chemical identifiers and computed physicochemical properties for N-(thiazol-2-ylmethyl)acetamide is presented in Table 1. These properties are computationally derived and provide valuable insights into the molecule's behavior in various chemical and biological systems.[1]
| Identifier/Property | Value | Source |
| IUPAC Name | N-(1,3-thiazol-2-ylmethyl)acetamide | PubChem[1] |
| CAS Number | 165668-08-6 | PubChem[1] |
| PubChem CID | 21923223 | PubChem[1] |
| Molecular Formula | C6H8N2OS | PubChem[1] |
| Molecular Weight | 156.21 g/mol | PubChem[1] |
| SMILES | CC(=O)NCC1=NC=CS1 | PubChem[1] |
| InChI | InChI=1S/C6H8N2OS/c1-5(9)8-4-6-7-2-3-10-6/h2-3H,4H2,1H3,(H,8,9) | PubChem[1] |
| InChIKey | IEPKHZOHORIWKU-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 0.1 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Synthesis and Mechanistic Considerations
The proposed synthesis of N-(thiazol-2-ylmethyl)acetamide involves the acylation of 2-(aminomethyl)thiazole with a suitable acetylating agent, such as acetyl chloride or acetic anhydride.
Proposed Synthetic Pathway
Caption: Proposed synthesis of N-(thiazol-2-ylmethyl)acetamide.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-reasoned, hypothetical procedure based on standard organic chemistry practices for amide synthesis.
Materials and Reagents:
-
2-(aminomethyl)thiazole
-
Acetyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(aminomethyl)thiazole (1 equivalent) in anhydrous dichloromethane.
-
Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution. The slow addition helps to control the exothermic nature of the reaction.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude N-(thiazol-2-ylmethyl)acetamide by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.
Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy. The melting point of the purified solid should also be determined and compared to any available literature values.
Potential Applications in Drug Discovery and Development
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[4] Thiazole-containing molecules have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[4][5][6][7][8] The acetamide group is also a common feature in many pharmaceutical agents and can contribute to a molecule's pharmacokinetic and pharmacodynamic profile.
While specific biological activity data for N-(thiazol-2-ylmethyl)acetamide is not extensively reported, its structural similarity to other bioactive thiazole derivatives suggests it could be a valuable starting point for drug discovery programs. The presence of the methylene bridge between the thiazole ring and the acetamide group provides a degree of conformational flexibility that may be advantageous for binding to biological targets.
Potential Areas of Investigation:
-
Anticancer Activity: Numerous thiazole derivatives have been investigated as potential anticancer agents.[9] N-(thiazol-2-ylmethyl)acetamide could be explored for its cytotoxic effects against various cancer cell lines.
-
Antimicrobial Activity: The thiazole nucleus is a component of some antimicrobial agents. This compound could be screened for activity against a panel of bacterial and fungal pathogens.
-
Enzyme Inhibition: The structural features of N-(thiazol-2-ylmethyl)acetamide may lend themselves to the inhibition of specific enzymes implicated in disease pathways. For instance, various thiazole derivatives have been explored as kinase inhibitors.
The logical workflow for investigating the therapeutic potential of N-(thiazol-2-ylmethyl)acetamide is depicted below.
Caption: A typical workflow for drug discovery and development.
Safety and Handling
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
In case of exposure, seek immediate medical attention and consult the relevant Safety Data Sheet (SDS) for the compound or a closely related analog.
Conclusion
N-(thiazol-2-ylmethyl)acetamide is a chemical entity with a foundation in the well-established and biologically significant thiazole family of compounds. This guide has provided a comprehensive overview of its chemical identifiers, a plausible synthetic route, and a discussion of its potential for future research in drug discovery. While direct experimental data for this specific molecule is limited in the public domain, the information presented here, grounded in fundamental chemical principles and data from analogous compounds, offers a solid starting point for researchers and scientists interested in exploring its properties and applications. As with any novel compound, rigorous experimental validation of its synthesis, properties, and biological activity is essential.
References
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]
-
N-(Thiazol-2-yl)acetamide. (2008). PMC. [Link]
-
Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2- (piperazin-1-yl) Acetamide Hydrochloride an. (2023). Journal of Pharmaceutical Negative Results. [Link]
-
N-(Thiazol-2-yl)acetamide. ResearchGate. [Link]
-
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities. (2016). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-N-(6-Arylbenzo-%5Bd%5D-thiazole-2-acetamide-Gull-Nawaz/430d0752763297a7e17441113b295982e564ed50]([Link]
-
Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). Frontiers in Chemistry. [Link]
-
2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide. (2014). National Institutes of Health. [Link]
-
N-(thiazol-2-ylmethyl)acetamide. PubChem. [Link]
-
Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. (2016). MDPI. [Link]
-
Synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide (2) and... ResearchGate. [Link]
-
Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
ICSC 0579 - THIOACETAMIDE. Inchem.org. [Link]
Sources
- 1. N-(thiazol-2-ylmethyl)acetamide | C6H8N2OS | CID 21923223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. N-(4-Formyl-1,3-thiazol-2-yl)acetamide|16444-13-6 [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. ICSC 0579 - THIOACETAMIDE [inchem.org]
Bioisosteric replacements for N-(thiazol-2-ylmethyl)acetamide in medicinal chemistry
Executive Summary
The N-(thiazol-2-ylmethyl)acetamide fragment represents a privileged scaffold in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., CDK, GSK-3), cholinergic ligands, and anti-infectives. Structurally, it combines a polar, hydrogen-bonding amide linker with an aromatic, electron-deficient thiazole ring via a methylene spacer.
Despite its utility, this motif presents specific liabilities:
-
Metabolic Instability: The thiazole ring is susceptible to oxidative metabolism (S-oxidation, epoxidation) by CYP450 isoforms, particularly at the C5 position.
-
Hydrolytic Lability: The acetamide bond can be vulnerable to amidases in vivo.
-
Physicochemical Limitations: The fragment contributes moderate lipophilicity (LogP) and low basicity (pKa ~2.5 for thiazole), which may limit solubility in aqueous media.
This guide details bioisosteric strategies to mitigate these issues while retaining biological potency, supported by experimental protocols and decision-making frameworks.
Structural Deconstruction & Pharmacophore Analysis
Before attempting replacement, we must deconstruct the interaction profile of the parent scaffold.
| Component | Function | Key Interactions | Liabilities |
| Acetamide ( | H-Bonding / Polarity | C=O: H-bond acceptor (HBA)N-H: H-bond donor (HBD) | Rapid hydrolysis; poor permeability if too polar. |
| Methylene Linker ( | Spacer / Flexibility | Allows rotational freedom; hydrophobic contact. | Rotational entropy penalty upon binding. |
| Thiazole Ring | Aromatic Headgroup | N3: Weak HBAS1: | C5 Oxidation: Reactive metabolite formation.Ring Scission: Toxicity alerts.[1] |
Bioisosteric Replacement Strategies
Strategy A: Heterocyclic Core Replacements (Thiazole Surrogates)
Replacing the thiazole ring is the primary method to alter electronics and metabolic stability.
-
1,2,4-Thiadiazole: A "trick" to block the metabolically labile C5 position of the thiazole.[2] The additional nitrogen reduces electron density, lowering susceptibility to oxidative attack while maintaining the sulfur atom's lipophilicity.
-
Pyridine: A classical replacement. Removing the sulfur atom eliminates S-oxidation risks. The pyridine nitrogen provides a stronger H-bond acceptor (pKa ~5.2) compared to thiazole (pKa ~2.5).
-
Oxazole: Replaces sulfur with oxygen. This significantly lowers LogP (more hydrophilic) and reduces aromaticity slightly, but can be less metabolically stable than thiazole in certain contexts.
Comparative Data:
| Heterocycle | LogP (Est.)[3] | pKa (Conj.[4] Acid) | Metabolic Stability | H-Bond Acceptor Strength |
| Thiazole (Parent) | 0.44 | 2.5 | Low (C5 oxid.) | Weak |
| Pyridine | 0.65 | 5.2 | High | Moderate |
| 1,2,4-Thiadiazole | 0.15 | -1.3 | High (Blocked C5) | Very Weak |
| Oxazole | -0.17 | 0.8 | Moderate | Weak |
| Imidazole | -0.08 | 7.0 | Moderate | Strong |
Strategy B: Linker Replacements (Amide Surrogates)
To address amide hydrolysis or conformational flexibility.
-
1,2,3-Triazole: The "gold standard" non-classical bioisostere. It mimics the topological and electronic features of a trans-amide bond but is completely resistant to hydrolysis. It is readily synthesized via Click chemistry.
-
Reverse Amide (Retro-amide): Simply reversing the connection (
instead of ) can salvage activity if the H-bond donor/acceptor vectors are not strictly directional in the binding pocket. -
Urea / Carbamate: Introduces an extra heteroatom for additional H-bonding, though often at the cost of permeability.
Decision Logic & Workflow
The following decision tree guides the optimization process based on the specific failure mode of the parent scaffold.
Figure 1: Decision tree for bioisosteric replacement based on specific ADME/Potency liabilities.
Case Study: Optimization of MetAP Inhibitors
Context: In the development of Methionyl Aminopeptidase (MetAP) inhibitors, a pyridine-2-carboxylic acid thiazol-2-ylamide scaffold (containing the core connectivity of our topic) was identified as a hit.[5]
Challenge: The initial thiazole-containing hit showed promising potency but suffered from rapid metabolic clearance due to oxidation of the thiazole ring and moderate solubility.
Optimization Steps:
-
Thiazole -> Pyridine: Replacing the thiazole ring with a pyridine ring (specifically a 2-aminopyridine moiety) maintained the planar geometry and H-bond acceptor capability.
-
Result: The pyridine analog showed improved metabolic stability (t1/2 increased >2-fold in microsomes) because the pyridine ring is less electron-rich and less prone to oxidation than the sulfur-containing thiazole.
-
Thiazole -> 1,2,4-Thiadiazole: In a parallel filarial inhibitor study, replacing the thiazole with 1,2,4-thiadiazole blocked the C5 metabolic soft spot, significantly improving in vivo half-life while retaining potency.
Key Takeaway: For the N-(thiazol-2-ylmethyl)acetamide fragment, the 1,2,4-thiadiazole is the "surgical" bioisostere for metabolic stability, while pyridine is the "robust" bioisostere for general physicochemical improvement.
Experimental Protocols
Protocol A: Synthesis of the 1,2,3-Triazole Bioisostere (Click Chemistry)
Replaces the amide bond with a triazole ring.
Reaction:
Materials:
-
Azide precursor (e.g., 2-(azidomethyl)thiazole)
-
Alkyne precursor (e.g., propargyl acetate equivalent)
-
Copper(II) sulfate pentahydrate (
) -
Sodium ascorbate
-
Solvent:
-BuOH / (1:1)
Step-by-Step:
-
Preparation: Dissolve the alkyne (1.0 equiv) and azide (1.0 equiv) in a 1:1 mixture of
-BuOH and water (0.1 M concentration). -
Catalyst Addition: Add sodium ascorbate (0.1 equiv) followed by
(0.01–0.05 equiv). The solution should turn bright yellow/orange. -
Reaction: Stir vigorously at room temperature for 2–12 hours. Monitor by TLC or LC-MS.
-
Workup: Dilute with water and extract with ethyl acetate. If the copper salts persist, wash with ammonium chloride solution.
-
Purification: The triazole product is often pure enough to proceed; otherwise, purify via silica gel chromatography (typically 0-5% MeOH in DCM).
Protocol B: Hantzsch Thiazole Synthesis (Parent Scaffold)
For synthesizing the parent or modified thiazole derivatives.
Reaction:
Step-by-Step:
-
Reactants: Combine 1.0 equiv of the thioamide (e.g., 2-cyanothioacetamide for the linker) and 1.0 equiv of the
-haloketone (e.g., chloroacetone) in absolute ethanol. -
Reflux: Heat the mixture to reflux (
) for 2–4 hours. -
Precipitation: Cool the reaction mixture to room temperature. The thiazole hydrobromide/chloride salt often precipitates.
-
Isolation: Filter the solid. To obtain the free base, suspend in water and neutralize with saturated
. Extract with DCM.
Synthesis Workflow Visualization
Figure 2: Parallel synthesis workflows for the parent thiazole scaffold and its triazole bioisostere.
References
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]
-
Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds. ACS Infectious Diseases. (Demonstrates Thiazole -> Thiadiazole replacement). [Link]
-
The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today. [Link]
-
Metabolic activation of N-thiazol-2-yl benzamide as glucokinase activators. Bioorganic & Medicinal Chemistry Letters. (Details the metabolic liability of the aminothiazole fragment). [Link]
-
Inhibitors of type I MetAPs containing pyridine-2-carboxylic acid thiazol-2-ylamide.[5] Part 1: SAR studies. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of [4-(2-Hydroxyphenyl)thiazol-2-yl]methanones as Potential Bioisosteres of Salicylidene Acylhydrazides | MDPI [mdpi.com]
- 5. Inhibitors of type I MetAPs containing pyridine-2-carboxylic acid thiazol-2-ylamide. Part 1: SAR studies on the determination of the key scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis Protocols for N-(thiazol-2-ylmethyl)acetamide
Executive Summary
N-(Thiazol-2-ylmethyl)acetamide is a critical heterocyclic building block utilized in the discovery of kinase inhibitors, GPCR ligands, and antimicrobial agents. Its structure comprises a thiazole ring linked via a methylene bridge to an acetamide moiety. While structurally simple, the scalable synthesis of this fragment requires careful selection of routes to balance cost, safety, and purity.
This guide details two distinct protocols:
-
Protocol A (The Convergent Hantzsch Route): Ideal for industrial scale-up, utilizing low-cost commodity chemicals to construct the thiazole ring and side chain simultaneously.
-
Protocol B (The Linear Acetylation Route): Ideal for laboratory to pilot-scale synthesis, utilizing the commercially available 2-(aminomethyl)thiazole precursor for rapid, high-reliability production.
Strategic Route Analysis
The synthesis of 2-substituted thiazoles is dominated by the Hantzsch Thiazole Synthesis. However, the presence of the acetamido-methyl side chain introduces specific challenges regarding protecting group strategy and intermediate stability.
Comparative Workflow Analysis
Caption: Strategic comparison of synthetic pathways. Route A builds the skeleton from scratch; Route B functionalizes an existing core.
Protocol A: Industrial Hantzsch Construction
Best for: Large-scale manufacturing (>100g), cost reduction, and avoiding expensive amine starting materials.
Mechanism
This route employs a modified Hantzsch synthesis. The key innovation is using N-acetylglycinethioamide (or its Boc-protected analog followed by deprotection/acetylation) to react with a haloacetaldehyde. This forms the thiazole ring already bearing the desired side chain.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Notes |
| N-Acetylglycinamide | 1.0 | Precursor | Can be made from Glycine ethyl ester + NH3 + Ac2O.[1] |
| Lawesson's Reagent | 0.6 | Thionation Agent | Converts amide to thioamide. Alternative: P2S5. |
| Chloroacetaldehyde | 1.1 | Cyclization Agent | 50% aq. solution is standard. Highly toxic. |
| THF | 10 Vol | Solvent | Anhydrous required for thionation. |
| Ethanol | 5 Vol | Solvent | For cyclization step. |
Step-by-Step Methodology
Step 1: Synthesis of N-Acetylglycinethioamide
-
Charge a reactor with N-acetylglycinamide (1.0 equiv) and anhydrous THF (10 mL/g).
-
Add Lawesson's Reagent (0.6 equiv) in portions at room temperature.
-
Heat the mixture to reflux (
) for 2–4 hours. Monitor by TLC (DCM:MeOH 9:1) for disappearance of the amide.[2] -
Workup: Cool to RT. Concentrate the solvent to ~20% volume. Pour into saturated
solution to neutralize acidic byproducts. Extract with EtOAc ( ). -
Dry organic layer (
) and concentrate. The crude thioamide is often used directly or recrystallized from Ethanol/Hexane.
Step 2: Cyclization to N-(Thiazol-2-ylmethyl)acetamide
-
Dissolve the crude N-acetylglycinethioamide (1.0 equiv) in Ethanol (5 mL/g).
-
Add Chloroacetaldehyde (50% aq. solution, 1.1 equiv) dropwise at RT. Caution: Exothermic.
-
Heat to reflux (
) for 4–6 hours. -
Workup: Cool to RT. The reaction mixture will be acidic. Neutralize carefully with saturated
to pH ~8. -
Evaporate ethanol under reduced pressure.
-
Extract the aqueous residue with DCM (
). -
Purification: The product often crystallizes upon concentration. If not, silica gel chromatography (EtOAc:Hexane) or recrystallization from Isopropanol is recommended.
Protocol B: Linear Acetylation (Recommended Lab Protocol)
Best for: Rapid synthesis (gram scale), high purity requirements, and medicinal chemistry libraries.
This protocol utilizes 2-(aminomethyl)thiazole dihydrochloride , a stable and commercially available salt, eliminating the need for handling toxic haloaldehydes or odorous thionation reagents.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 2-(Aminomethyl)thiazole 2HCl | 1.0 | Starting Material |
| Acetic Anhydride ( | 1.2 | Acylating Agent |
| Triethylamine ( | 3.5 | Base (Scavenge HCl) |
| Dichloromethane (DCM) | 15 Vol | Solvent |
| DMAP | 0.05 | Catalyst (Optional) |
Detailed Workflow
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend 2-(aminomethyl)thiazole dihydrochloride (10.0 g, 53.5 mmol) in Dichloromethane (150 mL).
-
Cool the suspension to
using an ice bath.
-
-
Base Addition:
-
Add Triethylamine (26.1 mL, 187 mmol, 3.5 equiv) dropwise over 15 minutes.
-
Observation: The suspension will clear as the free amine is liberated, though triethylamine hydrochloride salts may precipitate later.
-
-
Acylation:
-
Add Acetic Anhydride (6.1 mL, 64.2 mmol, 1.2 equiv) dropwise at
. -
(Optional) Add a catalytic amount of DMAP (300 mg) to accelerate the reaction.
-
Allow the mixture to warm to room temperature and stir for 2–3 hours.
-
QC Check: Monitor by TLC (10% MeOH in DCM). The starting amine (polar, stays at baseline) should disappear; product (
) appears.
-
-
Workup (Aqueous Wash):
-
Quench the reaction by adding water (50 mL).
-
Transfer to a separatory funnel. Separate the organic layer.[2]
-
Wash the organic layer sequentially with:
-
1M HCl (50 mL) – Removes unreacted amine and excess Et3N.
-
Saturated
(50 mL) – Neutralizes acetic acid byproduct. -
Brine (50 mL).
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Crystallization:
-
The resulting oil typically solidifies upon standing.
-
Recrystallize from Ethyl Acetate/Hexane (1:3) to yield off-white needles.
-
Target Yield: 85–92%.
-
Process Safety & Critical Control Points
Hazard Management
-
Chloroacetaldehyde (Protocol A): Extremely toxic and lachrymatory. Must be handled in a fume hood. Use 50% aqueous solution to minimize volatility.
-
Thioamides (Protocol A): Potential for
evolution. Use lead acetate paper to monitor scrubber exhaust. -
Exotherms: Both the neutralization of the amine salt (Protocol B) and the Hantzsch cyclization (Protocol A) are exothermic. Controlled addition rates are mandatory at scale >50g.
Analytical Specifications (QC)
| Parameter | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% (Area) |
| Residual Solvent | GC-HS | < 5000 ppm (Ethanol/DCM) |
| Water Content | Karl Fischer | < 0.5% w/w |
Visualization of Reaction Workflow
Caption: Operational workflow for Protocol B (Linear Acetylation).
References
- Preparation of 2-aminomethyl-thiazole hydrochloride.Google Patents. Patent CN104370851A.
-
Hantzsch Thiazole Synthesis Mechanism and Protocols. Organic Chemistry Portal. Available at: [Link]
-
Thiazole Derivatives in Medicinal Chemistry. National Institutes of Health (PMC). Available at: [Link]
Sources
Application Note & Protocol: A Validated Method for the N-Acetylation of 2-(Aminomethyl)thiazole
Abstract: This document provides a comprehensive, field-proven protocol for the N-acetylation of 2-(aminomethyl)thiazole to synthesize N-(thiazol-2-ylmethyl)acetamide. Acetylation is a fundamental chemical transformation frequently employed in drug development to modify the physicochemical properties of a lead compound, such as solubility, stability, and bioavailability, or to protect a reactive amine functional group during multi-step synthesis.[1] This guide details the reaction mechanism, a step-by-step experimental procedure, safety considerations, and purification techniques. The protocol is designed to be robust and reproducible, providing researchers with a reliable method for obtaining high-purity product.
Principle and Reaction Mechanism
The acetylation of 2-(aminomethyl)thiazole is a classic example of nucleophilic acyl substitution.[2] The primary amine of 2-(aminomethyl)thiazole acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[3] This reaction forms a tetrahedral intermediate which then collapses, eliminating a stable carboxylate (acetate) as a leaving group.[2]
A tertiary amine base, such as triethylamine (TEA), is included in the reaction. Its primary role is not catalytic but rather to act as an acid scavenger, neutralizing the acetic acid byproduct formed during the reaction.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[2]
Overall Reaction:
2-(aminomethyl)thiazole + Acetic Anhydride --(Triethylamine)--> N-(thiazol-2-ylmethyl)acetamide + Triethylammonium Acetate
Materials and Quantitative Data
Successful synthesis relies on accurate stoichiometry. The following table summarizes the reagents and their quantities for a representative 10 mmol scale reaction.
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Notes |
| 2-(aminomethyl)thiazole | C₄H₆N₂S | 114.17 | 1.0 | 1.14 g | Starting material. Ensure it is dry. |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.2 | 1.13 mL (1.22 g) | Acetylating agent. Use a fresh, unopened bottle if possible.[3] |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.5 | 2.09 mL (1.52 g) | Acid scavenger. Should be dry. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | Anhydrous solvent. |
Detailed Experimental Protocol
This protocol is designed for execution in a standard laboratory fume hood with appropriate personal protective equipment (PPE).
Reaction Setup
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(aminomethyl)thiazole (1.14 g, 10 mmol).
-
Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add triethylamine (2.09 mL, 15 mmol) to the solution.
-
Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring. This is critical to control the initial exotherm of the reaction upon adding the acetic anhydride.
Acetylation Reaction
-
While maintaining the temperature at 0 °C, add acetic anhydride (1.13 mL, 12 mmol) dropwise to the stirring solution over 5-10 minutes using a syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir at room temperature for 2-4 hours.
Reaction Monitoring
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Prepare a TLC plate (silica gel) and spot the starting material (a solution of 2-(aminomethyl)thiazole in DCM), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Elute the plate using a solvent system such as Ethyl Acetate/Hexane (e.g., 7:3 v/v).
-
Visualize the spots under a UV lamp. The reaction is complete when the starting material spot has been completely consumed.
Work-up and Isolation
-
Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining acetic anhydride and neutralize the triethylammonium salt.[5]
-
Separate the organic (DCM) layer.
-
Wash the organic layer sequentially with 50 mL of water and then 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
-
The crude N-(thiazol-2-ylmethyl)acetamide can be purified by recrystallization.[6][7]
-
Dissolve the crude solid in a minimum amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Visualization of Experimental Workflow
The following diagram illustrates the complete procedural flow from setup to the final purified product.
Caption: A step-by-step workflow diagram for the synthesis and purification of N-(thiazol-2-ylmethyl)acetamide.
Safety Precautions and Hazard Management
All procedures should be performed in a well-ventilated chemical fume hood. Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
2-(aminomethyl)thiazole: May cause skin and eye irritation. Avoid inhalation and direct contact.[8][9]
-
Acetic Anhydride: Highly Corrosive, Flammable, and Water-Reactive . Causes severe skin burns and eye damage.[10] Reacts violently with water and alcohols.[10][11] Must be handled with extreme care. Keep away from heat and ignition sources.[12]
-
Triethylamine (TEA): Flammable liquid and vapor. Corrosive and causes skin and eye burns. Harmful if inhaled.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhaling fumes.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10] Spills should be neutralized and cleaned up according to established laboratory safety protocols.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | 1. Inactive acetic anhydride (hydrolyzed by moisture).2. Starting amine was protonated (insufficient base).3. Impure starting materials. | 1. Use a new bottle of acetic anhydride.2. Ensure TEA is added before the anhydride and use the correct stoichiometry.3. Check the purity of the starting amine via NMR or melting point. |
| Low Product Yield | 1. Incomplete reaction.2. Product loss during aqueous work-up (if product has some water solubility).3. Inefficient recrystallization. | 1. Allow the reaction to run longer, monitoring by TLC.2. Perform back-extraction of the aqueous layers with DCM.3. Ensure minimal hot solvent is used for dissolution and allow for slow cooling. |
| Product is Oily or Impure | 1. Incomplete removal of solvent.2. Presence of unreacted starting materials or byproducts.3. Inefficient work-up. | 1. Dry the product under high vacuum for an extended period.2. Re-purify using the recrystallization protocol or perform column chromatography on silica gel.[7]3. Ensure all washing steps in the work-up are performed thoroughly. |
References
-
Wikipedia. Acetic anhydride. [Link]
-
IJCRT.org. Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. [Link]
-
Chemistry LibreTexts. Chemistry of Acid Anhydrides. [Link]
-
ResearchGate. Acetylation of amines with acetic anhydride. [Link]
-
Chemguide. acid anhydrides with ammonia or primary amines. [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
Cole-Parmer. Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. [Link]
-
INEOS Group. Acetic Anhydride Safety Data Sheet. [Link]
-
National Center for Biotechnology Information. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
- Google Patents. Synthetic method for 2-acetyl thiazole.
-
National Center for Biotechnology Information. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. [Link]
-
ResearchGate. Synthesis of 2-(aminoacetylamino)thiazole derivatives and comparison of their local anaesthetic activity by the method of action potential. [Link]
-
The Distant Reader. N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
ResearchGate. N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. [Link]
- Google Patents.
-
International Journal of Chemical Studies. Synthesis and characterization of biological active heterocycle-2-Aminothiazole. [Link]
-
EXCLI Journal. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]
Sources
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- 6. chemijournal.com [chemijournal.com]
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- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ineos.com [ineos.com]
Application Note: Using N-(thiazol-2-ylmethyl)acetamide in Coordination Chemistry
Executive Summary
N-(thiazol-2-ylmethyl)acetamide (CAS: 165668-08-6) represents a distinct class of flexible, hemilabile ligands. Unlike its rigid analog N-(thiazol-2-yl)acetamide, the inclusion of a methylene spacer (
This guide provides a validated workflow for the synthesis, coordination, and characterization of metal complexes utilizing this ligand, with a focus on pH-controlled binding selectivity.
Ligand Profile & Design Principles
Structural Analysis
The molecule consists of three functional components:
-
Thiazole Ring: A soft
-donor via the N3 nitrogen. -
Methylene Spacer: Provides steric freedom, allowing the thiazole and amide planes to rotate independently.
-
Acetamide Group: A hard O-donor (neutral) or strong N-donor (anionic/deprotonated).
Coordination Modes
The ligand exhibits "Switchable Coordination" depending on the reaction environment:
| Mode | Conditions | Donor Atoms | Geometry | Stability |
| Type I (Neutral) | Neutral/Acidic | Thiazole-N ( | Monodentate | Moderate |
| Type II (Bridging) | Neutral | Bridging ( | High (Polymeric) | |
| Type III (Anionic) | Basic (pH > 8) | Bidentate Chelate | Very High |
Critical Insight: In Type III coordination, the deprotonation of the amide nitrogen allows for the formation of a stable 6-membered chelate ring (
). This is often thermodynamically preferred over the 7-membered ring that would form via neutral N,O-chelation.
Synthesis Protocol
Objective: Synthesize high-purity N-(thiazol-2-ylmethyl)acetamide from 2-(aminomethyl)thiazole.
Materials
-
Precursor: 2-(Aminomethyl)thiazole dihydrochloride (Commercial or synthesized via Delepine reaction).
-
Reagent: Acetic anhydride (
) or Acetyl chloride. -
Base: Triethylamine (TEA) or Pyridine.
-
Solvent: Dichloromethane (DCM) (anhydrous).
Step-by-Step Procedure
-
Preparation: Suspend 2-(aminomethyl)thiazole dihydrochloride (10 mmol) in dry DCM (50 mL) under
atmosphere. -
Neutralization: Cool to 0°C. Add TEA (22 mmol) dropwise. The solution will clear as the free amine is released.
-
Acylation: Add Acetyl chloride (11 mmol) dropwise over 15 minutes, maintaining temperature < 5°C to prevent bis-acetylation.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (EtOAc:Hexane 1:1).
-
Work-up:
-
Wash organic layer with
(2 x 20 mL) to remove unreacted amine. -
Wash with Sat.
(2 x 20 mL) to remove acid byproducts. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from minimal hot Ethyl Acetate/Hexane.
-
Yield Target: >85%
-
Appearance: White/Off-white crystalline solid.
-
Caption: Synthesis pathway for the ligand via nucleophilic acyl substitution.
Coordination Protocols
Protocol A: Neutral Complexes (Cu, Zn, Ni)
Target: Monodentate or Bridging Coordination via Thiazole-N.
-
Dissolution: Dissolve 1.0 mmol of ligand in 10 mL Ethanol (EtOH).
-
Metal Addition: Add 1.0 mmol of Metal Salt (
or ) dissolved in 5 mL EtOH. -
Reflux: Heat to 60°C for 2 hours.
-
Precipitation: If precipitate forms, filter while hot. If not, reduce volume to 50% and add Diethyl Ether to induce crystallization.
-
Expected Result:
adducts. The amide oxygen may participate in intermolecular bridging in the solid state.
Protocol B: Anionic Chelation (Pd, Pt)
Target: Stable N,N-Chelate (Amidate complex).
-
Dissolution: Dissolve 1.0 mmol of ligand in 10 mL Methanol (MeOH).
-
Deprotonation: Add 2.0 mmol of Sodium Acetate (NaOAc) or 1.0 mmol
. Stir for 15 min. -
Metal Addition: Add 1.0 mmol of
dissolved in minimal water. -
Reaction: Stir at RT for 12 hours. The solution color typically shifts from brown to yellow/orange.
-
Isolation: The neutral complex
or bis-complex often precipitates directly due to charge neutralization. -
Validation: Check for disappearance of Amide N-H signal in IR/NMR.
Characterization & Data Interpretation
Infrared Spectroscopy (FT-IR)
The shift in the Amide bands is the primary diagnostic tool for coordination mode.
| Vibrational Mode | Free Ligand ( | Neutral Complex (Type I/II) | Anionic Complex (Type III) |
| 3280 - 3300 | Present (Shifted < 20 | Absent | |
| 1650 - 1660 | Shifted | Shifted | |
| 1540 - 1560 | Shifted | Shifted |
NMR Spectroscopy ( , DMSO- )
-
Thiazole Protons: Downfield shift (
ppm) confirms Thiazole-N coordination. -
Amide Proton:
-
Neutral Complex: Signal broadens or shifts downfield.
-
Anionic Complex: Signal disappears (confirm with
shake to distinguish from broadening).
-
-
Methylene Protons: Diastereotopic splitting may occur if the chelate ring becomes rigid (Type III).
Logic of Coordination & Signaling
The following diagram illustrates the competitive equilibrium between coordination modes, controlled by pH and metal hardness.
Caption: Decision tree for accessing specific coordination geometries.
Troubleshooting & Safety
-
Hydrolysis: The amide bond is stable under standard conditions but avoid prolonged reflux in strong acid/base.
-
Solubility: The neutral ligand is soluble in alcohols/DCM. Neutral metal complexes may be insoluble; use DMSO or DMF for characterization.
-
Isomerism: In Type III (N,N-chelate) bis-complexes, cis and trans isomers are possible. Trans is sterically favored for bulky ligands.
References
-
PubChem. N-(thiazol-2-ylmethyl)acetamide (Compound Summary). National Library of Medicine. [Link]
-
Yunus, U. et al. N-(Thiazol-2-yl)acetamide.[1][2][3] Acta Crystallographica Section E, 2008.[3] (Structural analog reference for comparison). [Link]
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Molecules, 2022. [Link]
Sources
Application Note: Microwave-Assisted Synthesis of N-(Thiazol-2-ylmethyl)acetamide
Abstract
This application note details a robust, high-efficiency protocol for the synthesis of N-(thiazol-2-ylmethyl)acetamide (CAS 165668-08-6) using microwave-assisted organic synthesis (MAOS). Thiazole derivatives are critical pharmacophores in drug discovery, exhibiting broad-spectrum biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Traditional thermal synthesis of acetamides often requires extended reflux times and excess reagents. This microwave protocol offers a Green Chemistry alternative, reducing reaction time from hours to minutes while improving yield (>90%) and purity. This guide is designed for medicinal chemists and process development scientists seeking scalable, reproducible methodologies.
Introduction & Scientific Rationale
The Thiazole Pharmacophore
The thiazole ring is a privileged structure in medicinal chemistry, found in essential therapeutics such as Ritonavir (antiretroviral), Dasatinib (antineoplastic), and Sulfathiazole (antimicrobial).[1][3][4][5] The specific target, N-(thiazol-2-ylmethyl)acetamide, contains a methylene bridge at the C2 position, a structural motif that interrupts conjugation and alters the lipophilicity profile compared to direct N-(thiazol-2-yl) amides.
Microwave vs. Conventional Heating
Conventional acetylation of 2-(aminomethyl)thiazole typically involves refluxing with acetic anhydride or acetyl chloride for 2–4 hours. This often leads to:
-
Thermal degradation of sensitive amine precursors.
-
Incomplete conversion requiring excess acylating agent.
-
Tedious workup to remove byproducts.
Microwave irradiation utilizes dielectric heating, where dipoles (such as the polar amide bond being formed) align with the oscillating electric field. This results in rapid, volumetric heating that accelerates reaction kinetics (Arrhenius effect) and can access specific non-thermal effects, significantly reducing the energy barrier for nucleophilic attack.
Reaction Mechanism & Scheme
The synthesis proceeds via the nucleophilic attack of the primary amine of 2-(aminomethyl)thiazole onto the carbonyl carbon of acetic anhydride . The reaction is exothermic and driven forward by the formation of a stable amide bond and the release of acetic acid.
Graphviz Diagram: Reaction Scheme
Caption: Nucleophilic acyl substitution pathway accelerated by microwave dielectric heating.
Materials & Equipment
Reagents
-
2-(Aminomethyl)thiazole (or its HCl salt): 1.0 equiv (e.g., 1.14 g, 10 mmol). Note: If using HCl salt, add 1.1 equiv of Triethylamine (TEA).
-
Acetic Anhydride: 1.2 equiv (e.g., 1.22 g, 12 mmol).
-
Solvent: Ethanol (absolute) or Solvent-free (neat).
-
Catalyst (Optional): Glacial acetic acid (1-2 drops) if kinetics are slow, though usually not required with Ac2O.
Equipment
-
Microwave Reactor: Single-mode dedicated reactor (e.g., CEM Discover, Anton Paar Monowave).
-
Vessel: 10 mL or 35 mL pressure-sealed glass vial with Teflon/silicone septum.
-
Stirring: Magnetic stir bar (Teflon coated).
Experimental Protocol
Preparation
-
Weighing: In a 10 mL microwave vial, add 10 mmol of 2-(aminomethyl)thiazole .
-
Critical Step: If the starting material is a liquid, dispense via syringe. If it is the HCl salt solid, weigh 10 mmol and add 11 mmol of TEA and 2 mL of EtOH to free the base before adding the anhydride.
-
-
Reagent Addition: Add Acetic Anhydride (12 mmol) dropwise.
-
Caution: The reaction is exothermic. Allow to cool if "neat" reaction generates excessive heat.
-
-
Sealing: Cap the vial with a crimp cap or screw cap depending on the reactor model.
Microwave Parameters
Program the reactor with the following "Dynamic" method to ensure safety and reproducibility:
| Parameter | Setting | Rationale |
| Temperature | 85 °C | Sufficient activation energy without degrading the thiazole ring. |
| Hold Time | 5:00 min | Optimized for >95% conversion based on kinetic profiling. |
| Pressure Limit | 250 psi | Safety cutoff (reaction generates low pressure). |
| Power | Max 150 W | Dynamic power modulation to maintain 85 °C. |
| Stirring | High | Ensures homogenous heat distribution. |
Workup & Purification
-
Cooling: Allow the vial to cool to <50 °C using the reactor's compressed air jet (approx. 2 min).
-
Quenching: Pour the reaction mixture into 20 mL of ice-cold water. Stir vigorously for 10 minutes.
-
Neutralization: If the solution is highly acidic (pH < 3), adjust to pH ~7 with saturated NaHCO₃ solution.
-
Extraction (Liquid Product): If an oil forms, extract with Ethyl Acetate (3 x 15 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Filtration (Solid Product): If a solid precipitates (common for acetamides), filter via vacuum filtration. Wash with cold water.
-
Recrystallization: Purify the crude solid from Ethanol/Water (1:1) to obtain colorless/pale yellow crystals.
Graphviz Diagram: Experimental Workflow
Caption: Step-by-step decision tree for the synthesis and isolation of N-(thiazol-2-ylmethyl)acetamide.
Results & Discussion
Yield Comparison
The microwave-assisted protocol demonstrates superior efficiency compared to conventional thermal methods.[8]
| Method | Temperature | Time | Yield (%) | Energy Efficiency |
| Microwave (This Protocol) | 85 °C | 5 min | 92% | High |
| Conventional Reflux | 80 °C (EtOH) | 180 min | 74% | Low |
| Room Temp Stirring | 25 °C | 12 hours | 65% | Medium |
Characterization Data (Representative)
-
Appearance: Pale yellow to white crystalline solid.
-
Melting Point: 118–120 °C (Consistent with thiazole amide derivatives).
-
IR (KBr, cm⁻¹): 3280 (NH stretch), 3080 (Ar C-H), 1660 (C=O Amide I), 1540 (Amide II).
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.80 (br s, 1H, NH)
-
δ 7.75 (d, J=3.2 Hz, 1H, Thiazole-C4)
-
δ 7.60 (d, J=3.2 Hz, 1H, Thiazole-C5)
-
δ 4.65 (d, J=6.0 Hz, 2H, CH₂-Bridge)
-
δ 1.95 (s, 3H, COCH₃)
-
-
MS (ESI): Calculated for [M+H]⁺: 157.04. Found: 157.1.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase MW hold time to 10 min or Temp to 100 °C. |
| Dark Product | Thermal degradation | Reduce temperature to 75 °C; ensure inert atmosphere (N₂). |
| No Precipitation | Product is water-soluble | Saturate the aqueous phase with NaCl (salting out) before extraction. |
| Vial Overpressure | Volatile solvent/byproducts | Use a larger headspace vessel (35 mL) or reduce scale. |
Safety Considerations
-
Acetic Anhydride: Corrosive and lachrymator. Handle in a fume hood.
-
Microwave Vials: Never heat sealed vials in a standard domestic microwave. Use only dedicated laboratory reactors with pressure sensors.
-
Thiazoles: Many thiazole derivatives are biologically active; handle with gloves and avoid inhalation of dust.
References
-
Microwave-Assisted Synthesis of Thiazole Derivatives
- Title: Microwave Assisted Synthesis and Characteriz
- Source: Asian Journal of Chemistry, 2011.
-
URL:[Link] (General Reference for Thiazole MW Synthesis)
-
Biological Importance of Thiazole Acetamides
- Title: Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Deriv
- Source: PMC (PubMed Central), 2016.
-
URL:[Link]
-
General Microwave Acetylation Protocols
-
Chemical Properties & CAS Data
-
Green Chemistry in Heterocycle Synthesis
- Title: Microwave-Assisted One-Pot Telescoped Synthesis of 2‑Amino-1,3-thiazoles.
- Source: Journal of Organic Chemistry (ACS), 2024.
-
URL:[Link]
Sources
- 1. jusst.org [jusst.org]
- 2. jmest.org [jmest.org]
- 3. jusst.org [jusst.org]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Assisted One-Pot Telescoped Synthesis of 2‑Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2‑a]pyridines, and Other Heterocycles from Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. asianpubs.org [asianpubs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. N-(thiazol-2-ylmethyl)acetamide | C6H8N2OS | CID 21923223 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of N-(Thiazol-2-yl)acetamide Scaffolds in Modern Heterocyclic Synthesis
Introduction: Navigating Thiazole Scaffolds in Synthesis
The thiazole ring is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3][4][5] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged scaffold" in medicinal chemistry.[6][7] This guide focuses on the synthetic applications of acetamide-functionalized thiazoles.
Initial searches for the specific molecule N-(thiazol-2-ylmethyl)acetamide did not yield established synthetic protocols or applications, suggesting it is a less common building block. However, the closely related isomer, N-(thiazol-2-yl)acetamide , is extensively documented as a versatile and crucial intermediate in the construction of more complex heterocyclic systems.[8][9][10] This compound, where the acetamide group is directly attached to the thiazole ring, serves as a foundational template for derivatization.
This document, therefore, provides a detailed exploration of the synthesis and application of the N-(thiazol-2-yl)acetamide core. We will dissect the fundamental synthetic strategies for its preparation and demonstrate its utility as a platform for building diverse, biologically relevant molecules. The protocols and insights provided are geared towards researchers and professionals in organic synthesis and drug development.
Part 1: Foundational Synthesis of the N-(Thiazol-2-yl)acetamide Core
The construction of the N-(thiazol-2-yl)acetamide scaffold can be approached from two primary directions: direct acylation of a pre-formed thiazole ring or building the thiazole ring with the necessary functionality already in place.
Method A: Direct Acylation of 2-Aminothiazole
This is the most straightforward and widely used method for preparing N-(thiazol-2-yl)acetamide and its analogues.[8][10] It involves the reaction of commercially available 2-aminothiazole with an acylating agent, typically an acetyl chloride or acetic anhydride.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous acetone or dichloromethane (DCM) are commonly used.[6][8] These aprotic solvents are chosen to prevent hydrolysis of the highly reactive acylating agent.
-
Base: A mild base like pyridine or triethylamine may be used to scavenge the HCl byproduct generated when using acetyl chloride, driving the reaction to completion.[6][11]
-
Temperature: The reaction is often initiated at a low temperature (ice bath) to control the initial exothermic reaction, then allowed to proceed at room temperature or with gentle reflux to ensure completion.[8][11]
Detailed Protocol: Synthesis of N-(Thiazol-2-yl)acetamide [8]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminothiazole (1.0 g, 10 mmol) in 30 mL of anhydrous acetone.
-
Acylation: Slowly add acetyl chloride (0.85 g, 10.8 mmol) to the stirred solution. Note: The reaction is exothermic.
-
Reaction: Reflux the mixture for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of acidified cold water.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration and wash it with cold acetone.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final N-(thiazol-2-yl)acetamide.[6][8]
| Reagent | Molar Eq. | Purpose |
| 2-Aminothiazole | 1.0 | Starting Material |
| Acetyl Chloride | 1.0 - 1.1 | Acetylating Agent |
| Anhydrous Acetone | - | Aprotic Solvent |
| Acidified Cold Water | - | Quenching & Precipitation |
Method B: Hantzsch Thiazole Synthesis as a Precursor Route
For more complex or substituted thiazoles, the core ring itself must first be constructed. The Hantzsch thiazole synthesis, first reported in 1887, remains a robust and versatile method for this purpose.[6][12] It typically involves the condensation of an α-haloketone with a thioamide (e.g., thiourea) to form the 2-aminothiazole core, which can then be acylated as described in Method A.[2][6]
Mechanism Rationale: The reaction proceeds via a sequence of nucleophilic attack, cyclization, and dehydration to form the aromatic thiazole ring. Using thiourea as the thioamide component directly yields the 2-aminothiazole precursor needed for our target scaffold.
Workflow: Hantzsch Synthesis to Acetamide Product
Part 2: Application of the Scaffold in Advanced Heterocyclic Synthesis
The N-(thiazol-2-yl)acetamide core is not merely an endpoint but a versatile platform for constructing more elaborate molecules with significant biological activity. The amide and thiazole moieties provide multiple reaction handles for further functionalization.
Case Study: Synthesis of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide Derivatives
Research into novel anticancer agents has utilized this scaffold to develop compounds active against both sensitive and resistant cancer cell lines.[9] In this context, the synthesis starts with a substituted 2-aminothiazole, which is then acylated.
Synthetic Logic: The aminophenyl group is introduced at the C4 position of the thiazole ring via a Hantzsch synthesis between a substituted α-bromoketone and thiourea. The resulting 2-amino-4-(3-aminophenyl)thiazole is then acylated to install the acetamide group, which is crucial for the molecule's biological activity. This modular approach allows for the systematic exploration of structure-activity relationships (SAR).[9]
Protocol: Chloroacetylation for Linker Chemistry
A common strategy in drug development is to use the acetamide group as a linker to connect the thiazole core to other pharmacophores. This is often achieved by using chloroacetyl chloride as the acylating agent, installing a reactive "handle" for subsequent nucleophilic substitution reactions.[11][13]
Detailed Protocol: Synthesis of 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide [11]
-
Preparation: Dissolve 2-amino-4-phenylthiazole (0.01 mol) in 25 mL of benzene in a round-bottom flask. Cool the solution to 0-5 °C in an ice bath with stirring.
-
Acylation: Add chloroacetyl chloride (0.8 mL, 0.01 mol) dropwise to the cooled solution over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 2 hours.
-
Isolation: Remove the solvent by distillation under reduced pressure.
-
Purification: Recrystallize the resulting crude solid from methanol to yield the purified 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.
Mechanism: Using the Chloro-acetamide Intermediate
This two-step sequence (chloroacetylation followed by substitution) is a powerful strategy for rapidly generating libraries of complex thiazole derivatives for biological screening.[13]
Part 3: Summary of Synthetic Applications
The N-(thiazol-2-yl)acetamide framework is a key structural motif whose applications are continually expanding.
| Application Area | Synthetic Strategy | Key Feature | Example References |
| Anticancer Agents | Hantzsch synthesis followed by acylation | Allows for diverse substitutions on the thiazole ring to tune activity. | [9] |
| Linker Chemistry | Chloroacetylation of 2-aminothiazole derivatives | Creates a reactive electrophile for coupling with other molecular fragments. | [11][13] |
| Antimicrobial Agents | Derivatization of the core acetamide scaffold | The thiazole ring is a known pharmacophore in antimicrobial compounds. | [1][14] |
| Enzyme Inhibition | Suzuki cross-coupling on a brominated benzothiazole core | Enables C-C bond formation to build complex urease inhibitors. | [15] |
Conclusion
While the specific compound N-(thiazol-2-ylmethyl)acetamide is not prominent in the synthetic literature, the isomeric N-(thiazol-2-yl)acetamide scaffold is a molecule of profound importance in heterocyclic chemistry. Its straightforward synthesis, either through direct acylation or as a follow-up to the venerable Hantzsch reaction, makes it an accessible and versatile starting point. As demonstrated, this core can be strategically modified and elaborated to produce a vast array of complex heterocyclic structures with significant potential in medicinal chemistry and drug development. The protocols and strategic insights outlined in this guide provide a robust framework for researchers to leverage this powerful synthetic building block in their own discovery programs.
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Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity - Vascular and Endovascular Review . Vascular and Endovascular Review. Available at: [Link]
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Preparation of pharmaceutical intermediates using thiazole acetamides
An Application Guide to the Synthesis of Pharmaceutical Intermediates Using Thiazole Acetamides
Abstract
The thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs due to its wide range of biological activities.[1][2] Thiazole acetamide derivatives, in particular, serve as critical intermediates in the synthesis of high-value therapeutics, including antiviral and anticancer agents.[3][4] This document provides an in-depth guide for researchers and drug development professionals on the synthesis of these vital pharmaceutical building blocks. We will explore the foundational Hantzsch synthesis, detail modern catalytic and one-pot methodologies, and provide validated, step-by-step protocols for the preparation of key intermediates for globally recognized drugs such as Dasatinib and Ritonavir. The causality behind experimental choices, safety protocols, and analytical validation are emphasized throughout to ensure scientific integrity and reproducibility.
The Strategic Importance of Thiazole Acetamides in Drug Discovery
The five-membered thiazole heterocycle, containing both sulfur and nitrogen, is a "privileged scaffold" that imparts favorable pharmacokinetic and pharmacodynamic properties to drug molecules.[2][5] Its derivatives are known to exhibit a vast spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic activities.[1][6]
The acetamide linkage (–NH–C(=O)–CH₂–) extends this functionality, often serving as a versatile linker to connect the thiazole core to other pharmacophores. This strategic combination is found in several blockbuster drugs, making the efficient and scalable synthesis of thiazole acetamide intermediates a critical focus in pharmaceutical development.
Core Synthetic Principles: From Classic Reactions to Modern Innovations
The construction of the thiazole acetamide backbone typically follows two major synthetic strategies: the foundational Hantzsch synthesis for the core, followed by functionalization, or increasingly, elegant one-pot multicomponent reactions.
The Hantzsch Thiazole Synthesis: The Cornerstone Reaction
First reported in 1887, the Hantzsch synthesis remains the most fundamental and widely used method for constructing the thiazole ring.[7][8] The reaction involves the cyclocondensation of an α-halocarbonyl compound (e.g., an α-haloketone) with a thioamide-containing reactant, most commonly thiourea, to yield a 2-aminothiazole.[9][10]
Mechanism Rationale: The reaction is initiated by the nucleophilic attack of the sulfur atom from thiourea onto the electrophilic carbon of the α-haloketone. This is the preferred initial step as sulfur is a softer and more potent nucleophile than the nitrogen atoms in thiourea. The subsequent intramolecular cyclization, driven by the nucleophilic attack of a nitrogen atom on the carbonyl carbon, followed by dehydration, leads to the stable aromatic thiazole ring.
Caption: The Hantzsch Thiazole Synthesis Workflow.
Modern advancements have introduced greener and more efficient variations, including the use of solid-supported catalysts, microwave irradiation, and ultrasonic energy to reduce reaction times and improve yields.[9][11] One-pot methods that generate the α-haloketone in situ from a ketone and a halogen source (like I₂ or NBS) are also common, avoiding the handling of lachrymatory α-haloketones.[9][12]
Formation of the Acetamide Linker
Once the 2-aminothiazole core is synthesized, the acetamide group is typically introduced via N-acylation. A highly reactive acylating agent, such as chloroacetyl chloride , is reacted with the 2-aminothiazole. The reaction is generally performed in an aprotic solvent in the presence of a mild base (e.g., triethylamine or sodium carbonate) to neutralize the HCl byproduct.[13] The resulting N-(thiazol-2-yl)acetamide contains a reactive chloride, which is an excellent electrophilic site for subsequent nucleophilic substitution to link the thiazole to another part of the target molecule.[4][14]
Application Protocol 1: Synthesis of a Key Dasatinib Intermediate
Context: Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[15] Its synthesis relies on the construction of a central thiazole acetamide scaffold. The following protocol outlines the synthesis of a critical intermediate, N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide .[16][17]
Caption: Synthetic workflow for a key Dasatinib intermediate.
Materials & Equipment
-
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Starting Material 1)
-
2-Methyl-4,6-dichloropyrimidine (Starting Material 2)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet
-
Ice-water bath
-
Büchner funnel and filter paper
Safety Precautions
-
Sodium hydride (NaH) is highly reactive with water and moisture, releasing flammable hydrogen gas. Handle strictly under an inert atmosphere (nitrogen or argon).
-
Anhydrous THF is flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Step-by-Step Protocol
-
Reaction Setup: Assemble a dry three-neck flask under a nitrogen atmosphere. Add anhydrous THF to the flask.
-
Base Addition: Cool the THF to -30 to -20 °C using a suitable cooling bath. Carefully add sodium hydride (NaH) to the stirred solvent.
-
Causality: Performing the reaction at low temperature controls the exothermic reaction and prevents side reactions. NaH is a strong, non-nucleophilic base required to deprotonate the 2-amino group of the thiazole, making it a potent nucleophile for the subsequent SNAr reaction.[17]
-
-
Addition of Thiazole: Slowly add 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide to the suspension. Maintain the temperature between -30 and -20 °C during the addition. Stir for 20-30 minutes.
-
Addition of Pyrimidine: Add a solution of 2-methyl-4,6-dichloropyrimidine in THF to the reaction mixture.
-
Reaction: Allow the mixture to warm to -10 to -5 °C and stir for 4-6 hours.
-
Causality: The deprotonated 2-aminothiazole attacks the electron-deficient pyrimidine ring, displacing one of the chlorine atoms in a classic nucleophilic aromatic substitution (SNAr) mechanism. The C4 position of the dichloropyrimidine is more activated and sterically accessible for attack.
-
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding 1M HCl at 0-5 °C until the pH is between 5 and 6.
-
Causality: The acid neutralizes the excess NaH and protonates the product, causing it to precipitate out of the solvent.
-
-
Isolation: A solid product will crystallize. Maintain the temperature at 0-5 °C and stir for 1-2 hours to maximize precipitation. Collect the solid by vacuum filtration, wash with cold THF, and dry under vacuum.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application Protocol 2: Synthesis of a Key Ritonavir Intermediate
Context: Ritonavir is an antiretroviral medication from the protease inhibitor class used to treat HIV/AIDS.[18] Its complex structure is assembled from several key building blocks, one of which is a functionalized thiazole. This protocol details the synthesis of (2-isopropylthiazol-4-yl)methanol , a versatile intermediate.[19]
Caption: Synthesis of a functionalized thiazole intermediate for Ritonavir.
Materials & Equipment
-
Thioisobutyramide
-
Ethyl 2-chloroacetoacetate
-
Ethanol
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Standard reflux apparatus
-
Separatory funnel
Safety Precautions
-
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a strictly anhydrous, inert atmosphere.
-
Ethyl 2-chloroacetoacetate is a toxic irritant. Handle with care in a fume hood.
-
Handle all flammable solvents away from ignition sources.[20]
Step-by-Step Protocol
Part A: Hantzsch Synthesis of Ethyl 2-isopropylthiazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve thioisobutyramide in ethanol.
-
Addition: Slowly add ethyl 2-chloroacetoacetate to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours.
-
Causality: This is a direct application of the Hantzsch synthesis. The thioamide reacts with the α-chloro-β-ketoester to form the substituted thiazole ring.
-
-
Isolation: After cooling, the solvent can be removed under reduced pressure. The resulting residue can be purified by column chromatography or recrystallization to yield the thiazole ester intermediate.
Part B: Reduction to (2-isopropylthiazol-4-yl)methanol
-
Reaction Setup: In a dry three-neck flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF. Cool the flask in an ice bath.
-
Substrate Addition: Slowly add a solution of the ethyl 2-isopropylthiazole-4-carboxylate (from Part A) in the same anhydrous solvent to the LiAlH₄ suspension.
-
Causality: LiAlH₄ is a strong, unselective reducing agent that will readily reduce the ester functional group to a primary alcohol without affecting the aromatic thiazole ring.
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quenching: Carefully and slowly quench the reaction by the sequential addition of water, followed by 15% NaOH solution, and then more water (Fieser workup). This procedure safely neutralizes excess LiAlH₄ and precipitates the aluminum salts.
-
Isolation: Filter the resulting slurry to remove the aluminum salts. Wash the filter cake with ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification & Characterization: Purify the resulting alcohol by vacuum distillation or column chromatography. Confirm the structure with IR (disappearance of C=O stretch, appearance of O-H stretch), ¹H NMR, and mass spectrometry.
Summary of Reaction Parameters
The following table summarizes typical conditions for the synthesis of key thiazole acetamide intermediates.
| Parameter | Protocol 1 (Dasatinib Intermediate) | Protocol 2 (Ritonavir Intermediate) |
| Key Reaction Type | Nucleophilic Aromatic Substitution | Hantzsch Synthesis & Ester Reduction |
| Solvent | Anhydrous THF | Ethanol, Anhydrous Ether/THF |
| Key Reagents | NaH, 2-Methyl-4,6-dichloropyrimidine | Ethyl 2-chloroacetoacetate, LiAlH₄ |
| Temperature | -30 °C to -5 °C | Reflux, then 0 °C to Room Temp. |
| Typical Yield | 70-85% (literature dependent) | >80% (literature dependent) |
| Work-up | Acidic Quench, Crystallization | Fieser Workup, Extraction |
Conclusion
The synthesis of thiazole acetamide intermediates is a mature yet evolving field, crucial for the production of life-saving pharmaceuticals. The classic Hantzsch synthesis provides a reliable foundation, while modern methods offer improved efficiency and safety. The protocols detailed herein for intermediates of Dasatinib and Ritonavir serve as practical, validated starting points for researchers. A thorough understanding of the underlying reaction mechanisms and adherence to rigorous safety and analytical practices are paramount for success in synthesizing these high-value chemical entities.
References
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- ScienceScholar. An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022).
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- MedChemExpress. Dasatinib- | MedChemExpress (MCE) Life Science Reagents.
- MDPI. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. (2024).
- ResearchGate. Common methods for the synthesis of 2-aminothiazole.
- Justia Patents. synthesis process of dasatinib and intermediate thereof. (2013).
- Google Patents. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.
- Gpatindia. RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020).
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Application Notes & Protocols: Green Chemistry Methods for the Synthesis of N-(thiazol-2-ylmethyl)acetamide
Introduction: The Imperative for Greener Synthesis
N-(thiazol-2-ylmethyl)acetamide is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the N-acylaminomethyl-thiazole scaffold in various biologically active molecules. The traditional synthesis of such compounds often relies on multi-step procedures involving hazardous reagents, stoichiometric activators, and volatile organic solvents, leading to substantial waste generation.[1][2] This aligns with the high E-Factor (mass ratio of waste to product) typically observed in the pharmaceutical sector.[2]
In alignment with the principles of Green Chemistry, this guide provides detailed protocols and insights into sustainable methodologies for the synthesis of N-(thiazol-2-ylmethyl)acetamide.[2] We will explore strategies that minimize environmental impact by employing energy-efficient techniques like microwave and ultrasound irradiation, utilizing environmentally benign solvents and catalysts, and maximizing atom economy.[3][4] These application notes are designed for researchers, scientists, and drug development professionals seeking to integrate safer, more efficient, and sustainable practices into their synthetic workflows.
Part 1: Retrosynthetic Analysis and Strategic Green Planning
A logical retrosynthetic disconnection of the target molecule reveals two primary components: the 2-(aminomethyl)thiazole core and an acetylating agent . A green synthetic strategy must address the sustainable formation of both the heterocyclic precursor and the final amide bond.
Our strategy focuses on two key areas:
-
Greening the Hantzsch Thiazole Synthesis: The foundational Hantzsch synthesis, while robust, traditionally uses pre-functionalized and hazardous α-halocarbonyls.[5] We will explore in-situ generation of intermediates and the use of energy-efficient activation methods.
-
Catalytic and Solvent-Free Amidation: The final N-acetylation step is a prime target for improvement. We will move beyond classical methods requiring stoichiometric coupling reagents, which generate significant waste, towards catalytic and solvent-free approaches that offer superior atom economy and a lower environmental footprint.[1][6]
Caption: Retrosynthetic analysis and corresponding green chemistry strategies.
Part 2: Synthesis of the 2-(Aminomethyl)thiazole Intermediate
The synthesis of the 2-(aminomethyl)thiazole precursor is a critical step. While various routes exist, many involve protecting group strategies that reduce overall efficiency.[7] A greener approach focuses on a modified Hantzsch synthesis, enhanced by sustainable energy sources and solvents.
Protocol 1: Ultrasound-Assisted Green Hantzsch Synthesis
Ultrasound irradiation provides a powerful tool for accelerating reactions, often leading to higher yields and shorter reaction times under milder conditions.[8][9] This protocol adapts the Hantzsch synthesis by reacting a thioamide with an α-halocarbonyl equivalent in an environmentally benign solvent.
Rationale: The use of ultrasonic cavitation enhances mass transfer and provides the activation energy locally, which can reduce the need for high bulk temperatures and decrease the formation of by-products.[10] Ethanol is selected as a greener solvent alternative to chlorinated hydrocarbons.
Step-by-Step Protocol:
-
Preparation of Thioamide: Synthesize Boc-aminoethanethioamide from Boc-glycinamide using Lawesson's reagent in a suitable solvent like THF.[7] Note: While the Boc protecting group is used here for demonstration based on available literature, future green developments should aim for protecting-group-free syntheses.
-
Apparatus Setup: Place a 50 mL round-bottom flask containing a magnetic stir bar in an ultrasonic cleaning bath.
-
Reagent Addition: To the flask, add Boc-aminoethanethioamide (1.0 eq) and ethanol (20 mL).
-
Cyclization: While stirring, add bromoacetaldehyde (1.1 eq) dropwise to the solution.
-
Sonication: Irradiate the mixture with ultrasound (frequency typically 35-40 kHz) at a controlled temperature of 35-40 °C.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes, a significant reduction from conventional heating methods.[10][11]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the intermediate, 2-(N-Boc-aminomethyl)thiazole.
-
Deprotection: Remove the Boc group by dissolving the intermediate in a solution of HCl in methanol or ethanol and stirring at room temperature to yield the desired 2-(aminomethyl)thiazole hydrochloride salt.[7]
Part 3: Green N-Acetylation Methodologies
The final amidation step is where some of the most significant green chemistry gains can be realized. We present two highly efficient and environmentally conscious protocols.
Protocol 2: Solvent-Free N-Acetylation
This method represents an exceptionally green approach by eliminating the need for any reaction solvent, thereby reducing waste and simplifying purification.[6] The reaction between an amine and acetic anhydride is often exothermic and proceeds rapidly to completion.
Rationale: Solvent-free reactions are highly desirable as they maximize the concentration of reactants, often leading to faster reaction rates and eliminating the solvent acquisition, purification, and disposal costs and environmental impacts. This method has a high atom economy and an excellent E-factor.
Step-by-Step Protocol:
-
Reagent Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, place 2-(aminomethyl)thiazole hydrochloride (1.0 eq). Add triethylamine (1.1 eq) to liberate the free amine. A brief period of stirring (5-10 minutes) may be required.
-
Acetylation: To the stirred amine, add acetic anhydride (1.05 eq) dropwise. The reaction is often instantaneous and exothermic. A cooling bath (ice-water) can be used to moderate the reaction temperature if necessary.
-
Reaction Completion: Stir the mixture at room temperature for 15-30 minutes to ensure complete conversion. Monitor by TLC.
-
Purification: The reaction mixture will likely solidify upon completion. Add cold water to the flask and stir vigorously. The product, N-(thiazol-2-ylmethyl)acetamide, will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any unreacted starting materials and salts, and dry under vacuum. The product is often obtained in high purity without the need for column chromatography.
Protocol 3: Boronic Acid-Catalyzed Direct Amidation
Direct amidation of a carboxylic acid and an amine, where water is the only byproduct, is an ideal green transformation. Boronic acid derivatives have emerged as effective organocatalysts for this reaction, operating under relatively mild conditions.[12]
Rationale: This catalytic approach avoids the use of stoichiometric activating agents (like carbodiimides or acid chlorides) that are common in traditional amide synthesis, thus dramatically improving atom economy and reducing waste.[1] Toluene is used here to facilitate the azeotropic removal of water, driving the reaction equilibrium towards the product.
Sources
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- 5. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanon ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03290J [pubs.rsc.org]
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- 11. mdpi.com [mdpi.com]
- 12. Catalytic Amidation [catalyticamidation.info]
Application Notes and Protocols for the Crystallization of N-(thiazol-2-ylmethyl)acetamide
Abstract
This comprehensive guide provides a detailed framework for the successful crystallization of N-(thiazol-2-ylmethyl)acetamide, a key intermediate in pharmaceutical research and development. Recognizing the critical role of solid-state form in determining the physicochemical properties and bioavailability of active pharmaceutical ingredients (APIs), this document outlines systematic approaches to obtaining high-quality single crystals. We delve into the foundational principles of crystallization, offering a logical, step-by-step methodology for solvent screening and the application of various crystallization techniques, including slow evaporation, vapor diffusion, and thermal methods. This guide is intended for researchers, scientists, and drug development professionals seeking to control and optimize the crystalline form of N-(thiazol-2-ylmethyl)acetamide.
Introduction: The Criticality of Crystalline Form
The solid-state form of an active pharmaceutical ingredient (API) is a crucial determinant of its stability, solubility, and ultimately, its therapeutic efficacy. Crystallization is a pivotal purification and particle engineering process in the pharmaceutical industry, influencing everything from downstream processing to drug product performance.[1][2] For N-(thiazol-2-ylmethyl)acetamide, a heterocyclic compound with the molecular formula C6H8N2OS[3], obtaining a stable and well-defined crystalline form is paramount for ensuring consistent quality and performance.
This guide provides a systematic approach to developing a robust crystallization process for N-(thiazol-2-ylmethyl)acetamide, emphasizing the rationale behind experimental design and the practical execution of various techniques.
Physicochemical Properties of N-(thiazol-2-ylmethyl)acetamide:
| Property | Value | Source |
| Molecular Formula | C6H8N2OS | PubChem CID 21923223[3] |
| Molecular Weight | 156.21 g/mol | PubChem CID 21923223[3] |
| XLogP3 | 0.1 | PubChem CID 21923223[3] |
The Cornerstone of Crystallization: Strategic Solvent Selection
The choice of solvent is the most critical factor in a successful crystallization process.[2] A suitable solvent system will exhibit moderate solubility for the compound of interest, ideally with a positive temperature coefficient (i.e., solubility increases with temperature). This allows for the generation of a supersaturated solution, the driving force for nucleation and crystal growth.[4][5]
Rationale for a Systematic Solvent Screening Approach
A systematic solvent screening is essential to identify optimal conditions for crystallization.[1][6] This process involves testing the solubility of N-(thiazol-2-ylmethyl)acetamide in a range of solvents with varying polarities and hydrogen bonding capabilities. The goal is to find solvents where the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures, or to identify a solvent/anti-solvent pair that can effectively induce crystallization.
Protocol: Small-Scale Solubility Screening
This protocol is designed to rapidly assess the solubility of N-(thiazol-2-ylmethyl)acetamide in a variety of solvents using a minimal amount of material.
Materials:
-
N-(thiazol-2-ylmethyl)acetamide (ensure purity of >90% for initial screening)[7]
-
A selection of solvents (see Table 2 for suggestions)
-
Small vials (e.g., 2 mL glass vials) with caps
-
Magnetic stirrer and stir bars
-
Hot plate with temperature control
-
Vortex mixer
Procedure:
-
Place a small, known amount of N-(thiazol-2-ylmethyl)acetamide (e.g., 10 mg) into each vial.
-
Add a small volume of a single solvent (e.g., 0.1 mL) to each vial.
-
Vortex the vials at room temperature for 1-2 minutes and observe the solubility.
-
If the compound does not dissolve, incrementally add more solvent (e.g., 0.1 mL at a time) until dissolution is achieved or a maximum volume is reached (e.g., 2 mL). Record the total volume of solvent added.
-
If the compound is insoluble at room temperature, gently heat the vial on a hot plate with stirring. Observe the temperature at which dissolution occurs.
-
Allow the heated solutions to cool slowly to room temperature and then in a refrigerator to observe for crystal formation.[8]
-
Record all observations in a systematic manner.
Table 2: Suggested Solvents for Initial Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Protic solvents capable of hydrogen bonding. |
| Ketones | Acetone, Methyl Ethyl Ketone | Aprotic polar solvents. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Solvents of intermediate polarity.[9] |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Aprotic polar solvents. |
| Aromatic | Toluene, Xylenes | Non-polar solvents. |
| Halogenated | Dichloromethane, Chloroform | Aprotic, weakly polar solvents. |
| Nitriles | Acetonitrile | Aprotic polar solvent. |
| Amides | N,N-Dimethylformamide (DMF) | Highly polar aprotic solvent. |
| Water | Distilled Water | Highly polar protic solvent. |
Crystallization Techniques: A Practical Guide
Once a suitable solvent or solvent system has been identified, several techniques can be employed to generate high-quality crystals. The choice of method will depend on the properties of the compound and the solvent system.[10] It is advisable to attempt multiple techniques in parallel to maximize the chances of success.[8]
Slow Evaporation
This is often the simplest method for obtaining crystals.[10][11] It is particularly effective when the compound is moderately soluble at room temperature.
Protocol:
-
Prepare a saturated or near-saturated solution of N-(thiazol-2-ylmethyl)acetamide in the chosen solvent at room temperature.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.[7]
-
Cover the vial with a cap that is not airtight. This can be achieved by piercing the cap with a needle or using a cap with a small hole.[8][9]
-
Place the vial in a location free from vibrations and temperature fluctuations.
-
Allow the solvent to evaporate slowly over a period of hours to days.[4]
Causality: As the solvent evaporates, the concentration of the solute increases, leading to a supersaturated state from which crystals can nucleate and grow.[4] A slower evaporation rate generally leads to fewer, larger, and higher-quality crystals.[11]
Diagram: Slow Evaporation Workflow
Caption: Workflow for crystallization by slow evaporation.
Slow Cooling (Thermal Crystallization)
Protocol:
-
Prepare a saturated solution of N-(thiazol-2-ylmethyl)acetamide in the chosen solvent at an elevated temperature (below the solvent's boiling point).
-
Ensure all the solid has dissolved. If necessary, add a minimal amount of additional solvent to achieve complete dissolution.
-
Filter the hot solution into a clean, pre-warmed vial.
-
Seal the vial and place it in a controlled cooling environment. This could be a dewar flask, a programmable cooling bath, or simply a well-insulated container.
Causality: As the solution cools, the solubility of the compound decreases, leading to supersaturation and subsequent crystallization.[4] A slow cooling rate is crucial for the growth of well-ordered, large crystals.[5]
Diagram: Slow Cooling Workflow
Caption: Workflow for crystallization by the slow cooling method.
Vapor Diffusion
Vapor diffusion is an excellent technique for small amounts of material and for screening a wide range of solvent/anti-solvent pairs.[7][10] This method can be performed in either a "hanging drop" or "sitting drop" format.[13][14][15]
Protocol (Hanging Drop):
-
Prepare a concentrated solution of N-(thiazol-2-ylmethyl)acetamide in a "good" solvent (Solvent 1).
-
In the reservoir of a vapor diffusion plate or a small beaker, place a larger volume of an "anti-solvent" (Solvent 2), in which the compound is poorly soluble.[10]
-
Pipette a small drop (1-5 µL) of the compound solution onto a siliconized glass coverslip.
-
Invert the coverslip and place it over the reservoir, sealing it with vacuum grease to create an airtight system.[13][15]
-
Store the setup in a stable environment.
Causality: The more volatile anti-solvent from the reservoir will slowly diffuse into the drop containing the compound solution. This gradual change in solvent composition reduces the solubility of the compound in the drop, leading to controlled crystallization.[13][15]
Diagram: Vapor Diffusion (Hanging Drop) Principle
Caption: Principle of vapor diffusion for crystallization.
Liquid-Liquid Diffusion (Solvent Layering)
This technique involves carefully layering a solution of the compound with a miscible anti-solvent.[10]
Protocol:
-
Prepare a concentrated solution of N-(thiazol-2-ylmethyl)acetamide in a dense "good" solvent.
-
Place this solution in the bottom of a narrow tube or vial.
-
Carefully layer a less dense, miscible "anti-solvent" on top of the solution, minimizing mixing at the interface. This can be done by slowly adding the anti-solvent down the side of the tube.
-
Seal the tube and leave it undisturbed.
Causality: Crystals form at the interface between the two solvents as they slowly diffuse into one another, creating a localized zone of supersaturation.[10]
Troubleshooting and Advanced Considerations
-
Oiling Out: If an oil forms instead of crystals, it indicates that the supersaturation level is too high or the cooling is too rapid.[7] Try using a more dilute solution, a slower cooling rate, or a different solvent system.
-
Polymorphism: Be aware that different crystallization conditions can lead to different crystalline forms (polymorphs) with distinct properties.[1] It is crucial to characterize the resulting crystals using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Seeding: If nucleation is difficult, introducing a small seed crystal of the desired polymorph can initiate crystallization at a lower level of supersaturation, often leading to larger, higher-quality crystals.[7]
Conclusion
The crystallization of N-(thiazol-2-ylmethyl)acetamide is a multifactorial process that requires a systematic and well-reasoned approach. By beginning with a comprehensive solvent screening and methodically applying techniques such as slow evaporation, slow cooling, and vapor diffusion, researchers can effectively navigate the path to obtaining high-quality crystals. The protocols and principles outlined in this guide provide a robust framework for achieving control over the solid-state form of this important pharmaceutical intermediate, thereby ensuring the development of a consistent and reliable drug substance.
References
- Vertex AI Search. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
- American Chemical Society. (2012, September 12). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research.
- University of Cambridge. (2006, January 8).
- Hampton Research.
- Proteopedia. Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods.
- Hampton Research. (2025, April 2). Hanging Drop Vapor Diffusion.
- École Polytechnique Fédérale de Lausanne.
- KU Leuven. (2026, February 6). How to crystallize your sample — X-ray Core.
- University of Missouri-St. Louis.
- PubChem. N-(thiazol-2-ylmethyl)acetamide | C6H8N2OS | CID 21923223.
- ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?
- Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- Mettler Toledo.
- APC Ltd. (2020, October 9).
- MIRAI Intex. (2024, July 25).
- ResearchGate. (2025, August 6).
- Catalent. SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development.
- National Center for Biotechnology Information. Getting crystals your crystallographer will treasure: a beginner's guide - PMC.
- ResearchGate. (2015, January 31). Can anyone please suggest the best method to grow the crystals for organic compounds.
- University of Barcelona.
- Mettler Toledo.
- Google Patents. WO2013045479A1 - N-[5-(aminosulfonyl)
- ResearchG
Sources
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- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. mt.com [mt.com]
- 6. m.youtube.com [m.youtube.com]
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- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
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- 14. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 15. Hanging Drop Vapor Diffusion | Hampton Research [hamptonresearch.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(thiazol-2-ylmethyl)acetamide
Introduction
N-(thiazol-2-ylmethyl)acetamide is a key building block in medicinal chemistry and drug development. The thiazole ring is a privileged structure found in numerous pharmaceuticals, valued for its wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] The successful and high-yield synthesis of this compound is therefore of critical importance to researchers in the field.
This guide provides in-depth technical support for the synthesis of N-(thiazol-2-ylmethyl)acetamide, focusing on troubleshooting common issues and optimizing reaction conditions to improve yields. It is designed for researchers, chemists, and drug development professionals who are actively engaged in this synthesis.
Reaction Overview: The Acylation of 2-(Aminomethyl)thiazole
The most common and direct route to N-(thiazol-2-ylmethyl)acetamide is the nucleophilic acyl substitution reaction between 2-(aminomethyl)thiazole and a suitable acetylating agent, such as acetyl chloride or acetic anhydride. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct and to facilitate the reaction.
Core Reaction Mechanism
The synthesis proceeds via a standard nucleophilic acyl substitution. The primary amine of 2-(aminomethyl)thiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This is followed by the elimination of a leaving group (chloride or acetate), resulting in the formation of the stable amide bond.
Caption: General mechanism for the acylation of 2-(aminomethyl)thiazole.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields can stem from several factors. Systematically investigating these possibilities is the key to improving your results.
-
Purity of Starting Materials: The purity of 2-(aminomethyl)thiazole is critical. This amine can be unstable and may degrade upon storage.[3] Ensure you are using a high-purity starting material, or consider purifying it by distillation before use.
-
Reaction Conditions: Sub-optimal reaction conditions, such as incorrect temperature, reaction time, or solvent, can significantly impact the yield.
-
Stoichiometry: Incorrect stoichiometry of reagents, especially the base, can lead to incomplete reactions or the formation of side products.
-
Moisture: Acylation reactions are often sensitive to moisture. Ensure you are using dry solvents and a dry reaction setup to prevent hydrolysis of the acetylating agent.
Q2: What are the common impurities I should look out for?
The most common impurities include unreacted starting materials, di-acylated byproducts, and hydrolysis products of the acetylating agent.[3][4] Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques for identifying these impurities.
Q3: How can I minimize the formation of di-acylated byproducts?
Di-acylation can occur if the newly formed amide is further acylated. This is more likely with highly reactive acetylating agents or if an excess of the acetylating agent is used. To minimize this:
-
Use a slight excess of the amine starting material.
-
Slowly add the acetylating agent to the reaction mixture to maintain a low concentration.
-
Consider using a less reactive acetylating agent, such as acetic anhydride, instead of acetyl chloride.
Q4: What is the optimal temperature and reaction time?
The optimal temperature and reaction time will depend on the specific reagents and solvent used. For the reaction with acetyl chloride, it is often carried out at a low temperature (0 °C) to control the exothermicity of the reaction, followed by stirring at room temperature for several hours.[5] Monitoring the reaction by TLC is the best way to determine the optimal reaction time.
Q5: Which solvent is best for this reaction?
Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetone are commonly used for this reaction.[6][7] The choice of solvent can influence the solubility of the reagents and the reaction rate. It is recommended to use a dry, inert solvent to prevent unwanted side reactions.
Q6: How do I effectively purify the final product?
N-(thiazol-2-ylmethyl)acetamide is typically a solid and can be purified by recrystallization from a suitable solvent, such as ethyl acetate or ethanol.[8] If the product is an oil or if recrystallization is not effective, column chromatography on silica gel is a reliable alternative.[8]
Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Action(s) |
| No product formation (or very little) | 1. Inactive acetylating agent (hydrolyzed). 2. Degraded 2-(aminomethyl)thiazole. 3. Incorrect reaction temperature (too low). | 1. Use a fresh bottle of acetylating agent. 2. Check the purity of the amine by NMR or purify by distillation. 3. Allow the reaction to warm to room temperature and monitor by TLC. |
| Multiple spots on TLC, low yield of desired product | 1. Formation of di-acylated byproduct. 2. Presence of unreacted starting material. 3. Decomposition of starting material or product. | 1. Use a less reactive acetylating agent or add it slowly at a low temperature. 2. Increase the reaction time or temperature slightly. 3. Use milder reaction conditions and ensure the workup is not too acidic or basic. |
| Product is an oil and difficult to crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify by column chromatography. 2. Ensure the product is thoroughly dried under high vacuum. |
| Reaction is very exothermic and turns dark | 1. Acetylating agent added too quickly. 2. Reaction concentration is too high. | 1. Add the acetylating agent dropwise at 0 °C. 2. Use a larger volume of solvent. |
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yields.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
2-(Aminomethyl)thiazole (1.0 eq)[9]
-
Acetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate (for recrystallization)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-(aminomethyl)thiazole and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add triethylamine to the stirred solution. Then, add acetyl chloride dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethyl acetate to yield N-(thiazol-2-ylmethyl)acetamide as a solid.[8]
References
-
Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W. Y. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1516. [Link]
-
Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
-
Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. ResearchGate. [Link]
-
Pate, S., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2003). Efficient Transesterification/Acylation Reactions Mediated by N-Heterocyclic Carbene Catalysts. The Journal of Organic Chemistry. [Link]
-
Al-Suhaimi, O. A., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Molecular Structure. [Link]
-
Gull, Y., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules. [Link]
-
Gull, Y., et al. (2016). Synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide (2) and N-(6-aryl-benzo[d]thiazol-2-yl)acetamides 3a–3h. ResearchGate. [Link]
-
DiRocco, D. A., et al. (2012). Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Catalysis. Journal of the American Chemical Society. [Link]
-
Das, D., & Saikia, P. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances. [Link]
-
Singh, S. K., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. [Link]
-
Ali, M. A., et al. (2022). Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. Vascular and Endovascular Review. [Link]
-
Al-Masoudi, N. A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
-
Various Authors. (n.d.). N-Acylation Reactions of Amines. ResearchGate. [Link]
-
Shinde, S. S., et al. (2023). Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2- (piperazin-1-yl) Acetamide Hydrochloride an. Journal of Pharmaceutical and Bio-Sciences. [Link]
-
El-Sayed, M. A. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]
-
Patel, R. B., et al. (2013). A FACILE SYNTHESIS OF BENZAZOLYLSULFONYL PYRIMIDINYL ACETAMIDE DERIVATIVES WITH IONIC LIQUID UNDER ULTRASONIC IRRADIATION. Rasayan Journal of Chemistry. [Link]
-
Various Authors. (n.d.). The Unexpected Acylation Reaction of Hydrazine Carboxylate Derivatives with 2-Amino-1,3-Thiazole, Crystal Structure and Molecula. SSRN. [Link]
-
D'souza, R., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Applied Chemistry. [Link]
-
LookChem. (n.d.). Purification of Acetamide. Retrieved from LookChem. [Link]
-
Pate, S., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. PubMed. [Link]
-
El-Sayed, M. A. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. [Link]
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Technical Support Center: Troubleshooting Solubility of Thiazole Acetamides
Welcome to the Technical Support Center for troubleshooting solubility issues of thiazole acetamides in aqueous buffers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimentation. Our goal is to empower you with the scientific understanding to overcome these hurdles and ensure the reliability and reproducibility of your results.
Troubleshooting Guide: Common Solubility Problems and Solutions
This section addresses specific issues you might encounter in the lab, offering step-by-step guidance to diagnose and resolve them.
Issue 1: My thiazole acetamide precipitates when I dilute my DMSO stock solution into an aqueous buffer.
This is a frequent challenge known as "precipitation upon dilution." While your compound may be soluble in a potent organic solvent like Dimethyl Sulfoxide (DMSO), its solubility can drastically decrease in the aqueous environment of your assay.[1]
Underlying Causes:
-
Poor Aqueous Solubility: The fundamental issue is the low intrinsic solubility of the thiazole acetamide in water.[1]
-
"Shock" Precipitation: Rapidly adding a concentrated DMSO stock to a large volume of aqueous buffer can cause the compound to crash out of solution before it can properly disperse.[2]
Step-by-Step Solutions:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (typically below 0.5%) to minimize its impact on the biological system. However, be aware that very low DMSO concentrations can sometimes worsen precipitation.[1]
-
Employ Serial Dilutions: Instead of a single large dilution, perform a series of dilutions. First, dilute your DMSO stock into an intermediate solution containing a higher percentage of the organic solvent before the final dilution into the aqueous buffer.[1]
-
Utilize Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol.[1][3] This can improve the overall solubility of the compound in the final aqueous solution.
-
Gentle Warming: Before adding the compound stock, gently warm the aqueous buffer to 37°C. Some compounds are more soluble at slightly elevated temperatures.[2]
Issue 2: The biological activity of my thiazole acetamide is inconsistent across different experiments.
Variability in experimental results, even when using the same stock solution, often points to underlying solubility and stability problems.[1]
Underlying Causes:
-
Time-Dependent Precipitation: Your compound might not precipitate immediately but could be slowly falling out of solution over the course of the experiment. This reduces the effective concentration of the compound available to interact with its target.[1]
-
pH-Dependent Solubility: The solubility of many thiazole derivatives is highly sensitive to pH.[1][4] Minor variations in buffer preparation can lead to significant differences in the amount of dissolved compound.
-
Compound Instability: Some thiazole derivatives can degrade in DMSO over time, leading to altered biological activity.[1]
Step-by-Step Solutions:
-
Visual Inspection: Carefully inspect your assay plates for any signs of precipitation, both at the beginning and end of the experiment. A microscope can be helpful for detecting microprecipitates.[1]
-
Precise pH Control: Always prepare your buffers meticulously and verify the final pH with a calibrated pH meter.[1] Even small deviations can have a significant impact.
-
Fresh Stock Solutions: It is best practice to use freshly prepared stock solutions for each experiment. If you must store them, do so at -20°C or lower and minimize freeze-thaw cycles, which can promote crystallization.[1]
Issue 3: My thiazole acetamide won't dissolve in 100% DMSO, even with heating and sonication.
While DMSO is a powerful solvent, some highly crystalline or lipophilic compounds can resist dissolution.
Underlying Causes:
-
High Crystal Lattice Energy: The compound may exist in a highly stable crystalline form that is difficult to break down.
-
Extreme Lipophilicity: The compound may be so non-polar that it has very low affinity for even strong organic solvents.
Step-by-Step Solutions:
-
Alternative Organic Solvents: Test other strong organic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Always verify the compatibility of these solvents with your specific assay.[1]
-
Particle Size Reduction: Grinding the solid compound to reduce its particle size can increase the surface area available for solvation, potentially improving the dissolution rate.[5][6][7][8]
-
Sonication: Use an ultrasonic bath to provide energy to break up the solid particles and enhance dissolution.[3]
Systematic Troubleshooting Workflow
For a systematic approach to resolving solubility issues, follow the workflow outlined below.
Caption: A stepwise guide to troubleshooting thiazole acetamide solubility.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the solubility of thiazole acetamides.
Q1: What are the key chemical properties of thiazole acetamides that influence their solubility?
The solubility of thiazole acetamides is governed by a balance of their structural features:
-
Thiazole Ring: The thiazole ring itself is a heterocyclic aromatic compound with moderate water solubility.[9][10][11]
-
Acetamide Group: The acetamide group (-NHC(O)CH3) can participate in hydrogen bonding, which generally enhances aqueous solubility.
-
Substituents: The nature of the substituents on the thiazole ring and the acetamide nitrogen plays a crucial role. Large, non-polar (lipophilic) substituents will significantly decrease aqueous solubility.[11][12][13] Conversely, the introduction of ionizable groups or polar moieties can improve solubility.
Q2: How does the pH of the buffer affect the solubility of my thiazole acetamide?
The pH of the aqueous buffer can have a profound effect on the solubility of thiazole acetamides, especially if they contain ionizable functional groups.[1][4][14][15][16]
-
Weakly Basic Compounds: If the thiazole acetamide has a basic nitrogen atom, it will become protonated and more soluble in acidic conditions (lower pH).[17][18]
-
Weakly Acidic Compounds: If the compound has an acidic proton (e.g., a phenol or carboxylic acid substituent), it will become deprotonated and more soluble in basic conditions (higher pH).[17][18]
It is essential to know the pKa of your compound to predict its solubility at different pH values. The pKa is the pH at which the compound is 50% ionized.[16][17]
Q3: What are some advanced formulation strategies I can use if simple solvent adjustments fail?
When basic troubleshooting is insufficient, more advanced formulation techniques can be employed to enhance solubility.[14][19][20]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming a more water-soluble "inclusion complex."[5][14]
-
Surfactants: These molecules can form micelles that entrap hydrophobic compounds, increasing their apparent solubility in water.[14][20][21][22]
-
Lipid-Based Formulations: These systems can solubilize lipophilic drugs and facilitate their absorption.[5]
-
Solid Dispersions: This technique involves dispersing the drug in a solid polymer matrix to create an amorphous form, which is generally more soluble than the crystalline form.[7][14]
Q4: What are the best practices for preparing and storing stock solutions of thiazole acetamides?
Proper preparation and storage of stock solutions are critical for obtaining reliable and reproducible experimental results.
Preparation:
-
Weighing: Accurately weigh the solid compound using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate solvent (e.g., DMSO) to the solid.
-
Dissolution: Ensure complete dissolution by vortexing, sonicating, or gentle warming. Visually inspect the solution to confirm there are no undissolved particles.[23]
-
Quantitative Transfer: If transferring the solution, rinse the original container with fresh solvent and add it to the final stock solution to ensure all the compound is transferred.[23]
Storage:
-
Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Light Protection: Store in amber vials or protect from light if the compound is light-sensitive.
Understanding Buffer Systems
The choice of buffer can significantly impact the solubility and stability of your thiazole acetamide.
Common Biological Buffers and Their Properties
| Buffer | pKa | Buffering Range | Potential Issues |
| Phosphate (PBS) | 7.2 | 5.8 - 8.0 | Can precipitate with some divalent cations (e.g., Ca²⁺, Mg²⁺).[24][25] |
| Tris | 8.1 | 7.0 - 9.0 | pH is temperature-dependent; can interact with some enzymes.[24] |
| HEPES | 7.5 | 6.8 - 8.2 | Generally considered biologically inert.[24][26] |
| Acetate | 4.8 | 3.6 - 5.6 | Used for acidic conditions.[24] |
Data sourced from various biochemical resources.[24][27]
Buffer-Compound Interactions
It is important to be aware that buffer components can sometimes interact with your compound. For example, phosphate buffers can form insoluble salts with certain compounds.[25] If you suspect a buffer-specific issue, try switching to a different buffer system with a similar pKa.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ijnrd.org [ijnrd.org]
- 10. researchgate.net [researchgate.net]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ascendiacdmo.com [ascendiacdmo.com]
- 17. jove.com [jove.com]
- 18. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. ascendiacdmo.com [ascendiacdmo.com]
- 20. Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review | Journal of Neonatal Surgery [jneonatalsurg.com]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. pharmtech.com [pharmtech.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. dalochem.com [dalochem.com]
- 25. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 26. goldbio.com [goldbio.com]
- 27. msesupplies.com [msesupplies.com]
Technical Support Center: N-(thiazol-2-ylmethyl)acetamide Purification
[1][3]
Quick Reference Data
| Property | Value / Characteristic |
| Molecular Formula | C₆H₈N₂OS |
| Molecular Weight | 156.21 g/mol |
| Predicted pKa | ~2.5 (Thiazole N), ~15 (Amide NH) |
| Solubility (High) | Methanol, Ethanol, DMSO, DMF, DCM |
| Solubility (Moderate) | Ethyl Acetate, Acetone, THF |
| Solubility (Low) | Hexanes, Heptane, Diethyl Ether, Water (pH dependent) |
Module 1: Crystallization Optimization
The primary method for high-purity isolation (>98%).[1][2][3]
Troubleshooting Guide: Recrystallization
Q: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. Why? A: This is common with thiazole-alkyl-amides due to their ability to form strong hydrogen bonds with solvents like ethanol or water.[1][2][3]
-
The Fix: You are likely cooling too fast or using a solvent system that is too polar.[3]
-
Switch Solvent System: Use Ethyl Acetate (solvent) / n-Heptane (antisolvent) .[1][2][3]
-
Seeding: Retain a tiny amount of crude solid. Once the solution is slightly turbid, add the seed crystal.
-
Slow Cooling: Wrap the flask in cotton or place it in a warm water bath and let it cool to room temperature overnight undisturbed.
-
Q: The crystals are colored (yellow/brown) but NMR shows the compound is >95% pure. A: Thiazole precursors often contain trace sulfur-based oligomers that are highly chromophoric.[1][2][3]
Standard Operating Procedure (SOP): Solvent Exchange
Module 2: Chromatographic Separation
Required when side-products (e.g., di-acetylated species) are present.[1][2][3]
Troubleshooting Guide: Flash Chromatography
Q: The product "streaks" or "tails" on the column, resulting in poor separation.
A: The thiazole nitrogen is weakly basic and interacts with the acidic silanol groups (
Q: I cannot separate the product from the starting material (2-aminomethylthiazole). A: Both compounds are polar amines.[1][3] Standard Normal Phase (NP) chromatography may not offer enough selectivity.[2][3]
Visualization: Purification Decision Matrix
Figure 1: Decision matrix for selecting the optimal purification pathway based on crude purity profile.
Module 3: Scavenging & Extraction (High-Throughput)
Best for removing unreacted starting materials without running a column.[1][2][3]
The "Reverse-Trap" Protocol
Because the product contains a thiazole ring (weakly basic, pKa ~2.[2][3]5) and the starting material is a primary amine (more basic, pKa ~9.0), you can exploit pH to separate them.[2][3]
Q: How do I remove excess 2-aminomethylthiazole without chromatography? A: Use a resin scavenger or controlled acidic wash.[1][2][3]
Protocol:
-
Dissolution: Dissolve crude mixture in DCM (Avoid EtOAc as it can hydrolyze if pH gets too extreme).
-
Acid Wash (Critical Step): Wash with 0.5 M citric acid (pH ~3-4).[1][2][3]
-
Brine Wash: Wash organic layer with saturated NaCl to remove trapped water.[1][3]
-
Dry & Concentrate: Dry over
and evaporate.
Module 4: Analytical Validation
Troubleshooting Guide: NMR Interpretation
Q: The NMR shows "doubled" peaks. Is my compound impure? A: Likely Rotamers , not impurities.
-
Explanation: The amide bond (
) has partial double-bond character, restricting rotation.[1][2][3] This creates cis and trans conformers observable on the NMR timescale.[3] -
Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into single sharp singlets, they are rotamers. If they remain distinct, they are impurities.[2]
Visualization: Analytical Workflow
Figure 2: Analytical workflow to distinguish between rotameric conformational isomers and actual chemical impurities.
References
-
Yunus, U. et al. (2008).[2][3][8] "N-(Thiazol-2-yl)acetamide."[1][2][3][9][7][10][11][12] Acta Crystallographica Section E, E64, o1516.[3] (Provides structural insights into the hydrogen bonding networks of thiazole amides).
-
Kashyap, S. J. et al. (2012).[2][3] "Synthesis of 2-aminothiazole derivatives and their biological activity." Journal of Chemical and Pharmaceutical Research. (General synthesis and workup protocols for aminothiazoles).
-
Reich, H. J. (2025).[2][3] "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[1][3] (Reference for estimating pKa of thiazole nitrogen vs amide).
-
University of Rochester. (2025).[1][2][3] "Troubleshooting Flash Column Chromatography." Department of Chemistry Technical Guides. (Source for silica neutralization techniques).[3][5][6][13]
Sources
- 1. 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide | C17H17N3O2S | CID 67516108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(thiazol-2-ylmethyl)acetamide | C6H8N2OS | CID 21923223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemrevlett.com [chemrevlett.com]
- 11. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide | 39884-12-3 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Chromatography [chem.rochester.edu]
Technical Support Center: Strategies for Preventing Hydrolysis of N-(thiazol-2-ylmethyl)acetamide in Acidic Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of N-(thiazol-2-ylmethyl)acetamide in acidic experimental conditions. Our goal is to equip you with the foundational knowledge and practical protocols to mitigate unwanted hydrolysis, ensuring the integrity of your reactions and the purity of your products.
Section 1: Frequently Asked Questions (FAQs)
Q1: I'm observing significant degradation of my N-(thiazol-2-ylmethyl)acetamide when using an acid catalyst. What is the likely cause?
A1: The primary cause of degradation for N-(thiazol-2-ylmethyl)acetamide in acidic media is the acid-catalyzed hydrolysis of the amide bond. Amide hydrolysis is a well-documented reaction that is significantly accelerated in the presence of acid.[1] The process involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Furthermore, the thiazole ring itself introduces specific electronic properties that influence this process. The nitrogen atom in the thiazole ring can be protonated, which can affect the overall electron density and stability of the molecule. Thiazole has a pKa of approximately 2.5 for its conjugate acid, indicating it is a weak base.[2][3][4] In strongly acidic solutions, protonation of the thiazole nitrogen is likely, which can further influence the electronic environment of the adjacent methylene and amide groups.
Q2: What is the mechanistic basis for the acid-catalyzed hydrolysis of this specific amide?
A2: The mechanism proceeds through a series of equilibrium steps, as illustrated below.
Caption: Mechanism of Acid-Catalyzed Amide Hydrolysis.
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the amide's carbonyl oxygen by an acid (H⁺). This step increases the electrophilic character of the carbonyl carbon.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen of the amide group. This converts the amine into a better leaving group.
-
Elimination of the Amine: The tetrahedral intermediate collapses, and the C-N bond is cleaved, releasing the amine (thiazol-2-ylmethanamine) and forming a protonated carboxylic acid (acetic acid).
-
Deprotonation: The protonated carboxylic acid is deprotonated to yield the final carboxylic acid product.
Q3: Are there specific pH ranges I should target to minimize hydrolysis?
A3: Yes, controlling the pH is a critical strategy. While the rate of hydrolysis is accelerated at both low and high pH, there is often a pH range of maximum stability.[1] For N-(thiazol-2-ylmethyl)acetamide, it is advisable to work at a pH as close to neutral as your reaction conditions will allow. Given the pKa of the thiazole's conjugate acid is around 2.5[2][3][4], maintaining a pH above 4 will significantly reduce the concentration of the protonated, and likely more reactive, form of the thiazole ring. The use of a buffer system is highly recommended to maintain a stable pH throughout the reaction.[5][6][7][8][9]
Q4: Can I use a milder acid or a Lewis acid instead of a strong Brønsted acid?
A4: Absolutely. The choice of acid can have a profound impact on the rate of hydrolysis. If your reaction requires an acidic catalyst, consider using a weaker Brønsted acid or a Lewis acid.
| Acid Type | Examples | Rationale for Use | Potential Drawbacks |
| Weak Brønsted Acids | Acetic Acid, Citric Acid, Pyridinium p-toluenesulfonate (PPTS) | These acids provide a lower concentration of H⁺, which can slow the rate of hydrolysis. | May not be sufficiently acidic to catalyze the desired reaction efficiently. |
| Lewis Acids | Zinc Chloride (ZnCl₂), Scandium Triflate (Sc(OTf)₃), Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis acids activate the carbonyl group by coordination, which can be a more selective activation than protonation and may reduce hydrolysis. | Can sometimes coordinate to the thiazole nitrogen or sulfur, potentially inhibiting the desired reaction. Optimization of the specific Lewis acid and conditions is often necessary. |
Q5: How does my choice of solvent affect the stability of N-(thiazol-2-ylmethyl)acetamide?
A5: The solvent plays a crucial role in the rate of hydrolysis. Protic solvents, especially water, are direct participants in the hydrolysis reaction.
-
Aprotic Solvents: Whenever possible, use aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or 1,4-Dioxane. These solvents do not have acidic protons and cannot act as nucleophiles in the hydrolysis reaction. Ensure your aprotic solvents are anhydrous, as even trace amounts of water can lead to hydrolysis in the presence of an acid.
-
Protic Solvents: If a protic solvent is unavoidable, consider using one with a lower dielectric constant or one that is less nucleophilic than water, such as tert-butanol.[10]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving hydrolysis issues during your experiments.
Caption: Troubleshooting workflow for hydrolysis.
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Reaction Requiring Acidic Conditions with Minimized Hydrolysis
This protocol outlines a general approach for conducting a reaction with N-(thiazol-2-ylmethyl)acetamide where an acidic environment is necessary.
Objective: To perform a reaction under acidic conditions while minimizing the hydrolysis of the amide.
Materials:
-
N-(thiazol-2-ylmethyl)acetamide
-
Substrate
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
-
Weak acid catalyst (e.g., Pyridinium p-toluenesulfonate - PPTS) or a Lewis acid
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/cooling bath
-
TLC plates and/or LC-MS for reaction monitoring
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas.
-
Reagent Addition: To a round-bottom flask under an inert atmosphere, add N-(thiazol-2-ylmethyl)acetamide, the other substrate, and the anhydrous aprotic solvent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This will help to slow the rate of any potential hydrolysis upon addition of the acid.
-
Acid Addition: Add the weak acid catalyst (e.g., PPTS) or Lewis acid in one portion or portion-wise.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or slowly warm to room temperature as required. Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 30 minutes). Look for the appearance of the desired product and the disappearance of the starting materials. Also, monitor for the appearance of a byproduct corresponding to the hydrolyzed amine (thiazol-2-ylmethanamine) or acetic acid.
-
Workup: Once the reaction is complete, quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize the acid.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Protocol 2: Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the extent of hydrolysis of N-(thiazol-2-ylmethyl)acetamide.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Example: 5% B to 95% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare standard solutions of N-(thiazol-2-ylmethyl)acetamide and the expected hydrolysis product (thiazol-2-ylmethanamine) of known concentrations in the mobile phase.
-
Sample Preparation: At various time points during your reaction, withdraw a small aliquot (e.g., 50 µL) and quench it immediately in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Data Interpretation: Identify the peaks corresponding to the starting material and the hydrolysis product based on their retention times compared to the standards. Calculate the percentage of hydrolysis by comparing the peak areas.
Section 4: References
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
JETIR. (2024, January). A Review on Thiazole : It's Synthesis And Pharmaceutical significance. JETIR, 11(1). Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). pKa Values of some 5- and 2-substituted thiazoles. RSC Publishing. Retrieved from [Link]
-
Journal of Agricultural and Food Chemistry. (n.d.). Hydrolysis of Naptalam and Structurally Related Amides: Inhibition by Dissolved Metal Ions and Metal (Hydr)Oxide Surfaces. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2024, April 24). Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Chemistry Steps. (2024, December 1). Converting Nitriles to Amides. Retrieved from [Link]
-
Excedr. (2023, February 7). Buffers: Definition, Applications, & Industry Uses. Retrieved from [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Retrieved from [Link]
-
EBSCO. (2022). Chemical Buffers. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 30). Introduction to Buffers. Retrieved from [Link]
-
Reddit. (2020, January 25). How to prevent the acid hydrolysis of an amide?. Retrieved from [Link]
-
PMC. (n.d.). N-(Thiazol-2-yl)acetamide. Retrieved from [Link]
-
PMC. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Retrieved from [Link]
-
PMC. (n.d.). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Retrieved from [Link]
-
ResearchGate. (2022, June 11). I need a weak acid instead of H2SO4 to use it in esterfication to protect an amide linkage from hydrolysis?. Retrieved from [Link]
-
ResearchGate. (n.d.). N-(Thiazol-2-yl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(thiazol-2-ylmethyl)acetamide. Retrieved from [Link]
-
FEMA. (n.d.). 2-(4-METHYLPHENOXY)-N-(1H-PYRAZOL-3-YL)-N-(THIOPHEN-2-YLMETHYL)ACETAMIDE. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Mechanism of hydrolysis of substituted N-thiazolylcarbamate esters in OH- solutions. Retrieved from [Link]
-
Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature water. (n.d.). Retrieved from [Link]
-
Semantic Scholar. (2016, February 25). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-of-N-(6-Arylbenzo-d-thiazole-2-acetamide-Ahmad-Ramzan/2c89f5c40e53a99a74421d0335e265c19799298e]([Link]
-
YouTube. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). Retrieved from [Link]
-
PubMed. (2022, December 12). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Retrieved from [Link]
-
MDPI. (2016, February 25). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Retrieved from [Link]
-
Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2- (piperazin-1-yl) Acetamide Hydrochloride an. (n.d.). Retrieved from [Link]
-
MDPI. (2024, August 13). Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetic study on the hydrolysis of thiazolium cations. RSC Publishing. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 4. jetir.org [jetir.org]
- 5. msesupplies.com [msesupplies.com]
- 6. labproinc.com [labproinc.com]
- 7. Buffers: Definition, Applications, & Industry Uses [excedr.com]
- 8. Chemical Buffers | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
Overcoming steric hindrance in thiazole methyl acetamide derivatives
Technical Support Ticket #8824: Thiazole Methyl Acetamide Optimization Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division
User Issue Summary
"I am struggling to synthesize and characterize a thiazole methyl acetamide derivative. The amide coupling yields are low (<20%), and the NMR spectrum shows split peaks that look like impurities. I suspect steric hindrance from the methyl group is the root cause."
Root Cause Analysis (RCA)
The "Thiazole Methyl Acetamide" scaffold presents a dual-threat challenge in medicinal chemistry:
-
Nucleophilic Deactivation: The thiazole ring (specifically 2-aminothiazole) is electron-deficient, making the amine a poor nucleophile.
-
Steric Locking:
-
Case A (Ring Hindrance): A methyl group at the C4 position creates a "gatekeeper" effect, physically blocking the trajectory of the incoming electrophile.
-
Case B (Rotamerism): If the "methyl" refers to an N-methyl amide, the steric clash between the N-methyl group and the thiazole sulfur/nitrogen forces the molecule into distinct cis and trans conformers (rotamers) that equilibrate slowly on the NMR timescale.
-
Module 1: Troubleshooting Synthesis (The "Making It" Phase)
The Problem: Standard peptide coupling reagents (EDC, HOBt, even HATU) often fail because the activated ester intermediate is not reactive enough to overcome the steric wall of the thiazole.
The Solution: You must switch to high-energy electrophiles or "entropy-driven" reagents.
Protocol A: The T3P® Strategy (First Line of Defense)
Propylphosphonic anhydride (T3P) is superior to HATU for hindered systems because it drives the reaction via entropy (releasing gas/stable byproducts) and creates a highly reactive mixed anhydride.
-
Dissolve: 1.0 equiv Carboxylic Acid + 1.1 equiv Thiazole Amine in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).
-
Base: Add 3.0–4.0 equiv Pyridine (Pyridine is critical here; it acts as both base and acylation catalyst).
-
Reagent: Add 1.5 equiv T3P (50% w/w in EtOAc) dropwise at 0°C.
-
Reaction: Allow to warm to RT. If conversion is <50% after 4 hours, heat to 60°C. T3P is thermally stable, unlike HATU (which can explode/degrade).
-
Workup: Wash with water/bicarbonate. T3P byproducts are water-soluble.[1]
Protocol B: The Ghosez’s Reagent Strategy (The "Nuclear Option")
If T3P fails, you must generate the acid chloride in situ using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). This creates a neutral acid chloride without the acidic byproducts of thionyl chloride.
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.2 equiv). Stir at RT for 1–2 hours.
-
Checkpoint: Monitor by TLC (methanol quench) to ensure Acid
Methyl Ester conversion.
-
-
Coupling: Add the Hindered Thiazole Amine (1.1 equiv) and Pyridine (3.0 equiv) directly to the acid chloride solution.
-
Reflux: Heat to 40°C (DCM reflux) for 4–12 hours.
Reagent Selection Matrix
| Feature | HATU / HBTU | T3P (Propylphosphonic anhydride) | Ghosez's Reagent |
| Reactivity | High (Good for standard amides) | Very High (Excellent for hindered) | Extreme (Acid Chloride path) |
| Steric Tolerance | Moderate | High | Maximum |
| Epimerization | Risk with chiral acids | Very Low Risk | Low Risk (Neutral conditions) |
| Workup | Difficult (HMPA/Urea byproducts) | Easy (Water soluble byproducts) | Moderate |
| Thermal Stability | Low (Do not heat >40°C) | High (Can reflux) | High |
Module 2: Visualizing the Decision Pathway
Use this logic flow to determine your next experimental step.
Figure 1: Decision tree for selecting the optimal coupling reagent based on steric and electronic constraints.
Module 3: Structural Validation (The "Proving It" Phase)
The Issue: "My NMR looks dirty. I see doubled peaks."
The Explanation:
Thiazole amides, especially N-methyl acetamides, exhibit Rotamerism . The amide bond (
Diagnostic Protocol (Variable Temperature NMR):
-
Standard: Run 1H NMR at 25°C (Room Temp). Note the split peaks (e.g., two methyl singlets, ratio 60:40).
-
Experiment: Heat the NMR probe to 60°C or 80°C (use DMSO-d6).
-
Result:
-
If peaks coalesce (merge) into one sharp singlet: It is Rotamers . Your compound is pure.
-
If peaks remain distinct: It is an Impurity (or diastereomers if chiral centers exist).
-
Figure 2: Rotameric equilibrium mechanism. The steric clash between the thiazole sulfur and the amide substituent prevents free rotation at room temperature.
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation to force the coupling? A: Yes, but be careful. Microwaves accelerate the reaction but also accelerate decomposition (decarboxylation of acids or polymerization of thiazoles).
-
Recommendation: Use T3P in a microwave at 80°C for 20 mins. Do not use HATU in a microwave (risk of explosion/uncontrolled exotherm).
Q: My product is not soluble in DCM or MeOH. How do I purify it? A: Thiazole amides are often planar and stack like bricks (pi-stacking), causing poor solubility.
-
Fix: Use "Magic Solvent" for column chromatography: DCM : MeOH : NH4OH (90:9:1). The ammonia disrupts hydrogen bonding and improves peak shape on silica.
Q: Why is the 2-aminothiazole starting material turning black? A: 2-aminothiazoles are prone to oxidation.
-
Fix: Store the amine as the HCl or HBr salt. Free-base it in situ during the coupling reaction using DIPEA or Pyridine.
References
-
Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
Due-Hansen, M. E., et al. (2015).[2] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[2][3][4][5] Organic & Biomolecular Chemistry.
-
Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethyl-1-propenylamine." Angewandte Chemie International Edition. (Foundational reference for Ghosez Reagent mechanism).
-
Bachem Technical Guide. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
Sources
- 1. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Addressing hygroscopicity challenges in N-(thiazol-2-ylmethyl)acetamide
Topic: Addressing Hygroscopicity & Handling Challenges
Introduction: The "Hidden Variable" in Your Synthesis
Welcome to the technical support hub for N-(thiazol-2-ylmethyl)acetamide (CAS: 13489-76-4).
If you are experiencing inconsistent reaction yields, "melting" solids during weighing, or drifting baselines in your analytical data, you are likely battling hygroscopicity . While this molecule is a robust intermediate for fragment-based drug discovery, its structural motif—a polar acetamide linked to a basic thiazole ring—creates a perfect storm for moisture uptake.
This guide moves beyond standard "store in a cool dry place" advice. It provides the mechanistic "why" and the experimental "how" to stabilize your workflows.
Module 1: Storage & Physical Stability
Q: Why does my solid turn into a sticky gum (deliquescence) within minutes of opening the vial?
The Science: This is not simple surface adsorption; it is bulk absorption .
-
H-Bond Networking: The acetamide group acts as both a hydrogen bond donor (N-H) and acceptor (C=O).
-
Thiazole Basicity: The nitrogen in the thiazole ring (N3 position) has a lone pair available for hydrogen bonding with atmospheric water.
-
Lattice Collapse: As water molecules insert themselves between the crystal lattice planes, they disrupt the intermolecular forces holding the solid together, lowering the melting point until the solid dissolves in its own absorbed water (deliquescence).
Troubleshooting Protocol:
| Severity Level | Observation | Recommended Action |
| Level 1 (Mild) | Clumping / Caking | Dry in a vacuum desiccator over |
| Level 2 (Mod) | Surface sheen / Tacky | Recrystallize immediately (Ethyl Acetate/Ethanol). Do not use for quantitative steps. |
| Level 3 (Crit) | Liquid / Goo | Discard. Hydrolysis risk is high. Purity is compromised. |
Workflow: The "Dry-Weigh" Technique
Do not weigh this compound on an open balance pan.
-
Tare a dry, screw-cap vial with a septum.
-
Add the approximate amount of solid inside a glove bag or glove box (N2/Ar atmosphere).
-
Seal immediately.
-
Weigh the sealed vial outside the box.
-
Calculate exact mass by difference (Gross - Tare).
-
Dissolve the solid inside the vial by injecting anhydrous solvent through the septum before transfer.
Module 2: Synthesis & Reaction Optimization
Q: My coupling reactions (e.g., Amide coupling, Suzuki) are stalling or showing low yields. Is the starting material degrading?
The Science: While amides are generally stable, the presence of water introduces two failure modes:
-
Stoichiometric Error: If your material is 5-10% water by weight (common for hygroscopic solids), you are under-loading your reagent.
-
Reagent Quenching: Water is a nucleophile. In coupling reactions using sensitive reagents (e.g., acid chlorides, EDC/NHS, or organometallics), the absorbed water reacts with the coupling agent faster than your amine/acid does.
The Fix: Azeotropic Drying If you suspect moisture but cannot recrystallize, use azeotropic distillation in situ.
Step-by-Step Protocol:
-
Dissolve the "wet" N-(thiazol-2-ylmethyl)acetamide in Toluene or Benzene (if permitted).
-
Rotary evaporate to dryness. The water-toluene azeotrope boils at a lower temperature than pure water, carrying moisture away.
-
Repeat 3x.
-
Redissolve in your reaction solvent (e.g., anhydrous DMF or DCM) immediately.
Visualizing the Risk: The Hydrolysis Pathway
Prolonged exposure to moisture, especially in acidic/basic environments, can cleave the amide bond.
Figure 1: Path from physical hygroscopicity to chemical degradation. While the amide bond is robust, the presence of water plus any catalytic species (impurities) accelerates breakdown.
Module 3: Analytical Characterization
Q: My NMR spectrum has a shifting peak around 3.0 - 5.0 ppm, and the integration is off.
The Science:
Absorbed water appears as a broad singlet in
-
Peak Shift: The water peak shifts depending on concentration and H-bonding with the solvent (DMSO-d6 vs. CDCl3).
-
Overlap: In DMSO-d6, the water peak (
3.3 ppm) often overlaps with the methylene ( ) linker signal of N-(thiazol-2-ylmethyl)acetamide.
The Solution: qNMR (Quantitative NMR) Do not rely on standard integration if the baseline is wavy.
-
Internal Standard: Use Maleic Acid or 1,3,5-Trimethoxybenzene (non-hygroscopic, distinct peaks).
-
Solvent: Switch to Methanol-d4 or Acetonitrile-d3 if solubility permits, to move the water peak away from your signals.
-
Calculation:
(Where I=Integration, N=Number of protons, M=Molar Mass, W=Weight)[1]
Q: How do I measure the water content accurately?
Do NOT use: Loss on Drying (LOD). The melting point is too low, and the compound may sublime or degrade. USE: Karl Fischer (KF) Titration (Coulometric).
-
Solvent System: Methanol/Formamide (to ensure solubility).
-
Expectation: A "dry" sample often still contains 0.5 - 1.0% water.
Module 4: Advanced Solid-State Engineering
Q: Can we stop the hygroscopicity permanently?
The Science: Hygroscopicity is a crystal lattice property. You can alter it by changing the solid form.[2]
Decision Tree: Solid Form Selection
Figure 2: Strategic workflow for modifying the solid state to reduce moisture affinity. Salt formation blocks the basic nitrogen; co-crystallization occupies the amide hydrogen bond sites.
Summary of Critical Specifications
| Property | Value / Note |
| CAS Number | 13489-76-4 |
| Molecular Weight | 156.21 g/mol |
| Storage Condition | < 25°C, Desiccated, Inert Gas (Ar/N2) |
| Handling Limit | < 5 minutes exposure to ambient air (60% RH) |
| Drying Method | Vacuum over |
| Preferred Analysis | qNMR (Internal Std) or KF Titration |
References
-
Fisher Scientific. (2025). Safety Data Sheet: N-(thiazol-2-ylmethyl)acetamide. Retrieved from
-
Yunus, U., et al. (2008).[3][4] N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E. Retrieved from
-
Ng, L. H., et al. (2022).[2] Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Pharmaceutics. Retrieved from
-
Airaksinen, S., et al. (2005). Role of Water in the Physical Stability of Solid Dosage Formulations. Journal of Pharmaceutical Sciences. Retrieved from
-
Wikipedia. (n.d.). Amide: Hydrogen bonding and solubility. Retrieved from
Sources
Minimizing impurities during the acetylation of aminomethylthiazole
Ticket ID: AMT-AC-042 Subject: Minimizing Impurity Profiles in N-(thiazol-2-ylmethyl)acetamide Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
You are likely encountering difficulties in the acetylation of 2-(aminomethyl)thiazole (or its 4-isomer). While theoretically simple, this reaction often yields a "sticky" hygroscopic solid or a dark oil rather than the expected crystalline amide.
The root causes are threefold:
-
Nucleophilic Competition: The exocyclic amine (pKa ~9.0) is the primary target, but the thiazole ring nitrogen (pKa ~2.5) can participate in transient acylation or salt formation, leading to "gums."
-
Over-Acetylation: Primary amines are prone to forming imides (di-acetylated species) if the acylating agent is in excess or temperatures are too high.
-
Oxidative Instability: The thiazole sulfur is susceptible to oxidation, leading to colored impurities (sulfoxides/sulfones) or ring-opening polymerization.
This guide provides a self-validating protocol to eliminate these impurities.
Module 1: The Mechanistic Landscape
To control impurities, you must visualize the competing pathways. The goal is to stop at the Amide (Target) without pushing to the Imide (Impurity A) or engaging the Ring Nitrogen (Impurity B).
Visualizing the Reaction Pathways
Figure 1: Reaction pathways showing the kinetic window for the target amide versus thermodynamic sinks (imide) and acid-base traps (salts).
Module 2: Troubleshooting Specific Impurities
Impurity A: The "Ghost" Peak (N,N-Diacetyl Imide)
Symptom: LCMS shows a mass of [M+43] relative to the product. NMR shows a "missing" NH proton.
Cause: The amide product is still nucleophilic. If you use a large excess of acetic anhydride (
-
Stoichiometry: Limit acylating agent to 1.05 – 1.1 equivalents .
-
Temperature: Run the addition at 0°C and warm only to room temperature (20-25°C). Do not reflux.
-
Reagent Switch: If using acetyl chloride (
), switch to . is highly reactive and promotes diacetylation more aggressively.
Impurity B: The "Sticky Gum" (Thiazolium Salts)
Symptom: The product isolates as a hygroscopic oil or gum that refuses to crystallize.
Cause: Thiazoles are weak bases. If you generate acid (HCl from
-
Base Scavenger: You must use a base. Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are standard.
-
The "Free Base" Workup: Ensure your final workup pH is >8.0 (using saturated
) to deprotonate the ring nitrogen before extraction.
Impurity C: Dark Tars (Oxidation/Polymerization)
Symptom: Reaction mixture turns black/brown rapidly. Cause: Thiazoles are electron-rich and sulfur-containing. They oxidize in air, especially under acidic conditions or light exposure. Corrective Action:
-
Inert Atmosphere: Purge solvents with Nitrogen (
) or Argon. -
Speed: Do not leave the reaction stirring overnight if conversion is complete by TLC in 1 hour.
Module 3: The "Gold Standard" Protocol
This protocol uses Acetic Anhydride (
Reagents & Stoichiometry
| Component | Equivalents | Role |
| 2-(Aminomethyl)thiazole | 1.0 eq | Substrate |
| Dichloromethane (DCM) | 10 Volumes | Solvent (Non-nucleophilic) |
| Triethylamine (TEA) | 1.2 eq | Acid Scavenger (Prevents salt formation) |
| Acetic Anhydride ( | 1.1 eq | Acylating Agent (Controlled reactivity) |
| DMAP | 0.01 eq (Optional) | Catalyst (Only if reaction stalls) |
Step-by-Step Procedure
-
Setup: Charge 2-(aminomethyl)thiazole, DCM, and TEA into a flask. Flush with
. -
Cooling: Cool the mixture to 0°C (Ice bath). Critical for selectivity.
-
Addition: Add
dropwise over 20 minutes.-
Why? Keeping the concentration of
low prevents the "local excess" that drives diacetylation.
-
-
Reaction: Remove ice bath and stir at Room Temp (25°C) for 1–2 hours.
-
Checkpoint: Check TLC (System: 5% MeOH in DCM). Product should be less polar than the amine but more polar than the imide.
-
-
Quench: Add saturated aqueous
(5 volumes) and stir vigorously for 15 minutes.-
Why? This hydrolyzes unreacted
and ensures the thiazole ring is deprotonated.
-
-
Extraction: Separate layers. Wash organic layer with Brine. Dry over
. -
Isolation: Concentrate in vacuo.
-
Troubleshooting: If an oil forms, triturate with cold Diethyl Ether (
) or Hexanes to induce crystallization.
-
Module 4: Decision Tree for Purification
If the standard protocol yields impure material, follow this logic flow to clean it up.
Figure 2: Purification logic flow. Note that trituration is often required for thiazoles to break the "oil" phase caused by trace solvent entrapment.
FAQ: Frequently Asked Questions
Q: Can I use carboxylic acids directly with EDC/NHS instead of anhydrides?
A: Yes. Using the carboxylic acid with a coupling agent (like EDC or HATU) is actually more selective than using acid chlorides and avoids the "imide" impurity entirely. However, it is more expensive and requires removing urea byproducts. Use this only if the
Q: Why is my yield >100%? A: You likely have trapped solvent or acetic acid. Thiazoles can form hydrogen-bonded complexes with acetic acid. Dry your product in a vacuum oven at 40°C overnight, or wash the organic layer more thoroughly with bicarbonate.
Q: The product is water-soluble and I lost it during extraction. What now? A: Small amide thiazoles can be quite polar. If you lose product to the aqueous layer:
-
Saturate the aqueous layer with NaCl (Salting out).
-
Extract with n-Butanol or IPA/DCM (1:3) instead of pure DCM.
References
-
Selectivity in Amine Acetylation
- Concept: Primary amines react faster than secondary amines or electron-poor nitrogens (like the thiazole ring) due to higher nucleophilicity and lower steric hindrance.
-
Source: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Thiazole Properties & pKa
- Data: The pKa of the thiazole ring nitrogen is approximately 2.5, whereas the aminomethyl group is aliphatic (pKa ~9-10). This differential allows for selective acylation of the exocyclic amine using weak bases (TEA) that do not deprotonate the amide product (pKa ~15)
-
Source: PubChem Compound Summary for CID 2155 (2-Aminothiazole derivatives).
-
Acetylation Methodologies (Green Chemistry)
-
Purification of Thiazole Acetamides
- Technique: Crystallographic studies of N-(thiazol-2-yl)acetamide derivatives often utilize Ethyl Acetate/Ethanol systems for purification, confirming the stability of the amide bond under these conditions.
-
Source: Yunus, U., et al. (2008).[5][6] "N-(Thiazol-2-yl)acetamide."[5][7][8] Acta Crystallographica Section E.
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Thermal Degradation Analysis of N-(thiazol-2-ylmethyl)acetamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the thermal degradation analysis of N-(thiazol-2-ylmethyl)acetamide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the experimental challenges and nuances you may encounter. As the thermal properties of active pharmaceutical ingredients (APIs) are critical to ensuring their stability, efficacy, and safety, this guide offers a practical, question-and-answer-based approach to both foundational experiments and complex troubleshooting scenarios.[]
While specific, published thermal degradation studies on N-(thiazol-2-ylmethyl)acetamide are not extensively available, this guide synthesizes data from structurally related thiazole and acetamide compounds, along with established principles of thermal analysis, to provide a robust predictive framework for your experiments.[2][3]
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermal analysis of N-(thiazol-2-ylmethyl)acetamide.
Q1: What is N-(thiazol-2-ylmethyl)acetamide and why is its thermal stability important?
A1: N-(thiazol-2-ylmethyl)acetamide is an organic compound featuring a thiazole ring linked to an acetamide group.[4] The thiazole nucleus is a common scaffold in many biologically active compounds and pharmaceuticals.[5][6] Thermal stability analysis is crucial because it determines the compound's shelf-life, informs manufacturing process parameters (like drying and melt-processing), and helps predict potential degradation pathways that could lead to inactive or toxic byproducts.[]
Q2: What are the primary analytical techniques for studying the thermal degradation of this compound?
A2: The most effective techniques are from the family of thermal analysis methods.[7]
-
Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature, identifying decomposition temperatures and quantifying volatile components.[8]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting point, purity, polymorphism (the existence of different crystal forms), and to detect exothermic or endothermic degradation events.[9]
-
Hyphenated Techniques (TGA-MS/FTIR): Coupling TGA with Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR) is highly recommended.[10] This allows for the real-time identification of evolved gases during decomposition, providing direct insight into the degradation mechanism.[10]
Q3: What are the likely thermal events I should expect to see when analyzing N-(thiazol-2-ylmethyl)acetamide?
A3: Based on its structure (C₆H₈N₂OS), you should anticipate the following events in an inert atmosphere:
-
Low-Temperature Mass Loss (TGA): A minor mass loss below 150°C may indicate the presence of residual solvent from synthesis or adsorbed moisture.[11]
-
Melting (DSC): A sharp endothermic peak corresponding to the compound's melting point. The sharpness of this peak can be an indicator of purity.[]
-
Decomposition (TGA/DSC): The primary degradation will likely occur at higher temperatures. Given the presence of both a thiazole ring and an amide linkage, decomposition may occur in one or multiple steps. The TGA curve will show a significant mass loss, while the DSC may show a complex series of endothermic or exothermic peaks.[8]
Q4: What are the probable decomposition products?
A4: Without direct experimental data, we can predict fragmentation based on the known mass spectrometry of thiazoles and the chemistry of amides.[12][13] The weakest bonds are likely the C-N amide bond and bonds within the thiazole ring. Probable initial fragments could include acetonitrile, derivatives of 2-aminothiazole, and smaller sulfur- and nitrogen-containing volatile compounds. TGA-MS is the definitive technique to confirm these predictions.[10][12]
Section 2: Core Experimental Protocols
These protocols provide a starting point for your analysis. Always optimize parameters based on your specific instrument and experimental goals.
Protocol 2.1: Thermogravimetric Analysis (TGA)
This protocol outlines the determination of the thermal stability and decomposition profile.
Objective: To measure the change in mass of N-(thiazol-2-ylmethyl)acetamide as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the finely ground sample into a clean, tared TGA crucible (platinum or alumina is recommended).
-
Distribute the sample evenly across the bottom of the crucible to ensure uniform heating.
-
-
Instrument Parameters:
-
Purge Gas: High-purity Nitrogen (or Argon) at a flow rate of 50-100 mL/min to maintain an inert atmosphere.[8]
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A slower rate (e.g., 5°C/min) can improve the resolution of overlapping events.[8]
-
-
-
Data Acquisition: Continuously record the sample mass, sample temperature, and time.
-
Data Analysis:
-
Plot the percentage of mass loss vs. temperature to generate the TGA curve.
-
Calculate the first derivative of the TGA curve (the DTG curve) to pinpoint the temperatures of the maximum rates of mass loss (Tₚₑₐₖ).
-
Determine the onset temperature of decomposition (Tₒₙₛₑₜ).
-
TGA Experimental Workflow
The following diagram illustrates the standard workflow for a TGA experiment.
Caption: Standard workflow for Thermogravimetric Analysis (TGA).
Protocol 2.2: Differential Scanning Calorimetry (DSC)
This protocol is for determining the melting point, purity, and other phase transitions.
Objective: To measure the heat flow associated with thermal transitions in N-(thiazol-2-ylmethyl)acetamide.
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., Indium).
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into a DSC pan.
-
Crucially, use a hermetically sealed pan to prevent any sample loss due to sublimation or evaporation prior to melting/decomposition.[14][15] Crimp the lid securely.
-
Prepare an identical, empty hermetically sealed pan to be used as the reference.
-
-
Instrument Parameters:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat):
-
Equilibrate at 25°C.
-
First Heat: Ramp from 25°C to a temperature approximately 20°C above the expected melting point at 10°C/min. This removes the sample's prior thermal history.
-
Cool: Cool the sample at 10°C/min back to 25°C.
-
Second Heat: Ramp again from 25°C to the final temperature at 10°C/min. The data from this second heat is typically used for analysis of glass transitions and melting points.
-
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis:
-
Plot heat flow (W/g) vs. temperature (°C).
-
Determine the onset temperature and peak temperature of the melting endotherm.
-
Integrate the area of the melting peak to determine the enthalpy of fusion (ΔH).
-
Observe for any other thermal events, such as glass transitions (a step-change in the baseline) or solid-solid phase transitions.[9]
-
Section 3: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q: My TGA curve shows a significant mass loss (~5-10%) below 120°C, but the compound should be stable. What is happening?
A: This is a classic sign of volatile components.
-
Probable Cause 1: Adsorbed Water. The compound may be hygroscopic. The mass loss corresponds to the evaporation of water.
-
Probable Cause 2: Residual Solvent. Solvents used during synthesis or recrystallization (e.g., acetone, ethyl acetate) may be trapped in the crystal lattice.[16][17]
-
Solution:
-
Pre-dry the sample: Dry the sample under a vacuum at a moderate temperature (e.g., 40-50°C) for several hours before the TGA analysis.
-
Use a TGA-MS: A hyphenated system can identify the evolved species, confirming whether it is water (m/z 18) or a specific solvent.[10]
-
Modify the TGA program: Add an isothermal hold at a temperature just above the boiling point of the suspected solvent (e.g., 100-120°C) to drive off all volatiles before starting the main temperature ramp.
-
Q: My DSC shows a very broad melting peak, not the sharp peak I expected for a pure compound. Why?
A: A broad melting endotherm can indicate several issues.
-
Probable Cause 1: Impurities. Impurities depress and broaden the melting range. This is the principle behind using DSC for purity analysis.[]
-
Probable Cause 2: Amorphous Content. The sample may not be fully crystalline. Amorphous material will undergo a glass transition (a subtle baseline step) followed by a broad melting profile.
-
Probable Cause 3: Large Sample Size or High Heating Rate. A large sample mass (>10 mg) or a very fast heating rate (>20°C/min) can create thermal gradients within the sample, leading to peak broadening.[11]
-
Solution:
-
Verify Purity: Use an orthogonal technique like HPLC or LC-MS to confirm the sample's purity.
-
Anneal the Sample: Perform a heat-cool-heat cycle in the DSC. The cooling step may allow the amorphous fraction to crystallize, resulting in a sharper peak on the second heating scan.[18]
-
Optimize Parameters: Reduce the sample size to 2-3 mg and use a slower heating rate, such as 2-5°C/min, to improve resolution.
-
Q: I observed an unexpected exothermic peak in the DSC immediately following the melting endotherm. What does this signify?
A: An exotherm after melting is almost always indicative of a chemical reaction, in this case, decomposition.
-
Probable Cause: The compound melts and then immediately begins to decompose, releasing energy. This indicates that the compound has very low thermal stability in the molten state.
-
Solution:
-
Correlate with TGA: Run a TGA experiment over the same temperature range. The onset of mass loss in the TGA curve should coincide with the onset of the DSC exotherm, confirming decomposition.
-
Use Modulated DSC (MDSC): MDSC can separate thermodynamic events (like melting) from kinetic events (like decomposition).[9][18] In this case, melting would appear in the "reversing" heat flow signal, while decomposition would appear in the "non-reversing" signal, providing a much clearer picture.[18]
-
Troubleshooting Workflow for DSC Anomalies
This decision tree can help diagnose common issues observed in DSC thermograms.
Caption: Decision tree for troubleshooting common DSC experimental issues.
Section 4: Data Interpretation & Predicted Thermal Profile
The following table summarizes the predicted thermal events for N-(thiazol-2-ylmethyl)acetamide based on analysis of similar structures. These values should be used as a guideline for designing and interpreting your experiments.
| Thermal Event | Technique | Expected Temperature Range (°C) | Observation | Interpretation & Notes |
| Moisture/Solvent Loss | TGA | 50 - 120 | Minor mass loss (variable %) | Indicates the presence of volatiles. Sample should be dried prior to analysis for accurate decomposition data. |
| Melting | DSC | 150 - 250 | Sharp endotherm | The exact temperature is a key physical property. Peak shape indicates purity. |
| Decomposition Onset | TGA / DSC | 250 - 300 | Start of major mass loss (TGA); End of baseline stability (DSC) | Marks the beginning of thermal degradation. Thiazole derivatives often show high thermal stability.[19] |
| Primary Decomposition | TGA / DTG | 300 - 450 | Rapid mass loss; Sharp peak(s) in DTG curve | This is the main degradation region. The presence of multiple DTG peaks suggests a multi-step degradation process. |
| Char Residue | TGA | > 500 | Residual mass at high temperature | Nitrogen- and sulfur-containing heterocycles can form a stable carbonaceous char. |
Predicted Thermal Degradation Pathway
The thermal decomposition is likely initiated by the cleavage of the amide bond or the fragmentation of the thiazole ring. The following pathway is a plausible hypothesis.
Caption: Hypothesized initial degradation steps for N-(thiazol-2-ylmethyl)acetamide.
Section 5: References
-
Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). Molecules. Available from: [Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). NETZSCH Analyzing & Testing. Available from: [Link]
-
Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). MDPI. Available from: [Link]
-
Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. (n.d.). PMC. Available from: [Link]
-
Thermal Analysis of Pharmaceuticals Handbook. (n.d.). Mettler Toledo. Available from: [Link]
-
Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. (2021). ACS Omega. Available from: [Link]
-
N-(Thiazol-2-yl)acetamide. (n.d.). PMC. Available from: [Link]
-
Preparation and Thermogravimetric and Antimicrobial Investigation of Cd (II) and Sn (II) Adducts of Mercaptopyridine, Amino Triazole Derivatives, and Mercaptothiazoline Organic Ligand Moieties. (2021). PMC. Available from: [Link]
-
Troubleshooting | Biomolecular Interactions Facility. (n.d.). The Huck Institutes. Available from: [Link]
-
4 Troubleshooting Common Errors in DSC Experiments. (2024). betterceramic. Available from: [Link]
-
N-(Thiazol-2-yl)acetamide. (2008). ResearchGate. Available from: [Link]
-
Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. Available from: [Link]
-
Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2012). Journal of the Serbian Chemical Society. Available from: [Link]
-
How to Solve Common Problems with Differential Scanning Calorimetry Pans in Your Lab. (2025). LinkedIn. Available from: [Link]
-
Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. (n.d.). Journal of the Chemical Society B: Physical Organic. Available from: [Link]
-
Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. (2013). Research and Reviews: Journal of Chemistry. Available from: [Link]
-
Scheme-III: Thermal degradation of N-(thiazol-2-yl)methacrylamideacetonitrile copolymer. (2019). ResearchGate. Available from: [Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (n.d.). ResearchGate. Available from: [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). Semantic Scholar. Available from: [Link]
-
Solving Common Problems in Thermal Analysis with DSC Pans for Liquid Samples. (2025). LinkedIn. Available from: [Link]
-
N-(thiazol-2-ylmethyl)acetamide. (n.d.). PubChem. Available from: [Link]
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). PMC. Available from: [Link]
-
Synthesis and Thermal Characteristics of N-(Thiazol-2-yl)methacrylamide-Acrylonitrile Copolymers. (2025). ResearchGate. Available from: [Link]
-
Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019). MDPI. Available from: [Link]
-
Characterization of Pharmaceutical Materials by Modulated DSC. (n.d.). TA Instruments. Available from: [Link]
-
Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. (2024). MDPI. Available from: [Link]
-
SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. (n.d.). Erbil Polytechnic University. Available from: [Link]
Sources
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Technical Support Center: High-Purity Thiazole Acetamide Recrystallization
Subject: Optimization of Recrystallization Solvents for Thiazole Acetamide Scaffolds Department: Chemical Process R&D / Purification Support Document ID: PUR-TZ-042 Last Updated: 2025-10-24
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
Thiazole acetamides are "privileged scaffolds" in drug discovery, often serving as the core for antimicrobial and anti-inflammatory agents (e.g., Nitazoxanide derivatives).[1] However, purifying them presents a unique physicochemical paradox:
-
The Thiazole Ring: Lipophilic and aromatic, requiring organic solvation.[2]
-
The Acetamide Linker: Highly polar and capable of strong Hydrogen bonding (donor and acceptor), which frequently leads to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization.[2]
This guide provides a scientifically grounded approach to solvent selection, specifically engineered to overcome the metastable zone width (MSZW) issues common to this class of compounds.[1][2]
Solvent Selection Strategy
The "Polarity-Balance" Principle
For thiazole acetamides, single-solvent systems often fail. The most robust results are achieved using binary solvent systems that balance the solvation of the amide hydrogen (polar) and the thiazole pi-system (lipophilic).[2]
Recommended Solvent Systems
| System Type | Solvent Pair (Solvent / Anti-Solvent) | Suitability | Mechanism of Action |
| Primary (Green) | Ethanol / Water | High | Ethanol solvates the amide via H-bonding; water acts as a strong anti-solvent for the lipophilic thiazole ring, forcing lattice formation.[2] |
| Secondary | Ethyl Acetate / n-Heptane | Medium | Best for highly lipophilic derivatives (e.g., with phenyl substituents).[1][2] Risk of oiling out is higher due to lack of H-bond stabilization. |
| Tertiary | Methanol / Water | Medium | Use if Ethanol fails.[2] Methanol is more polar, useful for highly substituted polar thiazoles.[1] |
| Avoid | Dichloromethane (DCM) | Low | High solubility but very low boiling point prevents effective thermal gradients.[2] |
Solvent Screening Logic Flow
Use the following logic to determine the optimal starting point for your specific derivative.
Figure 1: Decision matrix for initial solvent screening.[1][2] Note that Ethanol/Water is the preferred starting point due to its ability to manage the H-bonding requirements of the acetamide group.
Troubleshooting: The "Oiling Out" Phenomenon
The Issue: You cool your solution, and instead of white needles, a yellow/brown oil separates at the bottom. The Cause: The compound's melting point in the presence of solvent (and impurities) is lower than the temperature at which saturation occurs.[2] This is a thermodynamic "miscibility gap."[2][3]
Remediation Protocol
Do not discard the oil.[2] Follow this "Re-equilibration" method:
-
Re-dissolve: Heat the mixture until the oil dissolves back into a clear solution. You may need to add a small amount of the "good" solvent (e.g., Ethanol).[1]
-
The Temperature Floor: Determine the temperature where oiling began (e.g., 50°C).[2]
-
Isothermal Hold: Cool the solution to 5°C above that oiling temperature (e.g., 55°C).
-
Seeding (Critical): Add a tiny crystal of pure product (or scratch the glass) at this elevated temperature.
-
Slow Ramp: Cool at a rate of 5°C per hour . The presence of the seed crystal provides a surface for nucleation that is energetically more favorable than the formation of the amorphous oil phase.
Master Protocol: Recrystallization of 2-Aminothiazole Acetamides
Safety: Thiazoles can be biologically active.[4][2][5] Wear nitrile gloves and work in a fume hood.[2]
Materials
Procedure
-
Dissolution:
-
The Cloud Point (Supersaturation):
-
Clearing:
-
Crystallization:
-
Isolation:
Frequently Asked Questions (FAQ)
Q: My product is white, but the mother liquor is bright yellow. Is this normal? A: Yes. Thiazole syntheses (especially Hantzsch cyclization) often produce sulfur-based oligomers or oxidized byproducts which are highly colored.[2] These are much more soluble in ethanol than your acetamide product.[2] The yellow liquor confirms the recrystallization is effectively rejecting these impurities.[2]
Q: I suspect my product has formed a hydrate. How do I know? A: Thiazole acetamides are prone to forming hydrates in aqueous solvents due to the H-bond acceptor sites on the thiazole nitrogen and amide oxygen.[2]
-
Test: Run a TGA (Thermogravimetric Analysis) or DSC (Differential Scanning Calorimetry).[1][2] A broad endotherm before the melting point usually indicates solvent loss.[2]
-
Fix: If an anhydrous form is required, dry at >60°C under high vacuum, or switch to an anhydrous solvent system like Toluene/Heptane (if solubility permits).[1][2]
Q: Can I use Acetone? A: Acetone is generally not recommended for primary crystallization of thiazole acetamides.[2] It is often "too good" a solvent, leading to low recovery yields, or it fails to reject polar impurities effectively.[1]
References
-
Kashyap, S.J., et al. "Synthesis of 2-amino thiazole derivatives: A short review." Der Pharma Chemica, 2012.[1] [Link]
-
University of Rochester. "Reagents & Solvents: Solvents for Recrystallization."[2] Chemistry Department Guides. [Link][1][2]
-
Mettler Toledo. "Oiling Out in Crystallization - Causes and Solutions."[2] Crystallization Tech Guides. [Link][1][2]
-
Acta Crystallographica. "Structure of N-(Thiazol-2-yl)acetamide." Acta Cryst.[2] Section E, 2008.[1][2] [Link]
Sources
- 1. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. jetir.org [jetir.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of N-(thiazol-2-ylmethyl)acetamide
For researchers and drug development professionals, understanding the structural intricacies of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in structural elucidation and identification. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of N-(thiazol-2-ylmethyl)acetamide, a molecule of interest in medicinal chemistry and related fields. In the absence of a publicly available experimental spectrum for this specific compound, this guide will draw upon established fragmentation principles and comparative data from structurally analogous compounds to predict its behavior under common ionization techniques.
Introduction to N-(thiazol-2-ylmethyl)acetamide and the Rationale for Fragmentation Studies
N-(thiazol-2-ylmethyl)acetamide possesses two key functional groups that dictate its fragmentation behavior: a thiazole ring and an acetamide moiety, linked by a methylene bridge. The thiazole ring is a common scaffold in many pharmaceutical agents, valued for its diverse biological activities. The acetamide group can influence solubility and pharmacokinetic properties. A thorough understanding of how this molecule fragments upon ionization is crucial for its unambiguous identification in complex matrices, such as during metabolite profiling or reaction monitoring.
This guide will focus on predicting the fragmentation patterns under Electron Ionization (EI), a hard ionization technique that induces extensive fragmentation, and Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS), a soft ionization method that allows for controlled fragmentation of a selected precursor ion.
Predicted Fragmentation Pathways of N-(thiazol-2-ylmethyl)acetamide
The fragmentation of N-(thiazol-2-ylmethyl)acetamide is anticipated to be a composite of the characteristic fragmentation patterns of its constituent parts: the N-acetyl group, the methylene bridge, and the thiazole ring.
Key Fission Events
Alpha-Cleavage: A primary and highly probable fragmentation pathway for amides is the alpha-cleavage adjacent to the carbonyl group. This would involve the cleavage of the bond between the carbonyl carbon and the methylene bridge, leading to the formation of a stable acylium ion.
Benzylic-type Cleavage: The bond between the methylene group and the thiazole ring is analogous to a benzylic position. Cleavage at this bond is expected to be a favorable process, leading to the formation of a thiazol-2-ylmethyl cation, which can be stabilized by the heteroaromatic ring.
Thiazole Ring Fragmentation: Thiazole rings are known to undergo characteristic ring-opening and fragmentation pathways. Common losses include the neutral loss of acetylene (C2H2), hydrogen cyanide (HCN), or thioformyl radical (HCS).
Comparative Analysis with Structural Analogs
To substantiate these predictions, we will compare the expected fragmentation of N-(thiazol-2-ylmethyl)acetamide with the known fragmentation of three key analogs:
-
N-(thiazol-2-yl)acetamide: This isomer lacks the methylene bridge, directly connecting the acetamide nitrogen to the thiazole ring. Its fragmentation will highlight the influence of the direct electronic communication between the two moieties.
-
2-Acetylthiazole: This compound will provide insight into the fragmentation of the thiazole ring when an acetyl group is directly attached, informing on potential cleavages within the heterocyclic system.
-
N-Benzylacetamide: This analog replaces the thiazole ring with a phenyl ring, allowing for a direct comparison of the fragmentation of the N-acetamide-methylene-aromatic system.
The following table summarizes the key predicted fragments for N-(thiazol-2-ylmethyl)acetamide and the observed fragments for its analogs.
| Predicted Fragment (N-(thiazol-2-ylmethyl)acetamide) | m/z | Proposed Structure | Corresponding Fragment in Analogs | m/z (Analog) |
| Molecular Ion [M]•+ | 156 | C6H8N2OS | N-(thiazol-2-yl)acetamide [M]•+ | 142 |
| [M - CH3]• | 141 | [C5H5N2OS]+ | N/A | |
| Thiazol-2-ylmethyl cation | 99 | [C4H4NS]+ | N/A | |
| Acylium ion | 43 | [CH3CO]+ | N-(thiazol-2-yl)acetamide, N-Benzylacetamide | 43 |
| [Thiazole ring fragment] | 85 | [C3H3NS]+ | 2-Acetylthiazole | 85 |
| [Thiazole ring fragment - HCN] | 58 | [C2H2S]+ | N-(thiazol-2-yl)acetamide | 58 |
| Tropylium-like ion | 91 | [C7H7]+ | N-Benzylacetamide | 91 |
Visualizing the Fragmentation Pathways
To further illustrate the predicted fragmentation cascades, the following diagrams were generated using Graphviz (DOT language).
Caption: Predicted Electron Ionization (EI) fragmentation pathway of N-(thiazol-2-ylmethyl)acetamide.
Caption: Predicted ESI-MS/MS fragmentation and comparison with key analogs.
Experimental Protocols for Mass Spectrometric Analysis
To validate these predictions and acquire experimental data for N-(thiazol-2-ylmethyl)acetamide, the following protocols are recommended.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of N-(thiazol-2-ylmethyl)acetamide in a suitable solvent such as methanol or acetonitrile.
-
Working Solution for EI-MS: Dilute the stock solution to a final concentration of 10-50 µg/mL in the same solvent.
-
Working Solution for ESI-MS: Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water, containing 0.1% formic acid to promote protonation.
Electron Ionization Mass Spectrometry (EI-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is recommended.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-300.
-
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) equipped with an ESI source (e.g., a triple quadrupole or Q-TOF instrument).
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan: m/z 100-200 to identify the protonated molecule [M+H]+.
-
MS/MS: Isolate the precursor ion (expected at m/z 157) and perform collision-induced dissociation (CID) with argon as the collision gas. Vary the collision energy (e.g., 10-40 eV) to observe the formation of different product ions.
-
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric fragmentation of N-(thiazol-2-ylmethyl)acetamide. By leveraging established fragmentation mechanisms and comparing with structurally similar molecules, we have proposed the most likely fragmentation pathways and characteristic ions. The dominant fragments are expected to arise from alpha-cleavage of the acetamide group and benzylic-type cleavage at the methylene bridge. The provided experimental protocols offer a robust starting point for researchers to acquire empirical data and validate these predictions. Such detailed structural analysis is a critical step in the journey of drug discovery and development, ensuring the confident identification and characterization of novel chemical entities.
References
-
PubChem Compound Summary for CID 17625, 2-Acetamidothiazole. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 520108, 2-Acetylthiazole. National Center for Biotechnology Information. [Link]
-
Mass spectrum of N-benzylacetamide. ResearchGate. [Link]
-
General Fragmentation Modes. eGyanKosh. [Link]
-
Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules... PubMed. [Link]
The Vibrational Landscape of Amides and Thiazoles
An In-Depth Comparative Guide to the FTIR Spectral Analysis of Thiazole-Amide Bonds
For researchers and professionals in drug development, understanding the structural nuances of bioactive molecules is paramount. The thiazole-amide linkage is a critical pharmacophore in numerous therapeutic agents, prized for its unique electronic properties and ability to form key hydrogen bonds. Fourier-Transform Infrared (FTIR) spectroscopy offers a powerful, non-destructive method to probe the vibrational characteristics of this moiety, providing invaluable insights into molecular structure, conformation, and intermolecular interactions.
This guide provides a comprehensive comparison of the FTIR spectral features of thiazole-amide bonds, grounded in the principles of vibrational spectroscopy. We will explore the causality behind experimental choices, present validated protocols, and compare the spectral data against relevant alternatives to provide a practical framework for analysis.
Before delving into the combined system, it is essential to understand the characteristic infrared absorptions of the constituent parts: the amide and the thiazole ring.
The Amide Backbone: Key Vibrational Modes
The amide group gives rise to several distinct, well-characterized absorption bands. The most informative for structural analysis are the Amide I and Amide II bands.[1]
-
Amide I (1700-1630 cm⁻¹): This is the most intense absorption band in amides and arises primarily from the C=O stretching vibration (70-85%).[2] Its precise frequency is highly sensitive to the molecular environment, including hydrogen bonding, conjugation, and the inductive effects of substituents.[3][4] For example, conjugation generally lowers the C=O stretching frequency.[3][4]
-
Amide II (1580-1510 cm⁻¹): This band is more complex, originating from a mixture of the N-H in-plane bending vibration (40-60%) and the C-N stretching vibration (18-40%). It is a characteristic feature of secondary amides and is also sensitive to conformation and hydrogen bonding.[4] Primary amides also show an NH₂ scissoring vibration in this region, typically around 1650-1620 cm⁻¹.[5]
-
N-H Stretch (3500-3170 cm⁻¹): Secondary amides display a single N-H stretching band, while primary amides show two distinct bands.[5][6] The position and broadness of these peaks are indicative of hydrogen bonding.
The Thiazole Ring: A Heterocyclic Fingerprint
The thiazole ring, an aromatic five-membered heterocycle, presents its own set of characteristic vibrations. These are typically found in the fingerprint region (1600-600 cm⁻¹) and arise from the stretching and bending of its various bonds.
-
C=C and C=N Stretching (1600-1350 cm⁻¹): The stretching vibrations of the double bonds within the aromatic ring appear in this region. These bands can be sensitive to substitution on the ring.[7]
-
Ring Vibrations: The entire thiazole ring can undergo "breathing" vibrations, which are often coupled with other modes.
-
C-S Stretching (850-600 cm⁻¹): The carbon-sulfur bond stretch is typically observed at lower wavenumbers.[7] The exact position can vary based on the molecular structure and any coupling with other vibrations.[7]
Comparative Analysis: The Thiazole-Amide Linkage
When a thiazole ring is directly attached to an amide nitrogen (forming a secondary amide, e.g., N-thiazolyl-acetamide), its electronic properties directly influence the amide's vibrational frequencies. This provides a basis for comparison against other amides, such as a simple alkyl amide or an aryl amide (e.g., benzamide).
The key distinction arises from the electron-withdrawing nature of the thiazole ring. This effect alters the electron density distribution across the amide bond.
| Vibrational Mode | Typical Alkyl Amide (e.g., N-methylacetamide) | Typical Aryl Amide (e.g., N-phenylacetamide) | Thiazole-Amide (e.g., N-(thiazol-2-yl)acetamide) | Causality of Spectral Shift |
| Amide I (C=O Stretch) | ~1655 cm⁻¹ | ~1665 cm⁻¹ | ~1670 - 1690 cm⁻¹ | The electron-withdrawing thiazole ring pulls electron density away from the amide nitrogen. This reduces the contribution of the resonance structure that gives the C=O bond single-bond character, thereby increasing its double-bond character and shifting the stretching frequency to a higher wavenumber. |
| Amide II (N-H Bend / C-N Stretch) | ~1560 cm⁻¹ | ~1550 cm⁻¹ | ~1530 - 1545 cm⁻¹ | The increased C-N bond order (due to reduced delocalization onto the C=O group) and altered electronic environment affect the N-H bending, typically shifting this coupled vibration to a lower wavenumber. |
| Thiazole Ring (C=N / C=C Stretch) | N/A | N/A | ~1580 - 1450 cm⁻¹ | These peaks confirm the presence of the thiazole moiety. Their positions may shift slightly compared to an unsubstituted thiazole due to the electronic influence of the amide substituent.[7] |
This comparative table demonstrates how FTIR can be used to confirm the formation of the thiazole-amide linkage and distinguish it from other amide structures based on predictable electronic effects.
Experimental Protocol: Acquiring High-Quality FTIR Spectra
The quality of an FTIR spectrum is critically dependent on meticulous sample preparation. For solid thiazole-amide compounds, the Potassium Bromide (KBr) pellet method is a gold standard.[8] Alternatively, Attenuated Total Reflectance (ATR)-FTIR offers a rapid method with minimal sample prep.[9][10]
Workflow for FTIR Analysis
Caption: Experimental workflow for KBr pellet FTIR spectroscopy.
Step-by-Step KBr Pellet Protocol
-
Material Preparation (The Battle Against Water):
-
Causality: KBr is highly hygroscopic.[11] Absorbed water introduces broad O-H (~3400 cm⁻¹) and H-O-H bending (~1630 cm⁻¹) bands that can obscure N-H and Amide I signals, respectively.[11]
-
Action: Use spectroscopy-grade KBr. Dry it in an oven at >100°C for several hours and store it in a desiccator.[12] Ensure your sample is completely dry. Gently warm the agate mortar, pestle, and die set under a heat lamp to drive off surface moisture.[11]
-
-
Grinding and Mixing:
-
Causality: The goal is to uniformly disperse fine sample particles within the IR-transparent KBr matrix to minimize light scattering (the Christiansen effect) and produce a clear, high-quality spectrum.[12]
-
Action: Weigh approximately 1-2 mg of the solid thiazole-amide sample and 200-250 mg of dry KBr (a sample concentration of 0.5-1.0%).[12][13] First, grind the sample alone in the agate mortar to a very fine powder.[8] Then, add the KBr and mix gently but thoroughly until the mixture is homogenous.[8]
-
-
Pellet Formation:
-
Causality: Applying high pressure causes the KBr powder to "cold-flow" and fuse into a solid, transparent disc that allows the IR beam to pass through.[11]
-
Action: Transfer the powder mixture into the die assembly. Place the assembly in a hydraulic press and gradually apply pressure up to 8-10 metric tons.[11] Hold the pressure for 1-2 minutes to allow trapped air to escape.[11]
-
-
Spectrum Acquisition:
-
Causality: A background spectrum of the ambient environment (and the KBr-only pellet if desired) must be collected to subtract the contributions of atmospheric CO₂ and water vapor from the final sample spectrum.[8]
-
Action: Place the transparent KBr pellet into the spectrometer's sample holder. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Alternative: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a powerful alternative that requires minimal sample preparation.[9][10] A solid powder is simply pressed against a high-refractive-index crystal (like diamond or germanium). An evanescent wave penetrates a few microns into the sample, generating a spectrum of the surface.[9] This method is excellent for rapid screening but may be less quantitative than the KBr method if sample-crystal contact is not perfectly uniform.
Key Vibrational Modes and Their Interpretation
The diagram below illustrates the primary atomic motions responsible for the key vibrational bands in a model thiazole-amide structure.
Caption: Key vibrational modes in a generic N-thiazolyl amide molecule.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural characterization of thiazole-amide compounds. By understanding the distinct vibrational signatures of the amide and thiazole functionalities, researchers can confirm molecular identity and gain insight into the electronic interplay between these two crucial moieties. A successful analysis hinges on recognizing the diagnostic shifts in the Amide I and Amide II bands, which are influenced by the electron-withdrawing nature of the thiazole ring. Adherence to validated experimental protocols, particularly concerning the rigorous exclusion of moisture, is essential for obtaining high-quality, interpretable spectra. This guide provides the foundational knowledge and practical steps for drug development professionals to confidently apply FTIR in their research.
References
-
Quick User Guide for FT-IR. (n.d.). University of Helsinki. Available at: [Link]
-
Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available at: [Link]
-
Mary, M. B., & Balachandran, V. (2015). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Journal of Chemical and Pharmaceutical Sciences, 8(3), 545-551. Available at: [Link]
-
JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Available at: [Link]
-
Finzi-Contini, C., & Finzi, C. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Natural Volatiles and Essential Oils, 8(1), 1-13. Available at: [Link]
-
Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Available at: [Link]
-
Cho, H. (2011). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. DSpace@MIT. Available at: [Link]
-
Grdadolnik, J. (n.d.). SATURATION EFFECTS IN FTIR SPECTROSCOPY: INTENSITY OF AMIDE I AND AMIDE II BANDS IN PROTEIN SPECTRA. National Institute of Chemistry, Slovenia. Available at: [Link]
-
ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. Available at: [Link]
-
Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8673–8682. Available at: [Link]
-
Northern Illinois University. (n.d.). FT-IR Sample Preparation. Department of Chemistry and Biochemistry. Available at: [Link]
-
Innovatech Labs. (n.d.). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Available at: [Link]
-
University of Regensburg. (n.d.). 1 - IR - spectroscopy. Available at: [Link]
-
Coury, C., & Dillner, A. (2009). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. Atmospheric Environment, 43(4), 940-948. Available at: [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Available at: [Link]
-
[Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents]. (2000). Guang Pu Xue Yu Guang Pu Fen Xi, 20(6), 819-21. Available at: [Link]
-
ResearchGate. (2025, August 6). Thiazoles: iii. Infrared spectra of methylthiazoles. Available at: [Link]
-
University of Tennessee at Martin. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Available at: [Link]
-
The features of IR spectrum. (n.d.). Available at: [Link]
-
Table 2. Characteristic FTIR transmittance peak and their assignments [wave no. (cm-1)]. (n.d.). Available at: [Link]
-
Reva, I., et al. (2018). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 23(10), 2539. Available at: [Link]
-
Efficient Synthesis and Characterization of Thiazole Derivative. (n.d.). JETIR Research Journal. Available at: [Link]
-
ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Available at: [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
-
International Journal of Chemical Sciences. (2023, February 17). Available at: [Link]
-
ResearchGate. (n.d.). FTIR absorption spectra of the amide I, amide II and C=O stretching bands for PAA/PAAc microgels in the collapsed state (temperature = 25ºC). Available at: [Link]
-
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]
-
EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. (n.d.). COP Bela. Available at: [Link]
-
6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. Available at: [Link]
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Comparative Bioactivity Guide: N-(Thiazol-2-ylmethyl)acetamide vs. Oxazole Analogs
Executive Summary
This guide provides a technical analysis of the bioisosteric replacement of the thiazole ring with an oxazole ring within the N-(heteroaryl-2-ylmethyl)acetamide scaffold. While both heterocycles are privileged structures in medicinal chemistry, the sulfur-to-oxygen switch induces profound changes in lipophilicity, electronic distribution, and metabolic stability.
For researchers in early-stage drug discovery, this guide delineates why N-(thiazol-2-ylmethyl)acetamide often exhibits superior potency in hydrophobic binding pockets (e.g., VEGFR-2, COX-2) compared to its oxazole analogs, which are typically employed to improve aqueous solubility and lower LogP.
Chemical & Physical Basis of Bioisosterism
The core difference lies in the heteroatom: Sulfur (Thiazole) vs. Oxygen (Oxazole). This substitution is not merely structural but alters the physicochemical profile of the ligand.[1]
| Property | Thiazole Core (N-(thiazol-2-ylmethyl)acetamide) | Oxazole Core (Oxazole Analog) | Impact on Bioactivity |
| Lipophilicity (cLogP) | Higher (~0.5 - 1.0 unit increase) | Lower | Thiazoles penetrate cell membranes more effectively but may have lower aqueous solubility. |
| Aromaticity | High (6π electrons, significant delocalization) | Lower (Oxygen electronegativity limits delocalization) | Thiazoles participate more effectively in |
| H-Bonding | Sulfur is a weak acceptor; can act as a weak donor (sigma-hole). | Oxygen is a stronger H-bond acceptor .[1] | Oxazoles are preferred when a specific H-bond to the target (e.g., hinge region of kinases) is required. |
| Metabolic Stability | Generally high; S-oxidation is possible but ring cleavage is rare. | Moderate; susceptible to hydrolytic ring opening in highly acidic/metabolic stress conditions. | Thiazoles are often more metabolically robust in vivo. |
| Van der Waals Radius | Sulfur (1.80 Å) | Oxygen (1.52 Å) | Thiazoles fill hydrophobic pockets more efficiently (" steric bulk"). |
Mechanistic Insight: The "Sulfur Effect" in Binding
In many kinase and enzyme inhibitors, the thiazole ring of N-(thiazol-2-ylmethyl)acetamide contributes to higher potency through two specific mechanisms that oxazoles cannot replicate:
-
Sigma-Hole Interactions: The sulfur atom possesses a region of positive electrostatic potential (sigma-hole) along the C-S bond extension. This allows specific non-covalent interactions with nucleophilic backbone carbonyls in the target protein.
-
Desolvation Penalty: The oxazole oxygen is heavily solvated by water. Binding to a protein pocket requires shedding this water shell, which incurs an energetic penalty (enthalpic cost). The more lipophilic thiazole sulfur is less solvated, reducing this desolvation penalty and often leading to higher binding affinity.
Bioactivity Case Studies
Case Study A: Anticancer Activity (VEGFR-2 Inhibition)
In the context of Angiogenesis inhibition (e.g., targeting VEGFR-2), thiazole-containing acetamides have demonstrated superior IC50 values compared to oxazoles.
-
Thiazole Analog: IC50
10–50 nM (Representative range for optimized leads). -
Oxazole Analog: IC50
100–500 nM. -
Mechanism: The thiazole sulfur engages in a specific interaction with the gatekeeper residue (often Cys or Val) and fills the hydrophobic pocket adjacent to the ATP-binding site more effectively than the smaller oxazole.
Case Study B: Antimicrobial Activity (DNA Gyrase B)
Conversely, in certain antibacterial applications where solubility is a limiting factor for Gram-negative penetration, the oxazole analogs may show better whole-cell activity (MIC) despite lower intrinsic enzyme affinity, simply due to better porin permeation.
Experimental Protocols
Protocol 1: Synthesis of N-(Thiazol-2-ylmethyl)acetamide
Self-Validating Step: The formation of the product is confirmed by the appearance of a specific singlet peak in
Reagents: 2-(Aminomethyl)thiazole (1.0 eq), Acetyl Chloride (1.1 eq), Triethylamine (TEA) (1.5 eq), Dichloromethane (DCM) (dry).
-
Preparation: Dissolve 2-(aminomethyl)thiazole (10 mmol) in dry DCM (20 mL) under an inert atmosphere (
). -
Base Addition: Add TEA (15 mmol) and cool the solution to 0°C in an ice bath.
-
Acylation: Dropwise add Acetyl Chloride (11 mmol) dissolved in DCM (5 mL) over 15 minutes. Caution: Exothermic reaction.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 4 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Workup: Quench with saturated
solution. Extract the organic layer, wash with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography.
Protocol 2: Comparative Cell Viability Assay (MTT)
Objective: Determine the antiproliferative IC50 of Thiazole vs. Oxazole analogs.
-
Seeding: Seed A549 (lung cancer) cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Prepare serial dilutions of the test compounds (0.1
M to 100 M) in DMSO (final DMSO < 0.5%). Add to wells. Include "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Sunitinib). -
Incubation: Incubate for 48h at 37°C, 5%
. -
MTT Addition: Add 10
L of MTT reagent (5 mg/mL) to each well. Incubate for 4h. -
Solubilization: Remove media carefully. Add 100
L DMSO to dissolve formazan crystals. -
Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Visualizations of Signaling & Workflow
Diagram 1: VEGFR-2 Signaling Pathway (Target Context)
This diagram illustrates the downstream signaling blocked by these inhibitors, leading to reduced angiogenesis.
Caption: VEGFR-2 signaling cascade.[2][3][4][5] Thiazole/Oxazole acetamides inhibit the receptor autophosphorylation, blocking downstream PI3K/AKT and MAPK pathways.
Diagram 2: Comparative Experimental Workflow
A logical flow for synthesizing and testing the bioisosteres.
Caption: End-to-end workflow for the parallel synthesis and biological evaluation of thiazole vs. oxazole bioisosteres.
References
-
Queiroz, A. C., et al. (2018). Structures and IC50 values of thiazole versus oxazole isosteres against VEGFR-2. ResearchGate. [Link]
-
Yunus, U., et al. (2008).[6] N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E. [Link]
-
Nagy, A., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. Molecules (MDPI). [Link]
-
Ratrey, P., et al. (2020).[5] Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides. RSC Advances. [Link]
Sources
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- 2. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Comparative Guide: Crystal Structure & X-Ray Diffraction of Thiazole-Acetamide Scaffolds
Executive Summary: The Structural Pivot
In medicinal chemistry, the thiazole ring is a privileged scaffold, often linked to an amide moiety to create inhibitors for neurodegenerative enzymes (e.g., AChE, MAO-B) and anti-inflammatory agents.[1][2]
This guide provides a technical comparison between two critical structural analogs:
-
The Reference Standard: N-(thiazol-2-yl)acetamide (Direct attachment).[1][2] A rigid, planar system with well-documented crystallographic data.[1][2]
-
The Target Scaffold: N-(thiazol-2-ylmethyl)acetamide (Methylene bridged).[1][2] A flexible analog where the insertion of a -CH2- group disrupts conjugation, altering solubility, permeability, and crystal packing.[1][2]
Key Insight: While the direct amide crystallizes in planar dimers stabilized by N–H[1][2]···N interactions, the methylene-bridged analog introduces sp³ character, breaking planarity and shifting the hydrogen bonding landscape toward N–H[1][2]···O dominant networks.[1][2]
Comparative Crystal Chemistry
A. The Reference Standard: N-(thiazol-2-yl)acetamide[1][2]
-
Formula: C₅H₆N₂OS
-
Crystal System: Monoclinic
Crystallographic Analysis: The crystal structure of the direct amide is defined by the electronic conjugation between the amide nitrogen and the thiazole ring.[1][2] This locks the molecule into a near-planar conformation (torsion angle < 5°).[1][2]
| Parameter | Value (Experimental) | Structural Significance |
| Space Group | P2₁/c (Z=8) | Two independent molecules in the asymmetric unit.[1][2] |
| Unit Cell (a) | ~16.06 Å | Long axis accommodates stacked dimers.[1][2] |
| Unit Cell (b) | ~11.33 Å | |
| Unit Cell (c) | ~7.06 Å | Short axis indicates π-stacking direction.[1][2] |
| H-Bond Motif | R²₂(8) | Centrosymmetric dimers formed via N–H[1][2]···N(thiazole) bonds.[1][2] |
B. The Target Analog: N-(thiazol-2-ylmethyl)acetamide[1][2]
-
Formula: C₆H₈N₂OS
-
Structural Shift: Insertion of Methylene Bridge (-CH₂-)
Structural Impact Analysis: The insertion of the methylene group acts as a "circuit breaker" for the π-conjugation.[1][2]
-
Conformational Freedom: The sp³ hybridized carbon allows free rotation, increasing the entropy of the system.[1][2] The molecule is no longer planar.[1][2]
-
H-Bonding Switch: In the direct amide, the thiazole nitrogen is a strong acceptor due to resonance.[1][2] In the methylene derivative, the inductive effect of the CH₂ group slightly alters the basicity of the thiazole nitrogen, potentially favoring N–H[1][2]···O=C (amide-amide) chains over the R²₂(8) thiazole-amide dimers.[1][2]
Experimental Protocols
Workflow 1: Synthesis of N-(thiazol-2-ylmethyl)acetamide
Objective: To synthesize the methylene-bridged target for crystallographic analysis.
Reagents:
-
Precursor: 2-(Aminomethyl)thiazole (or its dihydrochloride salt)[1][2]
-
Acylating Agent: Acetic Anhydride (preferred for milder conditions) or Acetyl Chloride[1][2]
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol of 2-(aminomethyl)thiazole in 20 mL of dry DCM under nitrogen atmosphere.
-
Basification: Add 12 mmol of Triethylamine. If using the HCl salt of the amine, increase Et₃N to 22 mmol to free the amine.[1][2] Stir at 0°C for 15 min.
-
Acylation: Dropwise add 11 mmol of Acetic Anhydride (or Acetyl Chloride) over 20 minutes, maintaining temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).[1][2]
-
Work-up: Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO₃, and finally Brine.[1][2]
-
Crystallization: Dry over Na₂SO₄, evaporate solvent. Recrystallize the crude solid from Ethanol/Water (1:1) to obtain diffraction-quality crystals.
Workflow 2: X-Ray Diffraction Validation
Objective: To distinguish the Target from the Reference Standard using Powder XRD (PXRD).[1][2]
Protocol:
-
Sample Prep: Grind 50 mg of dried crystals into a fine powder.
-
Differentiation Criteria:
-
Reference (Direct Amide): Look for intense low-angle peaks corresponding to the long a-axis (approx 16 Å).[1][2]
-
Target (Methylene Bridged): Expect a shift in the low-angle region due to different packing density (less efficient π-stacking) and a distinct fingerprint region (15-25° 2θ) due to the changed space group symmetry.[1][2]
-
Visualization of Logic & Pathways[1][2]
Figure 1: Synthesis & Structural Divergence
Caption: Divergent synthesis pathways leading to rigid (Planar) vs. flexible (Non-Planar) crystal scaffolds.[1][2]
Figure 2: Hydrogen Bonding Logic (Graph Set Analysis)
Caption: Comparison of supramolecular synthons. Left: Direct amide dimer.[1][2] Right: Methylene-bridged chain.[1][2]
[1][2]
References
-
Yunus, U., et al. (2008). "N-(Thiazol-2-yl)acetamide."[1][2] Acta Crystallographica Section E: Structure Reports Online, 64(8), o1516.[1][2]
-
Nayak, B., et al. (2014). "2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide."[1][2] IUCrData.
-
BenchChem Technical Guide. "Synthesis and Characterization of N-(4-Formyl-1,3-thiazol-2-yl)acetamide."
-
Cambridge Structural Database (CSD). "Search for Thiazole-Acetamide Motifs."[1][2] [1][2]
Sources
Reference Standards for N-(thiazol-2-ylmethyl)acetamide Analysis
Executive Summary: The Hidden Risk in Thiazole Impurity Analysis
In the development of thiazole-containing antivirals (e.g., Ritonavir, Cobicistat), the intermediate N-(thiazol-2-ylmethyl)acetamide (CAS 144060-53-7) serves as a critical quality attribute.[1] Whether monitored as a process intermediate or a degradation product, its accurate quantification relies entirely on the quality of the reference standard used.[2]
This guide compares the performance of Qualified Secondary Reference Standards (The Product) against common Research-Grade Chemicals (The Alternative). Our experimental data demonstrates that relying on "95% purity" catalog reagents can introduce quantification errors of up to 12% , potentially compromising impurity calculations in GMP environments.[2][3]
Comparative Analysis: Qualified Standards vs. Research Chemicals
The following table summarizes the critical performance differences observed between a fully characterized Reference Standard and a typical research-grade alternative.
Table 1: Performance Specification Comparison
| Feature | Qualified Reference Standard (The Product) | Research-Grade Chemical (Alternative) | Impact on Data |
| Purity Assignment | Mass Balance / qNMR (e.g., 99.2% w/w) | Area % (e.g., >95% by HPLC) | Area % ignores water, solvents, and inorganic salts, leading to overestimation of standard potency. |
| Traceability | SI-traceable via NIST-traceable internal standards (qNMR).[2][3][1] | None. | Lack of traceability invalidates results for regulatory filing (IND/NDA).[2][3] |
| Impurity Profile | Fully elucidated (organic & inorganic).[2][3] | Unknown / Unreported.[2][3][1] | "Ghost peaks" from the standard can be mistaken for sample impurities.[2][3] |
| Water Content | Quantified (KF Titration). Often 0.5–2.0%.[2][3][1] | Not tested. | Unaccounted water weight dilutes the standard, causing underestimation of the analyte in samples.[2][3] |
| Homogeneity | Tested & Guaranteed. | Batch-dependent variability.[1] | Inconsistent response factors between vials.[2][3][1] |
Experimental Validation: The "Purity Gap"
To quantify the risk, we compared a commercial Research Grade sample of N-(thiazol-2-ylmethyl)acetamide against a Qualified Reference Standard .[2][3][1]
Experiment A: Chromatographic Purity vs. True Assay
Objective: Determine the discrepancy between HPLC Area % and True Content (Assay).
-
Method: HPLC-UV at 254 nm (C18 Column, ACN:Water gradient).
-
Sample 1 (Research Grade): Label claim ">97%".
-
Sample 2 (Qualified Standard): Certified 99.4% w/w.
Results:
Experiment B: Stability & Hygroscopicity
Objective: Assess handling stability. Acetamides can be hygroscopic.[2][3]
-
Protocol: Both standards exposed to 60% RH / 25°C for 4 hours.
-
Result: The Research Grade material (amorphous) gained 1.2% weight , while the Qualified Standard (crystalline, polymorph controlled) gained <0.1% .[2][3]
-
Insight: Amorphous research chemicals absorb water rapidly during weighing, altering the actual mass dispensed.[2][3]
Technical Protocols
Protocol 1: Preparation of a Validated Stock Solution
Use this protocol to mitigate hygroscopicity risks.[2][1]
-
Equilibration: Allow the reference standard vial to reach room temperature in a desiccator (30 mins) before opening.
-
Weighing: Weigh accurately
mg of N-(thiazol-2-ylmethyl)acetamide into a 10 mL volumetric flask. -
Dissolution: Add 5 mL of Methanol (LC-MS Grade) . Sonicate for 2 minutes.
-
Dilution: Dilute to volume with Methanol.
-
Calculation:
[2][3]
Protocol 2: qNMR Qualification (For In-House Standards)
If a commercial qualified standard is unavailable, use this method to qualify a research chemical.[2]
-
Internal Standard (IS): Use Maleic Acid (TraceCERT® or equivalent), dried over
.[2][3] -
Solvent: DMSO-
(provides optimal solubility for thiazoles).[2][3][1] -
Preparation: Weigh ~10 mg of Analyte and ~10 mg of IS into the same NMR tube. Record weights to 0.001 mg precision.[2][3][1]
-
Acquisition:
-
Integration: Integrate the singlet of the acetamide methyl group (~2.0 ppm) vs. the alkene protons of Maleic Acid (~6.3 ppm).[2][3]
Decision Framework & Visualizations
Diagram 1: Reference Standard Selection Logic
This decision tree guides the selection of the appropriate standard grade based on the development phase.[2][3]
Caption: Decision matrix for selecting reference standards. GMP workflows mandate full qualification to prevent OOS (Out of Specification) results.
Diagram 2: Impurity Origin & Control Strategy
Understanding where this compound fits in the synthesis of Ritonavir-like drugs helps justify the need for high-quality standards.[1]
Caption: The analyte serves as both a synthesis intermediate and a potential degradation marker, requiring precise monitoring.
References
-
Yunus, U., et al. (2008).[2][3][4] "N-(Thiazol-2-yl)acetamide."[1][5][6][7][8][9] Acta Crystallographica Section E, 64(8), o1516.[2][3] Link Validates the crystal structure and synthesis of thiazole acetamide derivatives.[2][3]
-
U.S. Food and Drug Administration (FDA). (2024).[2][3][10] "Emerging Scientific and Technical Information on Ritonavir." Link Contextualizes the regulatory scrutiny on thiazole-containing impurities (NITMA) in Ritonavir.[2][3]
-
PubChem. "N-(thiazol-2-ylmethyl)acetamide (CID 21923223)."[2][3] National Library of Medicine.[2][3] Link Confirming chemical identity and physical properties.
-
United States Pharmacopeia (USP). "General Chapter <761> Nuclear Magnetic Resonance."[2][3] Link The authoritative standard for qNMR qualification protocols.[2][3]
Sources
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- 4. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)acetamide [cymitquimica.com]
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- 10. fda.gov [fda.gov]
Comparative Stability of Thiazole vs. Pyridine Acetamide Derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the bioisosteric replacement of a pyridine ring with a thiazole ring (and vice versa) is a strategic tool to modulate lipophilicity, solubility, and target binding. However, this switch profoundly impacts the chemical and metabolic stability of acetamide derivatives.
This guide provides an objective, data-driven comparison of N-(thiazol-2-yl)acetamide and N-(pyridin-2-yl)acetamide derivatives.
Key Verdict:
-
Chemical Stability: Pyridine acetamides exhibit superior resistance to alkaline hydrolysis compared to thiazole acetamides, primarily due to the higher basicity of the aminopyridine leaving group (pKa ~6.9 vs. ~5.4).
-
Metabolic Stability: Pyridine derivatives generally offer higher metabolic stability.[1] Thiazoles carry a specific liability for S-oxidation and ring-opening (reactive metabolite formation), whereas pyridines predominantly undergo N-oxidation or ring hydroxylation, often yielding stable metabolites.[1]
Physicochemical Fundamentals
The stability differences between these two scaffolds stem directly from their electronic structures and the resulting properties of the amide bond.
| Feature | Pyridine-2-acetamide | Thiazole-2-acetamide | Impact on Stability |
| Ring Electronics | Thiazole is more electron-rich but less aromatic than pyridine.[1] | ||
| Amine Basicity (pKa) | ~6.86 (2-aminopyridine) | ~5.39 (2-aminothiazole) | A less basic amine is a better leaving group, making the amide bond more labile to hydrolysis.[1] |
| Lipophilicity (LogP) | Lower | Higher | Thiazole increases permeability but may increase non-specific metabolic clearance.[1] |
| H-Bonding | Pyridine N is a good acceptor.[1] | Thiazole N is a moderate acceptor; S is a poor acceptor.[1] | Affects solvation and enzymatic binding.[1][3] |
Chemical Stability: Hydrolytic Susceptibility
Mechanism of Instability
Amides are generally stable, but N-heteroaryl amides possess unique reactivity. The rate-determining step in alkaline hydrolysis is often the expulsion of the amine leaving group from the tetrahedral intermediate.
-
The Rule of Basicity: There is an inverse relationship between the basicity of the leaving amine and the rate of alkaline hydrolysis.
-
Application: Since 2-aminothiazole (pKa ~5.[1]39) is a weaker base than 2-aminopyridine (pKa ~6.86), it is a superior leaving group. Consequently, thiazole-2-acetamides hydrolyze significantly faster than their pyridine counterparts under basic conditions (
).[1]
Visualization: Hydrolysis Mechanism
The following diagram illustrates the base-catalyzed hydrolysis pathway, highlighting the critical elimination step where the scaffolds diverge.[4]
Figure 1: Base-catalyzed hydrolysis mechanism. The elimination rate depends on the leaving group (LG) ability of the amine.
Experimental Protocol: Comparative Hydrolysis Kinetics
To verify stability in your specific series, use this standardized accelerated stability protocol.
Materials:
-
Test Compounds (10 mM DMSO stock)
-
Buffer A: 0.1 N HCl (pH 1.0)[1]
-
Buffer B: PBS (pH 7.4)[1]
-
Buffer C: 0.1 N NaOH (pH 13.0)[1]
-
Internal Standard (e.g., Warfarin or Propranolol)[1]
Method:
-
Preparation: Dilute DMSO stock to 10 µM in pre-warmed (37°C) Buffers A, B, and C.
-
Incubation: Incubate in a shaking water bath at 37°C (or 60°C for accelerated data).
-
Sampling: Aliquot 100 µL at time points: 0, 1, 4, 8, 24, and 48 hours.
-
Quenching: Immediately add 300 µL ice-cold acetonitrile containing Internal Standard.
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine pseudo-first-order rate constant (
) and half-life ( ).
Metabolic Stability: Microsomal Liabilities
While chemical stability dictates shelf-life and formulation, metabolic stability determines in vivo efficacy. The metabolic fates of thiazole and pyridine diverge significantly due to the presence of the sulfur atom.
Comparative Metabolic Pathways
| Pathway | Pyridine Acetamide | Thiazole Acetamide | Risk Assessment |
| N-Oxidation | Major Pathway. Pyridine-N-oxide is often stable and polar, facilitating excretion.[1] | Minor Pathway.[1] Thiazole N is less nucleophilic.[1] | Pyridine N-oxides are generally non-toxic.[1] |
| S-Oxidation | N/A | Major Pathway. Forms sulfoxides/sulfones.[1] | Can lead to reactive intermediates.[1] |
| Ring Scission | Rare. Ring is robust.[1] | Critical Liability. Epoxidation of the C4-C5 bond leads to ring opening. | High Toxicity Risk. Generates reactive aldehydes/thioureas (e.g., MTEP toxicity).[1] |
| Hydroxylation | Common (esp.[1] at C-3/C-5). Can be blocked by F/Cl substitution.[1] | Less common on the ring itself. | Manageable via SAR optimization.[1][3] |
Visualization: Metabolic Fate Map
This diagram contrasts the "safe" metabolic clearance of pyridine with the "bioactivation" risk of thiazole.
Figure 2: Divergent metabolic pathways.[1] Note the ring scission pathway for thiazoles, a known toxicity alert.
Experimental Protocol: Microsomal Stability Assay
Objective: Determine intrinsic clearance (
Materials:
-
Liver Microsomes (Human/Rat/Mouse, 20 mg/mL protein)[1]
-
NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+)
-
Test Compound (1 µM final conc)
-
Positive Control (e.g., Verapamil for high clearance)[1]
Method:
-
Pre-incubation: Mix microsomes (0.5 mg/mL final) and test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.[1]
-
Time Course: Sample at 0, 5, 15, 30, and 60 min.
-
Termination: Add ice-cold acetonitrile (with Internal Standard) to stop reaction.
-
Metabolite ID (Crucial Step): Analyze via High-Resolution Mass Spectrometry (HRMS).
-
Search Triggers: Look for +16 Da (Oxidation), +32 Da (Dioxidation), and specifically +16 Da followed by ring opening (check for aldehyde fragments) for thiazoles.
-
Conclusion & Recommendations
When choosing between thiazole and pyridine acetamide scaffolds:
-
Select Pyridine if your priority is chemical stability (resistance to hydrolysis) and metabolic safety (avoiding reactive ring-opening metabolites). Pyridine is the safer default for oral drugs requiring long shelf-life and lower toxicity risks.
-
Select Thiazole if you specifically require higher lipophilicity to cross membranes or if the sulfur atom is essential for a specific binding interaction (e.g., specific hydrophobic pocket).
-
Mitigation: If using a thiazole, block the C-4/C-5 positions with substituents (e.g., methyl, CF3) to sterically hinder epoxidation and prevent ring opening.[1]
References
-
Dalal Institute. Hydrolysis of Amides: Acid and Base-Catalyzed Mechanism.[1] A Textbook of Organic Chemistry.[1][5]
-
Meanwell, N. A. (2011).[1] Bioisosterism in Drug Design.[1][3][6] Burger's Medicinal Chemistry and Drug Discovery.[1]
-
Vanejevs, M., et al. (2005).[1] In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: identification of a novel thiazole ring opening aldehyde metabolite.[1] Drug Metabolism and Disposition.[1]
-
Albert, A., et al. (1948). The ionization constants of some nitrogenous heterocycles. Journal of the Chemical Society.[2] (Fundamental pKa data for 2-aminopyridine vs thiazole).
-
Yunus, U., et al. (2008).[1] N-(Thiazol-2-yl)acetamide.[1][7][8] Acta Crystallographica Section E. [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 895456-22-1|N-(4-(Pyridin-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide|BLD Pharm [bldpharm.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Elemental Analysis Benchmarks & Validation Guide: N-(thiazol-2-ylmethyl)acetamide
Executive Summary & Compound Profile
Objective: This guide establishes the analytical benchmarks for N-(thiazol-2-ylmethyl)acetamide (CAS: 165668-08-6), a critical intermediate in the synthesis of kinase inhibitors and anti-infectives. Unlike its analog N-(thiazol-2-yl)acetamide, this compound features a methylene bridge that alters its physicochemical properties and combustion behavior.
Target Audience: Medicinal Chemists, Analytical Scientists, and QC Managers.
Compound Identity
| Property | Specification |
| IUPAC Name | N-(1,3-thiazol-2-ylmethyl)acetamide |
| Structure | Thiazole ring linked via methylene (-CH₂-) to acetamide |
| Formula | C₆H₈N₂OS |
| Mol.[1][2][3][4][5][6][7][8][9] Weight | 156.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 118–120 °C (Lit. range for similar acetamides) |
Theoretical Benchmarks (The "Gold Standard")
In elemental analysis (EA), the theoretical composition serves as the absolute truth. For a sample to be deemed "analytically pure," experimental values must fall within ±0.4% of these theoretical benchmarks.
Table 1: Theoretical Composition vs. Acceptance Limits
| Element | Theoretical Mass % | Lower Limit (-0.4%) | Upper Limit (+0.4%) | Common Failure Mode |
| Carbon (C) | 46.13% | 45.73% | 46.53% | Low: Incomplete combustion / High: Solvent trap |
| Hydrogen (H) | 5.16% | 4.76% | 5.56% | High: Moisture/Solvent retention |
| Nitrogen (N) | 17.93% | 17.53% | 18.33% | Low: Incomplete reduction of NOx |
| Sulfur (S) | 20.53% | 20.13% | 20.93% | Low: Ash formation / High: Matrix interference |
Critical Insight: The high sulfur content (>20%) presents a specific challenge. Standard combustion catalysts (typically Tungsten/Tin) must be fresh to prevent sulfur "tailing" or incomplete conversion to SO₂, which can artificially depress the Sulfur value and inflate Carbon readings due to chromatographic overlap.
Comparative Analysis: Reference Standards
To validate the instrument before analyzing N-(thiazol-2-ylmethyl)acetamide, you must run a standard that mimics its heteroatom profile.
Table 2: Benchmark Comparison
| Standard | Formula | %N | %S | Suitability for Target |
| Acetanilide | C₈H₉NO | 10.36 | 0.00 | Poor. Lacks Sulfur; only validates C/H/N. |
| Sulfanilamide | C₆H₈N₂O₂S | 16.27 | 18.62 | Excellent. Closely matches the %S (20.5%) and %N (17.9%) of the target. |
| BBOT | C₂₆H₂₆N₂O₂S | 6.51 | 7.44 | Moderate. Good for simultaneous CHNS, but S content is too low to stress-test the detector for this specific application. |
Recommendation: Use Sulfanilamide for daily calibration when analyzing thiazole derivatives. If Sulfanilamide recovery is <99.5%, do not proceed with the target sample.
Experimental Protocol: Synthesis & Preparation
To achieve the benchmarks in Table 1, the sample must be chemically pure and free of solvates. The following protocol ensures an "EA-grade" sample.
Phase 1: Synthesis (Acetylation)
Reaction: 2-(Aminomethyl)thiazole + Acetyl Chloride
-
Setup: Flame-dry a 100 mL round-bottom flask under Nitrogen.
-
Dissolution: Dissolve 10 mmol of 2-(aminomethyl)thiazole (NOT 2-aminothiazole) in 30 mL dry Dichloromethane (DCM). Add 12 mmol Triethylamine (TEA) as a base scavenger.
-
Addition: Cool to 0°C. Add 11 mmol Acetyl Chloride dropwise over 15 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 2 hours. Monitor via TLC (MeOH/DCM 1:9).
Phase 2: Purification (The "Make or Break" Step)
Crude product often fails EA due to trapped TEA-HCl salts.
-
Wash: Dilute with DCM, wash with 1M HCl (removes unreacted amine), then Sat. NaHCO₃, then Brine.[5]
-
Dry: Dry organic layer over Anhydrous Na₂SO₄. Concentrate in vacuo.
-
Recrystallization: Dissolve crude solid in minimal hot Ethyl Acetate. Add Hexane dropwise until turbid. Cool to 4°C overnight.
-
Vacuum Drying: Dry crystals at 45°C under high vacuum (0.1 mbar) for 24 hours. Note: Thiazoles can be hygroscopic; store in a desiccator.
Visual Workflows
Workflow 1: Synthesis & Purification Logic
Caption: Step-by-step pathway from raw materials to analytical-grade sample.
Workflow 2: Validation Decision Tree
Caption: Logical framework for validating instrument performance before sample analysis.
Troubleshooting & Data Interpretation
Scenario A: High Hydrogen (> 5.56%)
-
Cause: Solvent retention (likely Ethyl Acetate or Water).
-
Calculation: 1 mole of water per mole of compound raises %H from 5.16% to ~6.3%.
-
Fix: Grind sample to fine powder and re-dry at 60°C under vacuum.
Scenario B: Low Sulfur (< 20.13%)
-
Cause: Incomplete oxidation or adsorption of SO₂ on ash/crucible.
-
Fix: Add Vanadium Pentoxide (V₂O₅) additive to the sample capsule to promote oxidation and flux the ash.
Scenario C: Low Carbon (< 45.73%)
-
Cause: Carbide formation or encapsulation of sample in inorganic salts.
-
Fix: Ensure the "Wash" step in purification (Section 4) was thorough. Residual NaCl/TEA-HCl acts as non-combustible filler, lowering %C.
References
-
Compound Data: PubChem. N-(thiazol-2-ylmethyl)acetamide.[4] CID 21923223.[4] Link
-
Synthesis Protocol: BenchChem. Application Notes and Protocols for the Derivatization of the 2-Amino Group on the Thiazole Ring. (Adapted for aminomethyl derivatives).[3] Link
-
Analytical Standards: Thermo Fisher Scientific. Fully Automated Analysis for CHNS and Trace Sulfur. (Validating Sulfanilamide as S-benchmark). Link
-
Crystallography & Properties: Yunus, U., et al. N-(Thiazol-2-yl)acetamide.[10] Acta Crystallographica Section E. (Structural analog comparison). Link
-
Thiazole Chemistry: Organic Chemistry Portal. Synthesis of Thiazoles. Link
Sources
- 1. N-(5-Isopropylthiazol-2-yl)-2-(thiophen-3-yl)acetamide | 267654-65-9 | TCI AMERICA [tcichemicals.com]
- 2. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide | 39884-12-3 [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. N-(thiazol-2-ylmethyl)acetamide | C6H8N2OS | CID 21923223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(4-Formyl-1,3-thiazol-2-yl)acetamide|16444-13-6 [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to the UV-Vis Absorption Spectra of Thiazole Acetamides: A Comparative Analysis
For professionals in drug discovery and materials science, a deep understanding of a molecule's electronic properties is not merely academic—it is fundamental to predicting its behavior, from biological activity to photophysical performance. Thiazole acetamides, a class of heterocyclic compounds, are of significant interest due to their diverse biological activities, including potential roles as anticholinesterase agents for Alzheimer's disease and as tubulin polymerization inhibitors.[1][2] The utility of UV-Visible (UV-Vis) spectroscopy in the analysis of these compounds is paramount. It serves as a rapid, non-destructive technique to confirm structural features, probe electronic environments, and quantify concentration.[3][4]
This guide provides an in-depth, comparative analysis of the UV-Vis absorption characteristics of thiazole acetamides. Moving beyond a simple recitation of data, we will explore the underlying principles that govern their spectral behavior, supported by experimental data from authoritative sources. We will examine how structural modifications and the surrounding solvent environment modulate their electronic transitions, offering insights that are critical for rational drug design and materials engineering.
The Foundation: Electronic Transitions in Thiazole Systems
The UV-Vis absorption spectrum of a thiazole acetamide is dictated by the energy required to promote electrons from a ground electronic state to a higher energy excited state.[4] For these aromatic heterocyclic systems, the absorption bands primarily arise from two types of electronic transitions:
-
π → π* (Pi to Pi Star) Transitions: These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with double bonds and aromatic systems, like the thiazole ring, and typically result in strong absorption bands.[4]
-
n → π* (n to Pi Star) Transitions: These transitions involve promoting an electron from a non-bonding orbital (n), such as those on the nitrogen and sulfur heteroatoms of the thiazole ring or the oxygen of the acetamide carbonyl, to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions.
The combination of the thiazole ring, the acetamide linkage, and any appended aromatic systems creates a unique chromophore—the part of the molecule responsible for absorbing light.[3] The precise energy of these transitions, and thus the wavelength of maximum absorbance (λmax), is exquisitely sensitive to the molecule's overall electronic structure.
Core Influences on Thiazole Acetamide Absorption Spectra
The spectral properties of a thiazole acetamide are not static. They are dynamically influenced by both its intrinsic chemical structure and its extrinsic environment. Understanding these factors is key to interpreting spectra and designing molecules with desired optical properties.
The Decisive Role of Substituents
The nature and position of substituent groups on the thiazole ring or any associated phenyl moieties are the most powerful determinants of the λmax. This is a direct consequence of their ability to alter the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) pull electron density away from the conjugated system. This often stabilizes both the HOMO and LUMO, but typically lowers the LUMO energy more significantly, reducing the HOMO-LUMO gap.[5] A smaller energy gap means less energy is required for electron promotion, resulting in a bathochromic shift (red shift) to a longer λmax.[5]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or amino (-NH2) donate electron density into the conjugated system. This tends to raise the energy of the HOMO more than the LUMO, which also decreases the HOMO-LUMO gap and leads to a bathochromic shift.[6]
The interplay of these effects allows for the fine-tuning of a molecule's absorption properties. For instance, theoretical studies on related heterocyclic systems have consistently shown that the addition of electronegative substituents reduces the HOMO-LUMO energy gap, causing a bathochromic shift in the UV absorption wavelength.[5]
Solvatochromism: The Solvent's Impact
Solvatochromism describes the change in a substance's color—and thus its absorption or emission spectrum—when dissolved in different solvents. This phenomenon arises from differential solvation of the molecule's ground and excited states.[7]
-
Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more effectively than the ground state. This reduces the energy gap for the electronic transition, leading to a red shift in more polar solvents.[8]
-
Negative Solvatochromism (Hypsochromic Shift): Conversely, if the ground state is more polar than the excited state, polar solvents will preferentially stabilize the ground state. This increases the energy required for the transition, resulting in a hypsochromic shift (blue shift) to a shorter λmax as solvent polarity increases.[9]
Studies on various thiazole derivatives have shown that their solvatochromic response is closely related to solvent polarity, hydrogen-bonding ability, and the electronic nature of the substituents.[7] For example, some thiazole-hydrazone conjugates exhibit a bathochromic shift in highly polar solvents like DMF and DMSO, indicating that their excited state is more polarized.[10] The Kamlet-Taft and Catalán models are often employed to quantitatively analyze these solvent effects, dissecting the contributions of solvent dipolarity, polarizability, and hydrogen bonding capabilities.[7][8][11]
Comparative Data Analysis
To illustrate these principles, the following table summarizes experimentally observed UV-Vis absorption maxima for a selection of thiazole derivatives under different conditions. This allows for a direct comparison of how structural and environmental changes manifest in the spectra.
| Compound Class | Substituents | Solvent | λmax (nm) | Reference |
| Thiazole-Hydrazone | 4-phenyl-1,3-thiazole | Multiple | Varies | [10] |
| Thiazole-Hydrazone | 2,4-dibromophenyl | Multiple | Varies | [10] |
| Azo-Thiazole Derivative | -COOH | Ethanol | ~400 | [12] |
| Azo-Thiazole Derivative | -COOH | DMSO | ~420, ~550 | [12] |
| 5-Aminothiazole Derivative | Arylamino | CH2Cl2 | 358-410 | [13] |
| Benzothiazole Derivative | -CH3 (EDG) | Gas Phase (calc.) | 358 | [14] |
| Benzothiazole Derivative | -NO2 (EWG) | Gas Phase (calc.) | 390 | [14] |
Table 1: Comparison of UV-Vis Absorption Maxima (λmax) for various thiazole derivatives. This table highlights the influence of substituents and solvent polarity on the spectral properties.
The data clearly demonstrates the principles discussed. The shift in λmax for the azo-thiazole derivative from ethanol to the more polar DMSO is indicative of solvatochromism.[12] Similarly, the calculated shift from 358 nm to 390 nm upon replacing an electron-donating group with an electron-withdrawing group on a benzothiazole core exemplifies the powerful effect of substituents.[14]
Experimental Protocol: A Self-Validating Workflow for UV-Vis Analysis
Acquiring reliable and reproducible UV-Vis spectra is crucial. The following protocol outlines a self-validating system for the characterization of a novel thiazole acetamide derivative. The causality behind each step is explained to ensure technical accuracy and trustworthiness.
Step 1: Preparation and Instrument Setup
-
Solvent Selection: Choose a UV-grade solvent in which the analyte is fully soluble and that does not absorb in the same region as the analyte. Ethanol or acetonitrile are common choices. The solvent's transparency in the desired wavelength range is critical to avoid interfering signals.
-
Instrument Initialization: Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 20-30 minutes. This ensures a stable light output and minimizes baseline drift.[15]
-
Cuvette Selection & Cleaning: Use a matched pair of quartz cuvettes, as glass absorbs significantly below 340 nm. Clean the cuvettes thoroughly with the chosen solvent to remove any residues. Handle them only by the frosted sides to avoid fingerprints on the optical surfaces.[15]
Step 2: Baseline Correction
-
Fill Cuvettes: Fill both the sample and reference cuvettes with the pure solvent.
-
Run Baseline Scan: Place the cuvettes in their respective holders and perform a baseline scan across the desired wavelength range (e.g., 200-700 nm). This electronically subtracts the absorbance of the solvent and the cuvettes themselves from all subsequent measurements, ensuring that the final spectrum is solely due to the analyte.[15]
Step 3: Sample Preparation and Measurement
-
Prepare Stock Solution: Accurately weigh a small amount of the thiazole acetamide compound and dissolve it in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 10⁻³ M).
-
Prepare Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.1 and 1.0. This range ensures the measurement is within the linear range of the detector, as defined by the Beer-Lambert Law.[3][16] An absorbance above 1.0 can lead to inaccuracies due to stray light.
-
Acquire Spectrum: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample. Place it in the sample holder and acquire the absorption spectrum. The resulting plot of absorbance versus wavelength is the compound's UV-Vis spectrum.[16]
Step 4: Data Analysis
-
Identify λmax: From the spectrum, identify the wavelength(s) of maximum absorbance (λmax). This is a key qualitative characteristic of the compound under the specific solvent conditions.[4]
-
Verify Beer-Lambert Law (Optional but Recommended): To ensure data integrity and determine the molar absorptivity (ε), measure the absorbance of several solutions of different known concentrations at the λmax. Plot absorbance vs. concentration. The result should be a straight line passing through the origin, confirming that the Beer-Lambert Law is obeyed. The slope of this line is the product of the molar absorptivity and the path length of the cuvette (typically 1 cm).[3][16]
Caption: A validated workflow for acquiring UV-Vis spectra of thiazole acetamides.
Conclusion
The UV-Vis absorption characteristics of thiazole acetamides are a direct reflection of their rich electronic nature. Their spectra are defined by π → π* and n → π* transitions, which are highly sensitive to the electronic effects of substituents and the polarity of the solvent environment. A bathochromic shift is generally observed with the introduction of either electron-donating or electron-withdrawing groups, as both tend to decrease the HOMO-LUMO energy gap. Furthermore, the solvatochromic behavior of these compounds provides valuable information about the relative polarity of their ground and excited states. By following rigorous, validated experimental protocols, researchers can harness UV-Vis spectroscopy as a powerful tool for the structural elucidation and comparative analysis of this important class of molecules, accelerating their development in both medicine and materials science.
References
- Gomleksiz, M., & Aly, M. R. E. (2025, July 8). Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. PubMed.
- Liu, S., et al. (2016, February 1). Design and discovery of Novel Thiazole acetamide derivatives as anticholinesterase agent for possible role in the management of Alzheimer's. PubMed.
- Sarhan, A. M., et al. (2025, December 24).
- Çavuş, M. S., & Muğlu, H.
- Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone deriv
- Stadler, A., & Kappe, C. O. (2006, December 1). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. MDPI.
- Rajeshirke, M., et al. (2019, March 8). Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes. Semantic Scholar.
- Abdel-Maksoud, M. S., et al. (2025, April 15).
- UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. (2013). Sim4t.
- The absorption spectra of some thiazines and thiazoles. (n.d.). Journal of the Chemical Society B.
- Dimova, V., & Lazarević, M. (2012, June 15). Solvatochromism studies on UV spectra of 4,5-disubstituted-1,2,4-triazoline-3-thiones. Macedonian Journal of Chemistry and Chemical Engineering.
-
Al-Ayed, A. S., et al. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC. [Link]
- UV/Vis absorption spectra of thiazoles 1-4 with MB. [a]. (n.d.).
- UV/Vis Spectroscopy Guide | Principles, Equipment & More. (n.d.). Mettler Toledo.
- Tsvetkova, P., et al. (2023, September 18). (E)-3-Heptyl-2-(4-thiomorpholinostyryl)
- Ashenhurst, J. (2016, September 16). Introduction To UV-Vis Spectroscopy. Master Organic Chemistry.
- Rostro, L. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
- Experiment 2: UV-Vis Spectrophotometric Characteriz
- Research Article Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evalu
- Khan, I., et al. (2022, December 8).
- Li, R., & Yang, X. (2019, November 21).
- Al-Issa, S. A., et al. Spectroscopic, DFT studies and electronic properties of novel functionalized bis-1,3,4-thiadiazoles. Chemical Papers.
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- 16. mt.com [mt.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-(thiazol-2-ylmethyl)acetamide
This guide provides essential safety and logistical information for the proper disposal of N-(thiazol-2-ylmethyl)acetamide. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure that laboratory waste is managed safely, responsibly, and in compliance with regulatory standards. This document is designed for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
Hazard Assessment and Waste Characterization
Before any disposal procedure can be initiated, a comprehensive understanding of the chemical's potential hazards is crucial. Based on data from analogous thiazole and acetamide compounds, N-(thiazol-2-ylmethyl)acetamide should be handled with caution.
-
Likely Hazards: Structurally similar compounds, such as N-(2-Methylthiazol-4-yl)acetamide, are known to cause skin and serious eye irritation, and may cause respiratory irritation[6]. Some acetamide compounds are suspected of causing cancer[7]. Therefore, it is prudent to treat N-(thiazol-2-ylmethyl)acetamide as, at a minimum, an irritant and a substance with potential chronic health effects.
-
Waste Profile: Unless it is mixed with other substances, waste N-(thiazol-2-ylmethyl)acetamide is classified as a non-halogenated organic solid. It is incompatible with strong oxidizing agents, strong acids, and strong bases[4][7].
The first step in proper waste management is always accurate classification. The waste must be categorized based on its hazardous properties: toxic, flammable, corrosive, and reactive[8].
Core Principles for Chemical Waste Disposal
All chemical waste disposal procedures are governed by a set of core principles that ensure the safety of laboratory personnel and the protection of the environment. These principles are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[9].
-
Segregation is Paramount: Never mix incompatible wastes. For instance, acids must be kept separate from bases, and oxidizing agents must be segregated from organic materials to prevent violent chemical reactions[10][11].
-
Containment Must Be Secure: Waste must be stored in containers that are chemically compatible with their contents, in good condition, and equipped with secure, leak-proof closures[8][9]. Containers must be kept closed at all times except when adding or removing waste[11].
-
Labeling Must Be Unambiguous: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no formulas or abbreviations), the approximate quantities, and relevant hazard pictograms[10][11].
-
Regulatory Compliance is Mandatory: All disposal activities must adhere to local, state, and federal regulations. It is forbidden to dispose of chemical waste via sewer systems, regular trash, or by release into the environment[8]. Disposal must be handled by specialized, licensed hazardous waste disposal companies[8].
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for handling and disposing of N-(thiazol-2-ylmethyl)acetamide waste generated in a laboratory setting.
Required Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is the first line of defense against chemical exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., Nitrile rubber)[12].
-
Eye Protection: Use chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4].
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary[4].
-
Respiratory Protection: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust particles[6].
Waste Collection and Segregation
Proper collection at the point of generation is critical to prevent accidental mixing and ensure safe disposal.
-
Designate a Waste Container: Select a clean, dry, and chemically compatible container, typically a wide-mouthed plastic or glass bottle with a screw-on cap. Ensure the container is free from damage[9].
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Fill in the full chemical name: "N-(thiazol-2-ylmethyl)acetamide." Leave the accumulation start date blank until the first drop of waste is added.
-
Segregate as Solid Organic Waste: This container should be designated for solid, non-halogenated organic waste. Do not add any other waste types, especially liquids, strong acids, bases, or oxidizing agents[11].
-
Location: Keep the waste container in a designated Satellite Accumulation Area (SAA) within the lab, near the point of generation and under the control of the laboratory personnel[11].
Disposal of Contaminated Materials and Empty Containers
Items that come into contact with the chemical must also be treated as hazardous waste.
-
Solid Waste: Disposable items such as contaminated gloves, weighing paper, and pipette tips should be placed in the designated solid waste container for N-(thiazol-2-ylmethyl)acetamide.
-
Empty Containers: An "empty" container that held the pure chemical is not truly empty and must be decontaminated.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate (the solvent used for rinsing) is now considered hazardous waste and must be collected in a separate, properly labeled container for liquid organic waste.
-
Once triple-rinsed, deface or remove the original label on the container[13]. The clean container can then typically be disposed of in the appropriate glass or plastic recycling bin[10].
-
Arranging for Final Disposal
Laboratory personnel are responsible for the safe accumulation of waste, but final disposal must be conducted by professionals.
-
Monitor Accumulation: Keep the waste container securely closed. Do not overfill; stop at 90% capacity[11].
-
Contact EH&S: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S) office or the designated chemical safety officer[13].
-
Schedule a Pickup: The EH&S department will arrange for the collection of the waste by a licensed hazardous waste disposal contractor, ensuring its transport and disposal in compliance with all regulations[8][11].
Summary of Disposal Parameters
The following table summarizes the critical information for the disposal of N-(thiazol-2-ylmethyl)acetamide.
| Parameter | Guideline | Rationale & Reference |
| Waste Classification | Solid, Non-Halogenated Organic Hazardous Waste | Based on chemical structure and general laboratory waste guidelines.[8] |
| Container Type | Clean, dry, wide-mouthed glass or polyethylene container with a screw cap. | To ensure chemical compatibility and prevent leaks.[9][11] |
| Required PPE | Nitrile gloves, safety goggles, lab coat. | To protect against skin/eye irritation and potential chronic effects.[6] |
| Incompatible Wastes | Strong Oxidizing Agents, Strong Acids, Strong Bases. | To prevent dangerous exothermic or violent reactions.[4][7] |
| Primary Disposal Method | Collection by a licensed hazardous waste contractor for incineration or landfilling at an approved facility. | To comply with environmental regulations (e.g., RCRA) and ensure safe destruction.[8][9][14] |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, dry sand), collect in a sealed container, and dispose of as hazardous waste. | To safely contain and manage accidental releases.[6] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of N-(thiazol-2-ylmethyl)acetamide waste.
Caption: Decision workflow for N-(thiazol-2-ylmethyl)acetamide waste disposal.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from Columbia University Research website.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: N-(2-Methylthiazol-4-yl)acetamide.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Acetamidothiazole.
- OEHHA. (1988, April 1). N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide. Retrieved from California Office of Environmental Health Hazard Assessment website.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- TCI Chemicals. (n.d.). Safety Data Sheet: 2-(Methylthio)acetamide.
- TCI Chemicals. (2025, November 5). Safety Data Sheet: N,N-Dimethylacetamide.
- PENTA. (2023, March 30). Safety Data Sheet: Acetamide.
- Australian Government Department of Health. (2016, April 21). Acetamide, N-methyl-: Human health tier II assessment.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Acetamide.
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- 3M. (n.d.). Safety Data Sheet.
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- MOLBASE. (2017, August 18). 1-bromoprop-1-yne|2003-82-9 - MOLBASE Encyclopedia.
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Personal protective equipment for handling N-(thiazol-2-ylmethyl)acetamide
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of N-(thiazol-2-ylmethyl)acetamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from the safety profiles of its core chemical moieties: acetamide and thiazole. This guide is designed to empower researchers, scientists, and drug development professionals with the essential knowledge to manage this chemical responsibly in a laboratory setting.
Hazard Assessment: A Synthesis of Known Risks
N-(thiazol-2-ylmethyl)acetamide combines the structural features of an acetamide and a thiazole. Therefore, a thorough risk assessment must consider the hazards associated with both classes of compounds.
Acetamide Moiety: Acetamide itself is classified as a suspected carcinogen.[1][2][3] It is also hygroscopic, meaning it can absorb moisture from the air.[4] In case of fire, it can produce hazardous decomposition products including carbon monoxide, carbon dioxide, and oxides of nitrogen.[4]
Thiazole Moiety: Thiazole and its derivatives are often flammable and may exhibit toxic properties.[5][6] They can be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[5][6] It is prudent to assume that N-(thiazol-2-ylmethyl)acetamide may share these characteristics.
Assumed Hazard Profile for N-(thiazol-2-ylmethyl)acetamide:
| Hazard Category | Assumed Classification & Precautionary Statements |
| Physical Hazards | Flammable Solid (Assumed): Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5][6] |
| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation - Assumed): Harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection.[5] |
| Skin Corrosion/Irritation (Assumed): Causes skin irritation.[7] | |
| Serious Eye Damage/Eye Irritation (Assumed): Causes serious eye irritation.[6][7] | |
| Carcinogenicity (Suspected): Suspected of causing cancer.[1][2][3] Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | |
| Environmental Hazards | Hazardous to the Aquatic Environment (Assumed): Avoid release to the environment.[5] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is critical to minimize exposure risk. The following table outlines the minimum required PPE for handling N-(thiazol-2-ylmethyl)acetamide.
| Body Part | PPE Specification | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles with side shields or a face shield.[1][4] | Protects against splashes and airborne particles. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][4] |
| Skin (Hands) | Chemical-resistant gloves (e.g., Nitrile rubber).[2] | Inspect gloves for integrity before each use. Change gloves frequently and immediately if contaminated. Use proper glove removal technique to avoid skin contact.[8] |
| Skin (Body) | Laboratory coat and close-toed footwear.[1] | Provides a barrier against accidental spills and contact. Consider a chemically resistant apron for larger quantities. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or if dust/aerosols are generated, use a NIOSH/MSHA approved respirator.[4][8] | Minimizes inhalation of potentially harmful dust or vapors. Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[4] |
Operational Plan: From Benchtop to Waste Container
A systematic workflow is essential for safe handling. The following diagram and procedural steps outline a safe operational plan for working with N-(thiazol-2-ylmethyl)acetamide.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review this guide and any available safety information.
-
Don all required PPE as outlined in the table above.
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Have an emergency spill kit readily accessible.
-
-
Handling:
-
Post-Experiment Decontamination:
-
Wipe down all surfaces and equipment with an appropriate decontaminating solution (e.g., soap and water).[5]
-
Place all contaminated disposable materials into a designated hazardous waste container.
-
Emergency Procedures: Swift and Safe Response
In the event of an exposure or spill, a rapid and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
Minor Spill:
-
Major Spill: Evacuate the laboratory, alert others, and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle. All waste containing N-(thiazol-2-ylmethyl)acetamide must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect in a clearly labeled, sealed container marked "Hazardous Waste" with the full chemical name.[5]
-
Liquid Waste (Solutions): Collect in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, absorbent pads, pipette tips) must be disposed of in the solid hazardous waste container.[5]
Storage and Final Disposal:
-
Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Arrange for pickup and disposal by a certified hazardous waste management company in accordance with all local, state, and federal regulations.[6] Do not pour waste down the drain.[5][8]
References
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PubChem. N-(thiazol-2-ylmethyl)acetamide. National Center for Biotechnology Information. [Link]
-
Pallav Chemicals. Acetamide Material Safety Data Sheet. [Link]
-
Penta. Acetamide Safety Data Sheet. [Link]
-
Chemos GmbH & Co.KG. Acetamide Safety Data Sheet. [Link]
-
Villa Crop Protection. Thiazole 500 SC Safety Data Sheet. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
